molecular formula C6H11N3 B1348842 (1-Ethyl-1H-pyrazol-4-yl)methanamine CAS No. 856696-09-8

(1-Ethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1348842
CAS No.: 856696-09-8
M. Wt: 125.17 g/mol
InChI Key: MIAQYVFWXDEYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAQYVFWXDEYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342247
Record name 1-(1-Ethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856696-09-8
Record name 1-Ethyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856696-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethyl-1H-pyrazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1-Ethyl-1H-pyrazol-4-yl)methanamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole nucleus is a well-established pharmacophore found in a wide array of medicinally important molecules, exhibiting a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, structure, and a proposed synthetic route for this compound.

Chemical Properties and Structure

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name (1-ethylpyrazol-4-yl)methanaminePubChem
CAS Number 856696-09-8Ambeed
Molecular Formula C6H11N3PubChemLite
Molecular Weight 125.17 g/mol PubChemLite
Monoisotopic Mass 125.0953 DaPubChemLite
Predicted XlogP -0.6PubChemLite
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Solubility Data not available-

Structure:

The chemical structure of this compound consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An ethyl group is attached to one of the nitrogen atoms (N1), and a methanamine group is attached to the carbon at the 4-position of the pyrazole ring.

Caption: Chemical structure of this compound.

Proposed Experimental Protocols

3.1. Proposed Synthesis of this compound via Reductive Amination

This proposed two-step synthesis starts with the formylation of 1-ethyl-1H-pyrazole followed by reductive amination.

Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds like pyrazoles.

  • Materials:

    • 1-ethyl-1H-pyrazole

    • Phosphorus oxychloride (POCl3)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO3) solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0 °C.

    • Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-ethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

Reductive amination of the aldehyde with ammonia will yield the target primary amine.

  • Materials:

    • 1-ethyl-1H-pyrazole-4-carbaldehyde

    • Ammonia (e.g., 7N solution in methanol)

    • Sodium borohydride (NaBH4) or other suitable reducing agent

    • Methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in methanol.

    • Add an excess of ammonia solution (e.g., 7N in methanol) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Cool the reaction mixture to 0 °C and add sodium borohydride in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure.

    • Adjust the pH of the aqueous residue to acidic (pH ~2) with hydrochloric acid and wash with DCM to remove any unreacted aldehyde.

    • Basify the aqueous layer to pH >10 with sodium hydroxide.

    • Extract the product with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

G cluster_workflow Proposed Synthesis Workflow start Start: 1-ethyl-1H-pyrazole vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier aldehyde Intermediate: 1-ethyl-1H-pyrazole-4-carbaldehyde vilsmeier->aldehyde amination Reductive Amination (NH3, NaBH4) aldehyde->amination purification Purification (Extraction, Chromatography) amination->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities

While no specific biological activity data for this compound has been found in the reviewed literature, the pyrazole scaffold is a key feature in many pharmacologically active compounds. Derivatives of pyrazole have been reported to possess a wide range of biological activities, including but not limited to:

  • Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[3]

  • Anti-inflammatory: The well-known NSAID celecoxib contains a pyrazole core, and numerous other pyrazole derivatives exhibit anti-inflammatory properties.[4]

  • Anticancer: Certain pyrazole compounds have been investigated for their cytotoxic effects on cancer cell lines.

  • Anticonvulsant and Antidepressant: The pyrazole structure is also found in compounds with activity in the central nervous system.[5]

Given the prevalence of biological activity within the pyrazole class, it is plausible that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of therapeutic areas. Further screening and biological evaluation are necessary to determine its specific pharmacological profile. No specific signaling pathway has been identified for this compound.

Conclusion

This compound is a pyrazole derivative with potential for application in medicinal chemistry and drug development. This guide has provided the available chemical information and a plausible, detailed protocol for its synthesis. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The proposed synthetic route offers a practical approach for researchers to obtain this molecule for further investigation.

References

(1-Ethyl-1H-pyrazol-4-yl)methanamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-1H-pyrazol-4-yl)methanamine is a primary amine featuring a pyrazole heterocyclic core. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, synthesis, and known relevance in the development of bioactive compounds.

Chemical Identity and Properties

This compound is definitively identified by its CAS number and molecular formula. The structural and physicochemical properties are summarized below.

IdentifierValueReference
CAS Number 856696-09-8[1]
Molecular Formula C6H11N3[2]
Molecular Weight 125.17 g/mol [1]
IUPAC Name This compound
SMILES CCN1C=C(CN)C=N1[2]
InChI Key MIAQYVFWXDEYAK-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a suitable nitrile precursor, a common method for the preparation of primary amines.

Synthetic Pathway Overview

A plausible and widely used synthetic route involves the reduction of 1-Ethyl-1H-pyrazole-4-carbonitrile. This transformation is typically accomplished using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH4).

Synthesis of this compound cluster_start Starting Material cluster_reagents Reaction cluster_product Product start_node 1-Ethyl-1H-pyrazole-4-carbonitrile reagents_node LiAlH4, THF start_node->reagents_node product_node This compound reagents_node->product_node Reduction

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (General Procedure)

The following is a generalized protocol for the reduction of a nitrile to a primary amine using Lithium Aluminum Hydride. This should be adapted and optimized for the specific substrate, 1-Ethyl-1H-pyrazole-4-carbonitrile.

Materials:

  • 1-Ethyl-1H-pyrazole-4-carbonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (for workup, if necessary)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (typically 1.5 to 2.0 equivalents) in anhydrous THF.

  • Addition of Precursor: Dissolve 1-Ethyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel. The addition should be slow to control the exothermic reaction, and the flask may be cooled in an ice bath.

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH4. This is a highly exothermic and gas-evolving step and must be performed with extreme care. Subsequently, a 15% aqueous solution of sodium hydroxide can be added, followed by more water until a granular precipitate is formed.

  • Work-up: Filter the resulting suspension and wash the solid residue thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can then be purified by distillation or column chromatography.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented in public literature, its utility lies in its role as a key intermediate for the synthesis of more complex molecules with diverse pharmacological activities. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.

The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds. These transformations can include, but are not limited to:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These synthetic strategies enable the exploration of chemical space around the pyrazole core, leading to the development of novel compounds for various therapeutic targets.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway. Its role is primarily that of a synthetic building block. The biological activity and the signaling pathways modulated would be determined by the final molecule into which this amine is incorporated.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow A This compound (Building Block) B Chemical Synthesis (e.g., Amidation, Reductive Amination) A->B C Library of Novel Pyrazole Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pyrazole-containing compounds in the field of drug discovery. While direct biological data on the compound itself is scarce, its utility as a synthetic intermediate is clear. Further research and publication of experimental data for this compound would be beneficial to the scientific community. Researchers utilizing this compound should perform their own characterization and activity testing within the context of their specific research goals.

References

An In-depth Technical Guide to the Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanamine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining (1-Ethyl-1H-pyrazol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis of this target molecule is primarily achieved through two main pathways, starting from either 1-Ethyl-1H-pyrazole-4-carbaldehyde or 1-Ethyl-1H-pyrazole-4-carbonitrile. This document outlines the synthesis of these key intermediates and their subsequent conversion to the final product, complete with experimental protocols and quantitative data.

Synthetic Pathways Overview

The synthesis of this compound can be approached via two principal strategies, each involving a key intermediate. The first strategy involves the formylation of a 1-ethylpyrazole core to yield an aldehyde, which is then converted to the amine. The second strategy focuses on the creation of a pyrazole-4-carbonitrile, which is subsequently reduced to the target methanamine.

synthetic_pathways cluster_0 Route 1: Aldehyde Pathway cluster_1 Route 2: Nitrile Pathway Ethylhydrazine Ethylhydrazine 1-Ethyl-1H-pyrazole 1-Ethyl-1H-pyrazole Ethylhydrazine->1-Ethyl-1H-pyrazole [1] 1-Ethyl-1H-pyrazole-4-carbaldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde 1-Ethyl-1H-pyrazole->1-Ethyl-1H-pyrazole-4-carbaldehyde [2] Vilsmeier-Haack This compound This compound 1-Ethyl-1H-pyrazole-4-carbaldehyde->this compound [3] Reductive Amination Ethylhydrazine_2 Ethylhydrazine 1-Ethyl-1H-pyrazole-4-carbonitrile 1-Ethyl-1H-pyrazole-4-carbonitrile Ethylhydrazine_2->1-Ethyl-1H-pyrazole-4-carbonitrile [4] Multicomponent Reaction Starting_Materials_Nitrile Malononitrile derivative Starting_Materials_Nitrile->1-Ethyl-1H-pyrazole-4-carbonitrile (1-Ethyl-1H-pyrazol-4-yl)methanamine_2 This compound 1-Ethyl-1H-pyrazole-4-carbonitrile->(1-Ethyl-1H-pyrazol-4-yl)methanamine_2 [5] Reduction

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: The Aldehyde Pathway

This pathway commences with the synthesis of the 1-ethylpyrazole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. The final step involves the reductive amination of the aldehyde to yield the target primary amine.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

The initial step involves the cyclization of a suitable precursor with ethylhydrazine. A common method is the reaction of ethylhydrazine with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole

A mixture of malondialdehyde tetraethyl acetal (1 equivalent) and ethylhydrazine (1 equivalent) in a suitable solvent such as ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford 1-Ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to 1-Ethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds like 1-ethylpyrazole.[1][2][3][4][5] The Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[1][2][3][4][5]

vilsmeier_haack 1-Ethyl-1H-pyrazole 1-Ethyl-1H-pyrazole Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) 1-Ethyl-1H-pyrazole->Vilsmeier_Reagent + POCl3, DMF Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack 1-Ethyl-1H-pyrazole-4-carbaldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde Iminium_Salt->1-Ethyl-1H-pyrazole-4-carbaldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of 1-ethylpyrazole.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 5 equivalents), phosphorus oxychloride (POCl₃, 2 equivalents) is added dropwise with stirring under an inert atmosphere. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent. 1-Ethyl-1H-pyrazole (1 equivalent) is then added, and the reaction mixture is heated to 90-100 °C for several hours. After completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a base such as sodium carbonate. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography or recrystallization yields 1-Ethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Reductive Amination to this compound

The final step in this pathway is the conversion of the aldehyde to the primary amine via reductive amination. This is typically a one-pot reaction where the aldehyde reacts with an ammonia source to form an imine, which is then reduced in situ by a suitable reducing agent.[6][7][8][9][10][11] Sodium cyanoborohydride is a commonly used reducing agent for this transformation due to its selectivity for the iminium ion over the aldehyde.[7][8][9][10][11][12]

Experimental Protocol: Reductive Amination of 1-Ethyl-1H-pyrazole-4-carbaldehyde

To a solution of 1-Ethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a solvent like methanol, an ammonia source such as ammonium acetate or a solution of ammonia in methanol is added. The mixture is stirred at room temperature to allow for imine formation. Subsequently, a reducing agent, for instance, sodium cyanoborohydride (1.5 equivalents), is added portion-wise. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in water and a suitable organic solvent. The aqueous layer is basified and extracted with the organic solvent. The combined organic extracts are dried and concentrated to give the crude this compound, which can be further purified by distillation or chromatography.

Route 1 Data Summary Starting Material Reagents Conditions Yield
Step 1 Malondialdehyde tetraethyl acetalEthylhydrazineEthanol, RefluxModerate to Good
Step 2 1-Ethyl-1H-pyrazolePOCl₃, DMF90-100 °CGood
Step 3 1-Ethyl-1H-pyrazole-4-carbaldehydeNH₄OAc, NaBH₃CNMethanol, RTGood

Route 2: The Nitrile Pathway

This alternative route involves the synthesis of a pyrazole-4-carbonitrile intermediate, which is then reduced to the target amine. This pathway can be advantageous due to the often high yields and operational simplicity of multicomponent reactions used to form the pyrazole core.

Step 4: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile

1-Ethyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot, three-component reaction involving ethylhydrazine, a suitable aldehyde, and an active methylene compound like malononitrile.[8][13] This approach allows for the rapid construction of the substituted pyrazole ring.

multicomponent_reaction cluster_input Reactants Ethylhydrazine Ethylhydrazine 1-Ethyl-1H-pyrazole-4-carbonitrile 1-Ethyl-1H-pyrazole-4-carbonitrile Ethylhydrazine->1-Ethyl-1H-pyrazole-4-carbonitrile Aldehyde Aldehyde Aldehyde->1-Ethyl-1H-pyrazole-4-carbonitrile Malononitrile Malononitrile Malononitrile->1-Ethyl-1H-pyrazole-4-carbonitrile

Caption: Multicomponent synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile

A mixture of an appropriate aldehyde (e.g., formaldehyde or a precursor, 1 equivalent), malononitrile (1 equivalent), and ethylhydrazine (1 equivalent) is stirred in a suitable solvent, often ethanol or water, sometimes with a catalytic amount of a base like piperidine or an acid. The reaction is typically carried out at room temperature or with gentle heating. The product often precipitates from the reaction mixture and can be collected by filtration, washed, and recrystallized to yield pure 1-Ethyl-1H-pyrazole-4-carbonitrile.

Step 5: Reduction to this compound

The nitrile group of 1-Ethyl-1H-pyrazole-4-carbonitrile can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation using Raney Nickel and hydrogen gas is a common and effective method.[14] Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.[3][15]

Experimental Protocol: Reduction of 1-Ethyl-1H-pyrazole-4-carbonitrile

  • Using Raney Nickel and H₂: A solution of 1-Ethyl-1H-pyrazole-4-carbonitrile in a solvent such as ethanol or methanol is placed in a hydrogenation apparatus. A catalytic amount of Raney Nickel is added, and the mixture is subjected to a hydrogen atmosphere (typically at a pressure of 50-100 psi). The reaction is shaken or stirred at room temperature or with gentle heating until the hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated to give the crude product, which can be purified by distillation.

  • Using LiAlH₄: To a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in a dry ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere, a solution of 1-Ethyl-1H-pyrazole-4-carbonitrile (1 equivalent) in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.

Route 2 Data Summary Starting Materials Reagents/Catalyst Conditions Yield
Step 4 Ethylhydrazine, Aldehyde, MalononitrileBase or Acid catalystRT or gentle heatingGood to Excellent
Step 5a 1-Ethyl-1H-pyrazole-4-carbonitrileRaney Ni, H₂50-100 psi H₂, RT or heatHigh
Step 5b 1-Ethyl-1H-pyrazole-4-carbonitrileLiAlH₄THF, 0 °C to refluxHigh

Conclusion

Both the aldehyde and nitrile pathways offer viable and efficient routes to this compound. The choice of a specific route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The Vilsmeier-Haack reaction in the aldehyde pathway is a classic and robust method for pyrazole formylation. The multicomponent reaction in the nitrile pathway provides a rapid and atom-economical approach to the pyrazole core. Both reductive amination of the aldehyde and reduction of the nitrile are high-yielding transformations, providing access to the desired product. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important synthetic intermediate.

References

An In-depth Technical Guide to (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identity, properties, and potential synthetic routes for (1-Ethyl-1H-pyrazol-4-yl)methanamine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Synonyms

The compound with the structure this compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

IUPAC Name: this compound[1]

Synonyms:

  • (1-ethylpyrazol-4-yl)methanamine[1]

  • 1-(1-ethyl-1H-pyrazol-4-yl)methanamine

  • [(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Physicochemical Properties

Quantitative physicochemical data for this compound is primarily based on computational predictions. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C6H11N3PubChemLite[1]
Molecular Weight 125.17 g/mol Calculated
Monoisotopic Mass 125.0953 DaPubChemLite[1]
XlogP (predicted) -0.6PubChemLite[1]
InChI InChI=1S/C6H11N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3,7H2,1H3PubChemLite[1]
InChIKey MIAQYVFWXDEYAK-UHFFFAOYSA-NPubChemLite[1]
SMILES CCN1C=C(C=N1)CNPubChemLite[1]

Synthesis and Experimental Protocols

A plausible synthetic route could start from a suitable pyrazole precursor, such as ethyl 1H-pyrazole-4-carboxylate. The synthesis could proceed through N-ethylation followed by functional group transformations to introduce the aminomethyl group at the 4-position.

Proposed General Synthetic Workflow:

G A Ethyl 1H-pyrazole-4-carboxylate B N-Ethylation A->B Ethylating agent (e.g., Ethyl iodide), Base (e.g., K2CO3) C Ethyl 1-ethyl-1H-pyrazole-4-carboxylate B->C D Amide Formation C->D Ammonia or Ammonium hydroxide E 1-Ethyl-1H-pyrazole-4-carboxamide D->E F Reduction E->F Reducing agent (e.g., LiAlH4) G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Note: This represents a generalized synthetic scheme. The actual reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for each step.

Biological Activity and Potential Applications

While there is no specific biological activity data available for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory[2]

  • Anticancer

  • Antibacterial[3]

  • Antiviral

  • Insecticidal[4]

The biological activity of a specific pyrazole derivative is highly dependent on the nature and position of its substituents. Therefore, this compound would require experimental screening to determine its specific biological profile.

General Workflow for Biological Screening:

G A Novel Compound: This compound B In vitro Assays A->B High-throughput screening C Target Identification B->C Affinity chromatography, Mechanism of action studies D Cell-based Assays B->D Cytotoxicity, Efficacy E In vivo Studies D->E Animal models of disease F Lead Optimization E->F Structure-activity relationship studies G Preclinical Development F->G

Caption: A logical workflow for the biological evaluation of a novel compound.

References

An In-depth Technical Guide to the Spectroscopic Data of (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the available and predicted spectroscopic data for the compound (1-Ethyl-1H-pyrazol-4-yl)methanamine (CAS No. 856696-09-8). Due to a lack of publicly available experimental spectra, this guide presents predicted mass spectrometry data, along with a theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on the compound's molecular structure. Furthermore, generalized experimental protocols for acquiring such spectroscopic data are detailed to aid researchers in their own characterization efforts.

Introduction

This compound is a heterocyclic amine containing a pyrazole ring, a functional group of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Accurate and comprehensive spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such novel compounds. This guide aims to collate the known and predicted spectroscopic information for this specific molecule.

Molecular Structure and Properties

  • Molecular Formula: C₆H₁₁N₃[1]

  • Monoisotopic Mass: 125.0953 Da[1]

  • IUPAC Name: this compound

Mass Spectrometry (MS) Data

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below. These values are crucial for the identification of the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺126.10258
[M+Na]⁺148.08452
[M+NH₄]⁺143.12912
[M+K]⁺164.05846
[M-H]⁻124.08802
[M+HCOO]⁻170.09350
[M+CH₃COO]⁻184.10915
Data sourced from PubChem CID 580103.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

No experimental NMR spectra for this compound have been published in the surveyed literature. However, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be made based on the molecule's structure.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum would exhibit signals corresponding to the ethyl group, the pyrazole ring protons, the methylene bridge, and the amine protons.

ProtonsChemical Shift (δ, ppm) (Predicted Range)MultiplicityIntegration
CH₃ (Ethyl group)1.2 - 1.5Triplet (t)3H
CH₂ (Ethyl group)4.0 - 4.3Quartet (q)2H
CH₂ (Methylene bridge)3.7 - 4.0Singlet (s)2H
NH₂ (Amine group)1.5 - 3.0 (broad)Singlet (br s)2H
H-3 (Pyrazole ring)~7.5Singlet (s)1H
H-5 (Pyrazole ring)~7.6Singlet (s)1H

Note: The chemical shift of the NH₂ protons is highly dependent on solvent and concentration and may exchange with D₂O.[2]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon AtomChemical Shift (δ, ppm) (Predicted Range)
CH₃ (Ethyl group)14 - 16
CH₂ (Ethyl group)45 - 48
CH₂ (Methylene bridge)38 - 42
C-4 (Pyrazole ring)115 - 120
C-3 (Pyrazole ring)130 - 135
C-5 (Pyrazole ring)138 - 142

Infrared (IR) Spectroscopy (Predicted)

Experimental IR data is not available. The predicted IR spectrum of this compound would display characteristic absorption bands for the amine N-H bonds, C-H bonds, C=C and C=N bonds of the pyrazole ring, and C-N bonds.

Functional GroupWavenumber (cm⁻¹) (Predicted Range)IntensityDescription
N-H Stretch (Amine)3300 - 3500MediumTwo bands for primary amine[2][3]
C-H Stretch (Aromatic/Ring)3050 - 3150MediumPyrazole ring C-H
C-H Stretch (Aliphatic)2850 - 2980Medium-StrongEthyl and methylene C-H
N-H Bend (Amine)1580 - 1650Medium-StrongScissoring vibration[3]
C=C, C=N Stretch (Ring)1400 - 1600MediumPyrazole ring stretches
C-N Stretch1020 - 1250MediumAliphatic amine C-N stretch[3]
N-H Wag (Amine)665 - 910Broad, StrongOut-of-plane bending[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These are based on standard laboratory practices for small molecule analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[4][5]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.

  • Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. The data is acquired as a Free Induction Decay (FID).

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: The FID is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (FT-IR) Spectroscopy

A common and simple method for obtaining an IR spectrum of a neat liquid or solid is using an Attenuated Total Reflectance (ATR) accessory.[6][7]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[7]

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for determining the accurate mass of a small molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The sample is ionized using ESI, which generates protonated molecules [M+H]⁺ in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. An internal or external calibrant is used to ensure high mass accuracy.[8]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS_Data Determine Molecular Weight & Elemental Composition MS->MS_Data NMR_Data Elucidate Molecular Structure & Connectivity NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Structure_Validation Structure Validation MS_Data->Structure_Validation NMR_Data->Structure_Validation IR_Data->Structure_Validation

Caption: General workflow for spectroscopic characterization.

References

The Biological Versatility of Pyrazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological activities of pyrazole-containing compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Introduction

Pyrazole and its derivatives have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities.[1] The versatile nature of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2] A number of pyrazole-containing drugs have been successfully commercialized, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, underscoring the therapeutic potential of this heterocyclic core.[3][4] This guide will explore the key biological activities of pyrazole compounds, presenting a curated collection of data and methodologies to support ongoing drug discovery efforts.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[5] Many of these compounds exert their effects by inhibiting key enzymes such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[6][7]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyrazole-containing compounds.

Compound ID/ReferenceTarget/Cell LineActivity TypeValueCitation(s)
CDK2 Inhibition
Compound 9CDK2IC500.96 µM[6]
Compound 7dCDK2IC501.47 µM[6]
Compound 7aCDK2IC502.0 µM[6]
Compound 4CDK2IC503.82 µM[6]
Compound 11CDK2IC500.45 µM[8]
Compound 6CDK2IC500.46 µM[8]
Compound 5CDK2IC500.56 µM[8]
Roscovitine (Reference)CDK2IC500.99 µM[8]
Compound 17CDK2IC500.29 nM[9]
VEGFR-2 Inhibition
Compound 9VEGFR-2IC500.22 µM[7]
Compound 12cVEGFR-2IC50828.23 nM[10]
Compound 7cVEGFR-2IC50225.17 nM[10]
Compound 6cVEGFR-2IC50913.51 nM[10]
Sorafenib (Reference)VEGFR-2IC50186.54 nM[10]
Compound 3iVEGFR-2IC508.93 nM[11]
Sorafenib (Reference)VEGFR-2IC5030 nM[11]
Cytotoxicity
Compound 11MCF-7 (Breast Cancer)IC502.85 µM[12]
Compound 11HT-29 (Colon Cancer)IC502.12 µM[12]
5-FU (Reference)HT-29 (Colon Cancer)IC508.77 µM[12]
Compound 35HepG2 (Liver Cancer)IC503.53 µM[13]
Compound 35MCF-7 (Breast Cancer)IC506.71 µM[13]
Compound 37MCF-7 (Breast Cancer)IC505.21 µM[13]
Pyrazole DerivativeMCF-7 (Breast Cancer)IC501.31 µM[14]
Pyrazole DerivativeWM266.5 (Melanoma)IC500.45 µM[14]
Key Signaling Pathways in Pyrazole Anticancer Activity

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly at the G1/S phase transition.[15] Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_inhibition CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry promotes CDK2 CDK2 CDK2->CyclinE_CDK2 Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2 inhibits

Caption: CDK2 signaling pathway and the point of inhibition by pyrazole compounds.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Pyrazole-containing compounds can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Pyrazole_Inhibitor Pyrazole-based VEGFR-2 Inhibitor Pyrazole_Inhibitor->VEGFR2 inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling cascade and its inhibition by pyrazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[3] Their mechanisms of action are varied and can include the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for several pyrazole-based compounds against various microbial strains.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference AntibioticReference MIC (µg/mL)Citation(s)
Compound 9S. aureus128Ciprofloxacin-[15]
Compound 9E. faecalis>128Ciprofloxacin-[15]
Compound 5S. aureus64-128Ciprofloxacin-[15]
Compound 3E. coli0.25Ciprofloxacin0.5[16]
Compound 4S. epidermidis0.25Ciprofloxacin4[16]
Compound 2A. niger1Clotrimazole2[16]
Compound 3M. audouinii0.5Clotrimazole0.5[16]
Compound 5cK. pneumoniae6.25--[17]
Compound 5cL. monocytogenes50--[17]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory drugs with favorable side-effect profiles is a major goal of pharmaceutical research. Pyrazole derivatives, most notably celecoxib, have established themselves as potent anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[18]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro and in vivo anti-inflammatory activities of various pyrazole-containing compounds.

Compound ID/ReferenceAssayActivity TypeValueReference DrugReference ValueCitation(s)
COX-2 Inhibition
Compound 11COX-2 InhibitionIC500.043 µMCelecoxib-
Compound 12COX-2 InhibitionIC500.049 µMCelecoxib-[12]
PYZ10COX-2 InhibitionIC500.0283 nM--[19]
PYZ11COX-2 InhibitionIC500.2272 nM--[19][20]
PYZ31COX-2 InhibitionIC5019.87 nMCelecoxib35.56 nM[19][20]
Compound 8bCOX-2 InhibitionIC500.043 µMCelecoxib0.045 µM[21]
Compound 5fCOX-2 InhibitionIC501.50 µMCelecoxib2.16 µM[22]
Compound 6fCOX-2 InhibitionIC501.15 µMCelecoxib2.16 µM[22]
Compound 2aCOX-2 InhibitionIC5019.87 nM--[23]
In Vivo Anti-inflammatory Activity
Compound 4Carrageenan-induced paw edema (3h)% Inhibition> StandardDiclofenac sodium-[16]
Compound 5aCarrageenan-induced paw edema (3h)% Inhibition84.2%Diclofenac86.72%[24]
Compound 35eEgg albumin denaturation% Inhibition93.80%Diclofenac sodium90.21%[25]
COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11] Selective inhibition of COX-2 by pyrazole derivatives reduces the production of these pro-inflammatory mediators.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 induces expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins catalyzes conversion to Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation mediate Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 inhibits

Caption: The COX-2 pathway in inflammation and its inhibition by pyrazole compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrazole-containing compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Cell culture medium (serum-free for incubation with MTT)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well plates

    • Test compound (pyrazole derivative)

    • Control vehicle (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

    • Treat the cells with various concentrations of the pyrazole derivative and a vehicle control for the desired exposure period (e.g., 72 hours).[17]

    • After the incubation period, remove the treatment medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.[8]

    • After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

    • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[17][24]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Pyrazole Compound A->B C Incubate (e.g., 72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A simplified workflow for the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of a substance.[4]

  • Materials:

    • Muller-Hinton agar plates

    • Bacterial or fungal inoculum

    • Sterile cork borer (6-8 mm diameter)

    • Test compound (pyrazole derivative) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (standard antibiotic)

    • Negative control (solvent)

    • Sterile pipettes

    • Incubator

  • Procedure:

    • Prepare a standardized microbial inoculum and uniformly spread it over the entire surface of a Muller-Hinton agar plate to create a lawn.[25]

    • Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.[25]

    • Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution, positive control, and negative control into separate wells.[12]

    • Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compounds into the agar.[12]

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[22]

    • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[26]

  • Materials:

    • Wistar rats or mice

    • Carrageenan solution (1% in saline)

    • Test compound (pyrazole derivative)

    • Reference anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)

    • Vehicle control

    • Plethysmometer or digital calipers

    • Syringes and needles

  • Procedure:

    • Divide the animals into groups (control, reference drug, and test compound groups).

    • Administer the pyrazole derivative, reference drug, or vehicle to the respective animal groups (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation.[26]

    • Measure the initial paw volume or thickness of the right hind paw of each animal.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Pyrazole-containing compounds represent a highly valuable and versatile class of molecules in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, ensures their continued importance in the development of new therapeutics. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and evaluation of novel pyrazole derivatives with enhanced biological activity and improved therapeutic profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation drugs for a variety of diseases.

References

Unlocking the Therapeutic Potential of Pyrazole Derivatives: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and the ability to engage in diverse molecular interactions have propelled the development of a multitude of clinically significant drugs.[3][4] This in-depth technical guide explores the key therapeutic targets of pyrazole derivatives, providing a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial activities. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes critical signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of malignancies by targeting various components of the cell's proliferative and survival machinery.[5]

Key Anticancer Targets

A significant focus of pyrazole-based drug discovery has been the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[6][7] Key kinase targets for pyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[8] Pyrazole derivatives have been designed to inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[5][9]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Pyrazole-containing compounds have shown potent inhibitory activity against both EGFR and VEGFR.[5]

  • PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation. Pyrazole derivatives have been developed as potent inhibitors of PI3 Kinase (PI3K) and Akt.[5][10]

  • Other Kinases: Pyrazole scaffolds have been incorporated into inhibitors of a wide array of other kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Aurora kinases.[5][8][10]

Beyond kinases, pyrazole derivatives also target other critical components of cancer cells, including:

  • Tubulin: Disruption of microtubule dynamics through tubulin inhibition is a well-established anticancer strategy. Some pyrazole derivatives have been shown to inhibit tubulin polymerization.[5]

  • Topoisomerases: These enzymes are essential for DNA replication and repair. Pyrazole-thiazole hybrids have been shown to target topoisomerase II and IV.[11]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyrazole derivatives against various cancer-related targets.

Compound/DerivativeTargetCell Line/EnzymeActivity (IC50/GI50)Reference
Pyrazole-Thiazole-Oxadiazole Hybrid (17i)CytotoxicityA549 (Lung Cancer)More potent than Sorafenib[12]
Pyrazole-Thiazole-Oxadiazole Hybrid (17m)EGFR-0.012 µM[13]
Pyrazole-Thiazole-Oxadiazole Hybrid (17m)VEGFR2-0.309 µM[13]
Pyrazolo[1,5-a]pyrimidine Derivative (29)CytotoxicityHepG2 (Liver Cancer)10.05 µM[5]
Pyrazolo[1,5-a]pyrimidine Derivative (30)CDK2/cyclin A2-60% inhibition at 10 µM[5]
Indole-Pyrazole Hybrid (33)CDK2-0.074 µM[5]
Indole-Pyrazole Hybrid (34)CDK2-0.095 µM[5]
Pyrazole Carbaldehyde Derivative (43)PI3 KinaseMCF-7 (Breast Cancer)0.25 µM[5]
Pyrazolo[1,5-a]pyrimidine Derivative (46)PIM-1HCT116 (Colon Cancer)1.51 µM[5]
Pyrazolo[1,5-a]pyrimidine Derivative (47)PIM-1MCF-7 (Breast Cancer)7.68 µM[5]
Pyrazolo[4,3-f]quinoline Derivative (48)Haspin KinaseHCT116 (Colon Cancer)1.7 µM[5]
Pyrazole-Thiourea Derivative (C5)EGFR-0.07 µM[14]
Pyrazole-Thiourea Derivative (C5)CytotoxicityMCF-7 (Breast Cancer)0.08 µM[14]
Pyrazole Hybrid Chalcone (5o)CytotoxicityMCF-7 (Breast Cancer)2.13 µM[15]
Ferrocene-Pyrazole Hybrid (47c)CytotoxicityHCT-116 (Colon Cancer)3.12 µM[8]
Pyrazole Derivative (4)CDK2-3.82 µM[16][17]
Pyrazole Derivative (9)CDK2-0.96 µM[18]
Signaling Pathway Visualization: CDK and JAK/STAT Pathways

The following diagrams illustrate the signaling pathways targeted by anticancer pyrazole derivatives.

CDK_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription S_Phase S-Phase Entry E2F->S_Phase CyclinE_CDK2->Rb P Inhibitor Pyrazole CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Inhibition of the CDK/Rb pathway by pyrazole compounds.

JAK_STAT_Pathway cluster_membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrazole JAK Inhibitor Inhibitor->JAK Inhibition

Inhibition of the JAK/STAT signaling pathway.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, celecoxib.[19][20] Their mechanism of action primarily involves the inhibition of key enzymes in the inflammatory pathway.

Key Anti-inflammatory Targets
  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives, particularly diarylpyrazoles, have been extensively developed as selective COX-2 inhibitors, which offers the advantage of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[19][21][22]

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. Some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX.[1][19]

  • Cytokine Modulation: Pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]

  • NF-κB Suppression: The transcription factor NF-κB plays a central role in regulating the expression of inflammatory genes. Pyrazole derivatives can inhibit the NF-κB signaling pathway.[1]

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against key inflammatory targets.

Compound/DerivativeTargetActivity (IC50)Selectivity Index (SI) (COX-1/COX-2)Reference
3,5-diarylpyrazoleCOX-20.01 µM-[1]
Pyrazolo-pyrimidineCOX-20.015 µM-[1]
Pyrazole-thiazole hybridCOX-20.03 µM-[1]
Pyrazole-thiazole hybrid5-LOX0.12 µM-[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM225[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5 µM-[1]
Pyrazole-hydrazone (4a)COX-20.67 µM8.41[16]
Pyrazole-hydrazone (4b)COX-20.58 µM10.55[16]
Pyrazole-hydrazone (4a)5-LOX1.92 µM-[16]
Pyrazole-hydrazone (4b)5-LOX2.31 µM-[16]
Pyrazole derivative (11)COX-216.2 nM-[23]
Pyrazole derivative (16)COX-220.1 nM-[23]
Trimethoxy pyrazolone (5f)COX-21.50 µM-[24]
Trimethoxy aminopyrazole (6f)COX-21.15 µM-[24]
Signaling Pathway Visualization: COX-2 Pathway

The diagram below illustrates the cyclooxygenase-2 (COX-2) pathway and its inhibition by pyrazole derivatives.

COX2_Pathway cluster_cell Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Inflammatory Cell Stimuli->Cell Induces ArachidonicAcid Arachidonic Acid Cell->ArachidonicAcid Releases PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 Metabolized by COX2 COX-2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Inhibitor Selective Pyrazole COX-2 Inhibitor Inhibitor->COX2 Inhibits

Inhibition of the COX-2 pathway by pyrazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole nucleus is a versatile scaffold for the development of novel antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi.[11][25][26]

Key Antimicrobial Targets

The antibacterial and antifungal activity of pyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms for many derivatives are still under investigation, some identified targets include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. Some pyrazole-thiazole hybrids have been shown to inhibit these enzymes.[11]

  • Bacterial Metabolic Pathways: Pyrazole derivatives can interfere with various metabolic pathways in both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Pyrazole-thiazole hybrid (10)S. aureus1.9[11]
Pyrazoline-clubbed pyrazole (16)P. aeruginosa- (potent)[11]
Tethered thiazolo-pyrazole (17)MRSA4[11]
Imidazo-pyridine substituted pyrazole (18)Gram-negative strains<1[11]
Pyrazole derivative (21c)Multi-drug resistant bacteria0.25[19]
Pyrazole derivative (23h)Multi-drug resistant bacteria0.25[19]
Hydrazone derivative (21a)S. aureus62.5-125[13]
Hydrazone derivative (21a)A. niger2.9-7.8[13]

Other Therapeutic Targets

The therapeutic potential of pyrazole derivatives extends beyond the realms of cancer, inflammation, and microbial infections.

  • Phosphodiesterases (PDEs): Pyrazole-based compounds have been developed as inhibitors of various PDE isoforms. For instance, dihydropyranopyrazole derivatives have been identified as potent PDE2 inhibitors for potential use in Alzheimer's disease, while other derivatives target PDE4 for inflammatory conditions and PDE5 for erectile dysfunction.[14][15][27]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][28]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[29]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[29]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.[24]

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and COX-2 enzymes. Reconstitute the chromogenic substrate and arachidonic acid.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the pyrazole derivatives at various concentrations to the inhibitor wells. Include a vehicle control (for 100% enzyme activity) and a known COX inhibitor as a positive control.

  • Pre-incubation: Incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Absorbance Measurement: Immediately read the absorbance at 590 nm using a plate reader in kinetic mode for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrazole derivative or vehicle (e.g., saline or a suspension in carboxymethyl cellulose) intraperitoneally or orally to the animals. A standard anti-inflammatory drug (e.g., indomethacin or celecoxib) is used as a positive control.

  • Induction of Edema: After a set time following compound administration (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[13]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13][22]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Principle: The broth microdilution method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[3][21]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[3]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyrazole derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilutions and a growth control well (broth with no compound) with the standardized microbial suspension. Include a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria).[7]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7][21]

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the design and discovery of new therapeutic agents. Its ability to serve as a versatile pharmacophore has led to the development of compounds targeting a wide array of biological targets with significant therapeutic implications in oncology, inflammation, and infectious diseases. The data and methodologies presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals, facilitating the continued exploration and optimization of pyrazole derivatives as next-generation medicines. Further research into the structure-activity relationships, mechanisms of action, and safety profiles of novel pyrazole compounds will undoubtedly unveil new therapeutic opportunities.

References

The Strategic Role of (1-Ethyl-1H-pyrazol-4-yl)methanamine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in a multitude of approved drugs due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] Within the vast chemical space of pyrazole derivatives, (1-Ethyl-1H-pyrazol-4-yl)methanamine emerges as a valuable fragment for fragment-based drug discovery (FBDD). Its small size, synthetic tractability, and the presence of a primary amine handle for further elaboration make it an attractive starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and application of this core fragment in drug discovery, supported by experimental protocols and quantitative data for related analogues.

Physicochemical Properties

PropertyValue (Predicted)Source
Molecular FormulaC6H11N3PubChem[3]
Molecular Weight125.17 g/mol PubChem[3]
XLogP30.4PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count2PubChem[3]

These properties align well with the "Rule of Three," a guideline for the properties of effective fragments in FBDD, suggesting good solubility and potential for efficient binding to target proteins.

Synthesis of the Core Fragment and Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common strategy involves the construction of the pyrazole ring followed by the introduction or modification of the aminomethyl group at the C4 position.

General Synthetic Workflow

G Start Starting Materials (e.g., 1,3-dicarbonyl compounds, hydrazines) Step1 Pyrazole Ring Formation Start->Step1 Step2 Functionalization at C4 (e.g., formylation, nitration) Step1->Step2 Step3 Introduction of Aminomethyl Group (e.g., reductive amination, reduction of nitrile) Step2->Step3 Product This compound Step3->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of a 4-(Aminomethyl)pyrazole Analog

While a specific, detailed protocol for the title compound is not widely published, the following procedure for a structurally related 4-(aminomethyl)pyrazole derivative illustrates a viable synthetic approach. This protocol is adapted from methodologies reported for the synthesis of similar pyrazole-based compounds.[4]

Step 1: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole

  • To a stirred solution of 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, phosphorus oxychloride (POCl3, 1.5 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, 1-ethyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reductive Amination

  • To a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, ammonium acetate (10 eq) is added, and the mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (NaBH3CN, 1.5 eq) is then added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: Case Studies of Analogs

While specific examples detailing the use of this compound as a fragment are not prevalent in publicly accessible literature, the broader class of 4-(aminomethyl)pyrazoles has been instrumental in the development of potent kinase inhibitors and other therapeutic agents.

Kinase Inhibition

The 4-(aminomethyl)pyrazole moiety serves as a versatile scaffold for designing kinase inhibitors. The primary amine provides a convenient attachment point for building out into the solvent-exposed regions of the kinase active site, while the pyrazole core can engage in key hydrogen bonding interactions with the hinge region.

A notable example is the development of FLT3 and CDK inhibitors for acute myeloid leukemia (AML). In a study by Wang et al., a series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized, with a key structural feature being a substituted aminomethylphenyl group, demonstrating the utility of the aminomethyl handle for SAR exploration.[3]

G Fragment This compound (Core Fragment) Elaboration Linker & Aromatic Group (e.g., Amide bond, Phenyl ring) Fragment->Elaboration Synthetic Elaboration TargetBinding Target Protein (e.g., Kinase Hinge Region) Elaboration->TargetBinding Binding Interaction SolventFront Solvent Exposed Region Elaboration->SolventFront Vector for Optimization

Caption: Fragment elaboration strategy for kinase inhibitor design.

Quantitative Data for an Analogous Kinase Inhibitor Series

The following table summarizes the inhibitory activities of a series of pyrazole-based inhibitors against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), highlighting the potency that can be achieved from such scaffolds.[5]

CompoundFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)
FN-1501 2.331.020.39
8t 0.0890.7190.770

Note: These compounds are more complex derivatives but illustrate the potential of the pyrazole core.

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends beyond kinase inhibition. Derivatives have shown activity as anti-inflammatory agents, antimicrobials, and σ1 receptor antagonists.[6][7][8] The 4-(aminomethyl) group can be modified to introduce different functionalities to target a wide range of biological macromolecules.

Structure-Activity Relationship (SAR) Insights

From the available literature on pyrazole derivatives, several key SAR trends can be inferred that are relevant to the this compound fragment:

  • N1-Substitution: The ethyl group at the N1 position of the pyrazole ring often projects into a hydrophobic pocket of the target protein. Variation of this substituent can significantly impact potency and selectivity.

  • C4-Aminomethyl Group: This primary amine is a critical vector for synthetic elaboration. Acylation, alkylation, or incorporation into heterocyclic systems can lead to significant gains in affinity by reaching into adjacent binding pockets or the solvent-exposed surface of the protein.

  • Substitution on the Pyrazole Ring: While the core fragment is unsubstituted at other positions, decoration of the pyrazole ring can be used to fine-tune electronic properties and introduce additional interaction points.

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against a specific kinase is a radiometric filter binding assay.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP (radiolabeled with ³²P or ³³P), and necessary cofactors in a buffer solution.

  • Compound Incubation: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture. Include a control with DMSO only (no inhibitor).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific time.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Filter Binding: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

  • Washing: Wash the filters multiple times with a suitable buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

To assess the effect of compounds on cancer cell growth, a cell viability assay such as the MTT assay can be employed.

  • Cell Seeding: Seed cancer cells (e.g., a leukemia cell line for FLT3 inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

This compound represents a highly valuable and versatile fragment in the toolkit of medicinal chemists. Its favorable physicochemical properties, synthetic accessibility, and the strategic placement of a reactive handle for elaboration make it an excellent starting point for FBDD campaigns targeting a wide array of protein classes. While direct and extensive biological data for this specific fragment remains limited in the public domain, the wealth of information on analogous pyrazole derivatives strongly supports its potential for the discovery of novel therapeutics. Future explorations leveraging this core fragment are anticipated to yield potent and selective drug candidates for various diseases.

References

A Comprehensive Technical Guide to the Synthesis of Pyrazoles: Methods, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for efficient and versatile synthetic methodologies.[3][4] This in-depth technical guide provides a comprehensive review of the most significant methods for pyrazole synthesis, detailing their mechanisms, offering specific experimental protocols, and presenting quantitative data for comparative analysis.

Core Synthesis Methodologies

The synthesis of the pyrazole ring is primarily achieved through two classical and highly versatile approaches: the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, and the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile.[5][6] Modern advancements have further expanded this repertoire to include multicomponent reactions and microwave-assisted synthesis, offering improved efficiency and greener alternatives.[7][8]

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a fundamental and widely employed method for the preparation of pyrazoles.[9] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[7][10]

Mechanism:

The reaction is generally acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate.[9][11] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[9][11] A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which is influenced by the steric and electronic properties of the substituents and the reaction pH.[9][11]

Knorr_Mechanism dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O)

General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1.0 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-dimethylpyrazole.

Quantitative Data for Knorr Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
AcetylacetoneHydrazine hydrateAcetic acidEthanolReflux1~90
Ethyl acetoacetatePhenylhydrazineAcetic acidEthanolReflux1~85
DibenzoylmethaneHydrazine hydrateHClEthanolReflux2~92
1,1,3,3-TetraethoxypropaneHydrazine dihydrochlorideWater/Ethanol----
Paal-Knorr Pyrazole Synthesis

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyl compounds, a variation of this reaction can be used to synthesize pyrazoles.[13][14] This typically involves the reaction of a 1,4-dicarbonyl compound with hydrazine, although this is less common than the Knorr synthesis for pyrazoles.

Mechanism:

Similar to the Knorr synthesis, the mechanism involves the formation of a di-hydrazone intermediate, followed by cyclization and elimination of a molecule of hydrazine to form the pyrazole ring.

Experimental Protocol:

Detailed protocols for the Paal-Knorr synthesis of pyrazoles are less common in the literature compared to the Knorr synthesis. However, a general procedure would involve reacting a 1,4-dicarbonyl compound with an excess of hydrazine, often in a protic solvent and sometimes with acid catalysis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines is a versatile method for producing pyrazolines, which can then be oxidized to pyrazoles.[15][16]

Mechanism:

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form a pyrazoline. The pyrazoline can then be oxidized to the corresponding pyrazole using a variety of oxidizing agents or, in some cases, by air oxidation.[7]

Unsaturated_Ketone_Mechanism unsat_ketone α,β-Unsaturated Ketone michael_adduct Michael Adduct unsat_ketone->michael_adduct Michael Addition hydrazine Hydrazine hydrazine->michael_adduct pyrazoline Pyrazoline michael_adduct->pyrazoline Intramolecular Cyclization pyrazole Pyrazole pyrazoline->pyrazole Oxidation

Synthesis of pyrazoles from α,β-unsaturated ketones.

Experimental Protocol: Microwave-Assisted Synthesis from a Chalcone [1]

  • Reaction Setup: In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).

  • Monitoring: The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Quantitative Data for Synthesis from α,β-Unsaturated Ketones

α,β-Unsaturated KetoneHydrazine DerivativeMethodTemperature (°C)TimeYield (%)Reference
ChalconeHydrazine hydrateMicrowave605 min91-98[1]
ChalconeHydrazine hydrateConventional752 hours73-90[1]
Quinolone-based α,β-unsaturated ketoneArylhydrazineMicrowave1207-10 min68-86[8]
1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of 1,3-dipoles, such as diazo compounds or nitrile imines, with alkynes or alkenes is a powerful and regioselective method for pyrazole synthesis.[2][5]

Mechanism:

This concerted reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the 1,3-dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The regioselectivity is determined by the electronic and steric nature of the substituents on both components.

Dipolar_Cycloaddition dipole 1,3-Dipole (e.g., Diazo compound) transition_state [3+2] Transition State dipole->transition_state dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->transition_state pyrazole Pyrazole transition_state->pyrazole Cycloaddition

1,3-Dipolar cycloaddition for pyrazole synthesis.

Experimental Protocol: Synthesis from a Sydnone and an Activated Alkyne [17]

  • Reaction Setup: A mixture of the sydnone (10 mmol) and dimethyl acetylenedicarboxylate (DMAD) (12 mmol) is refluxed in toluene (20 mL) for 10 hours.

  • Work-up: After removal of the solvent in vacuum, the pyrazole is obtained as an oil which crystallizes on cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

Quantitative Data for 1,3-Dipolar Cycloaddition

1,3-DipoleDipolarophileConditionsTimeYield (%)Reference
SydnoneDMADToluene, reflux10 h89[17]
α-Diazocarbonyl compoundsAlkynesSolvent-free, heating-High[18]
Sulfoximine diazo compoundsAlkynes with EWGsTHF-Good
Multicomponent Reactions (MCRs)

MCRs offer a highly efficient approach to pyrazole synthesis by combining three or more reactants in a single step, thereby reducing reaction time, cost, and waste.[4][7]

Mechanism:

The mechanisms of MCRs are varied and depend on the specific reactants and catalysts used. They often involve a cascade of reactions, such as condensation, Michael addition, and cyclization, occurring in a one-pot fashion.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [4]

  • Reaction Setup: A mixture of hydrazine monohydrate, ethyl acetoacetate, an arylaldehyde, and malononitrile is reacted in the presence of a green catalyst such as P₂O₅/SiO₂ under solvent-free conditions.

  • Reaction Conditions: The reaction is typically carried out with stirring at a specified temperature for a short period.

  • Work-up: The work-up is often simple and may involve filtration and washing to isolate the product.

Quantitative Data for Multicomponent Reactions

Reactant 1Reactant 2Reactant 3Reactant 4CatalystConditionsYield (%)
Hydrazine monohydrateEthyl acetoacetateArylaldehydeMalononitrileP₂O₅/SiO₂Solvent-freeGood
Aryl hydrazineβ-ketoesterAromatic aldehydeMalononitrileZinc triflateMicrowave, 120°C92-99

Experimental Workflow

The following diagram outlines a general experimental workflow applicable to many pyrazole synthesis methods.

Experimental_Workflow start Start reactants Combine Reactants and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Heating / Stirring (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Product Isolation (e.g., Filtration, Evaporation) workup->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification characterization Characterization (e.g., NMR, MS, m.p.) purification->characterization end End characterization->end

General experimental workflow for pyrazole synthesis.

Conclusion

The synthesis of pyrazoles is a rich and evolving field, with a diverse array of methods available to the modern chemist. The classical Knorr synthesis and 1,3-dipolar cycloadditions remain highly relevant, while newer approaches like multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency, sustainability, and the ability to generate molecular diversity. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. This guide provides a solid foundation for researchers and drug development professionals to navigate the synthesis of this important heterocyclic scaffold.

References

Technical Guide: Safety and Handling of (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS). Always consult the most current SDS for (1-Ethyl-1H-pyrazol-4-yl)methanamine before handling this chemical.

Introduction

This compound is a substituted pyrazole derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to its potential for causing skin, eye, and respiratory irritation, as well as its presumed oral toxicity.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[2]

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The available information is summarized in Table 2.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C6H11N3[3]
Molecular Weight 125.17 g/mol [3]
CAS Number 856696-09-8[3][4]
Physical State White solid[5]
Odor Not available[5]
Melting/Freezing Point Not available[5]
Boiling Point/Range Not available[5]
Flammability Not available[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The GHS classifications are typically derived from standardized studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity: Studies are likely based on OECD Test Guideline 420, 423, or 425, which involve the administration of the substance to animals (usually rats) to determine the dose that is lethal to 50% of the test population (LD50).

  • Skin Irritation: Assays would likely follow OECD Test Guideline 404, which involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of irritation over a set period.

  • Eye Irritation: The potential for eye irritation is generally assessed using methods similar to OECD Test Guideline 405, where the substance is applied to the eye of an animal (again, typically a rabbit) and the effects are scored.

  • Specific Target Organ Toxicity (Respiratory Irritation): This classification is often based on a combination of animal data and observations of respiratory effects, or by analogy to structurally similar compounds with known respiratory irritant properties.

Signaling Pathways

Information regarding the specific signaling pathways involved in the toxicity of this compound is not available in the public domain. For many irritants, the mechanism of toxicity involves direct interaction with cellular membranes and proteins, leading to cell stress, inflammation, and damage. Further research would be required to elucidate the precise molecular mechanisms of this particular compound.

Safe Handling and Storage

Adherence to strict safety protocols is essential when handling this compound to minimize the risk of exposure.

6.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[5]

6.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this substance.

Table 3: Personal Protective Equipment (PPE) Requirements

Body AreaProtectionStandard
Respiratory NIOSH/MSHA-approved respirator29 CFR 1910.134 or EN 149
Hands Chemical-resistant gloves (e.g., nitrile)Follow manufacturer's specifications
Eyes/Face Safety glasses with side shields or goggles; face shield if splashing is a risk29 CFR 1910.133 or EN 166
Skin/Body Laboratory coat; additional protective clothing as needed to prevent skin contact---

6.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of dust or fumes.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly closed when not in use.[5]

6.4. Storage

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Keep containers tightly sealed.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent the spread of contamination and exposure to personnel.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 6.2.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualized Workflows and Relationships

Diagram 1: First Aid Workflow for Exposure to this compound

FirstAidWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir SkinContact Skin Contact WashSkin Remove Contaminated Clothing Wash with Soap & Water (15 min) SkinContact->WashSkin EyeContact Eye Contact FlushEyes Flush Eyes with Water (15 min) EyeContact->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention FreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention FlushEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid procedures following different routes of exposure.

Diagram 2: Accidental Release Response Workflow

SpillResponse Spill Accidental Release Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Cleanup Clean Up Spill (Use inert absorbent or sweep carefully) Contain->Cleanup Dispose Place in Labeled Container for Hazardous Waste Disposal Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate

Caption: Step-by-step workflow for responding to an accidental release.

Diagram 3: Hierarchy of Controls for Safe Handling

HierarchyOfControls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective)

Caption: Hierarchy of controls for mitigating exposure risks.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a prominent structural motif in a vast array of biologically active molecules, playing a crucial role in medicinal chemistry and drug discovery. The alkyl substituent on the amine nitrogen can significantly influence a compound's physicochemical properties, metabolic stability, and biological target engagement. (1-Ethyl-1H-pyrazol-4-yl)methanamine is a valuable building block, and the N-alkylation of its primary amine functionality is a key step in the synthesis of various therapeutic agents.

This document provides detailed experimental protocols for two primary methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . These methods offer versatility for introducing a wide range of alkyl and aryl substituents, enabling comprehensive structure-activity relationship (SAR) studies.

Key Synthetic Strategies: A Comparative Overview

The choice of N-alkylation method depends on several factors, including the nature of the alkylating agent, desired reaction efficiency, and the potential for side reactions.

  • Reductive Amination : This is often the preferred method due to its high selectivity and milder reaction conditions.[1] The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in-situ to the desired secondary amine.[1] This strategy typically avoids the over-alkylation that can be problematic in direct alkylation methods and is compatible with a broad range of functional groups.[1][2]

  • Direct Alkylation with Alkyl Halides : This classical SN2 reaction involves the direct displacement of a halide by the amine nucleophile in the presence of a base.[2] While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, requiring careful control of stoichiometry and reaction conditions to achieve mono-alkylation.[1][3] The use of cesium bases has been shown to improve selectivity for mono-N-alkylation.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the two primary N-alkylation protocols. Yields and reaction times are representative and may vary based on the specific substrate and alkylating agent used.

ParameterProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Amine Substrate This compoundThis compound
Alkylating Agent Aldehyde or KetoneAlkyl Halide (e.g., R-Br, R-I)
Stoichiometry (Alkylating Agent) 1.0 - 1.2 equivalents1.0 - 1.2 equivalents
Key Reagent Sodium Triacetoxyborohydride (1.2 - 1.5 eq)Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Dimethylformamide (DMF), Acetonitrile (MeCN)
Temperature Room TemperatureRoom Temperature to 80 °C
Reaction Time 2 - 16 hours4 - 24 hours
Typical Yields Good to Excellent (70-95%)Moderate to High (60-90%)
Key Advantage High selectivity for mono-alkylation, mild conditions.[1]Simple setup, readily available reagents.[2]

Experimental Workflow

G cluster_start Starting Material cluster_p1 Protocol 1: Reductive Amination cluster_p2 Protocol 2: Direct Alkylation cluster_end Final Steps start This compound p1_reagents Aldehyde/Ketone (R-CHO/R-CO-R') Sodium Triacetoxyborohydride DCM or DCE start->p1_reagents Path 1 p2_reagents Alkyl Halide (R-X) Base (K₂CO₃ or Cs₂CO₃) DMF or MeCN start->p2_reagents Path 2 p1_step1 Imine Formation p1_reagents->p1_step1 p1_step2 In-situ Reduction p1_step1->p1_step2 purification Aqueous Work-up & Column Chromatography p1_step2->purification p2_step1 SN2 Nucleophilic Attack p2_reagents->p2_step1 p2_step1->purification product N-Alkyl-(1-ethyl-1H-pyrazol-4-yl)methanamine purification->product

References

Application Notes and Protocols: (1-Ethyl-1H-pyrazol-4-yl)methanamine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutics. (1-Ethyl-1H-pyrazol-4-yl)methanamine is a versatile bifunctional building block that combines the desirable pyrazole core with a reactive primary amine, making it an ideal starting material for the generation of diverse compound libraries through parallel synthesis. The ethyl group at the N1 position of the pyrazole ring can enhance metabolic stability and modulate physicochemical properties such as lipophilicity.

These application notes provide detailed protocols for the utilization of this compound in the parallel synthesis of amide, secondary amine, and α-acylamino carboxamide libraries. The methodologies are designed for high-throughput synthesis, enabling the rapid exploration of chemical space and the acceleration of drug discovery programs.

I. Parallel Amide Library Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The primary amine of this compound can be readily acylated with a diverse set of carboxylic acids in a parallel format to generate a library of pyrazole-containing amides.

Experimental Protocol: Parallel Amide Coupling

Objective: To synthesize a library of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)amides.

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (0.1 mmol, 1.0 eq) in DMF (0.5 mL).

  • To each well, add a solution of this compound (0.1 mmol, 1.0 eq) in DMF (0.2 mL).

  • Add a solution of HOBt (0.11 mmol, 1.1 eq) in DMF (0.1 mL) to each well.

  • Add DIPEA (0.3 mmol, 3.0 eq) to each well.

  • Initiate the reaction by adding a solution of EDC (0.12 mmol, 1.2 eq) in DMF (0.2 mL) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate solution (1 mL) to each well.

  • Extract the products with DCM (3 x 1 mL).

  • Wash the combined organic extracts with brine (1 mL).

  • Dry the organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amide products.

  • Purify the library members as needed using high-throughput techniques such as preparative HPLC.

Data Presentation: Representative Amide Library Synthesis
EntryCarboxylic AcidProductYield (%)Purity (%)
1Benzoic acidN-((1-Ethyl-1H-pyrazol-4-yl)methyl)benzamide85>95
24-Chlorobenzoic acid4-Chloro-N-((1-ethyl-1H-pyrazol-4-yl)methyl)benzamide82>95
3Acetic acidN-((1-Ethyl-1H-pyrazol-4-yl)methyl)acetamide78>90
4Cyclohexanecarboxylic acidN-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclohexanecarboxamide88>95
5Thiophene-2-carboxylic acidN-((1-Ethyl-1H-pyrazol-4-yl)methyl)thiophene-2-carboxamide75>90

Workflow for Parallel Amide Synthesis

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification A Carboxylic Acid Library (in DMF) D Dispense Reagents into 96-well Plate A->D B This compound (in DMF) B->D C EDC/HOBt/DIPEA (in DMF) C->D E Shake at RT for 16h D->E F Aqueous Quench (NaHCO3) E->F G Liquid-Liquid Extraction (DCM) F->G H Drying and Concentration G->H I High-Throughput Purification H->I J J I->J Amide Library

Caption: Workflow for parallel amide library synthesis.

II. Parallel Reductive Amination Library Synthesis

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary amines. This compound can be reacted with a library of aldehydes or ketones to form imine intermediates, which are then reduced in situ to the corresponding secondary amines.

Experimental Protocol: Parallel Reductive Amination

Objective: To synthesize a library of N-alkyl/aryl-N-((1-ethyl-1H-pyrazol-4-yl)methyl)amines.

Materials:

  • This compound

  • A diverse library of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique aldehyde (0.1 mmol, 1.0 eq) in DCE (0.5 mL).

  • To each well, add a solution of this compound (0.1 mmol, 1.0 eq) in DCE (0.5 mL).

  • If required for less reactive aldehydes, add one drop of glacial acetic acid to each well.

  • Stir the mixtures at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (0.15 mmol, 1.5 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate solution (1 mL) to each well.

  • Extract the products with DCM (3 x 1 mL).

  • Wash the combined organic extracts with brine (1 mL).

  • Dry the organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude secondary amine products.

  • Purify the library members as needed using high-throughput techniques.

Data Presentation: Representative Reductive Amination Library Synthesis
EntryAldehydeProductYield (%)Purity (%)
1BenzaldehydeN-Benzyl-N-((1-ethyl-1H-pyrazol-4-yl)methyl)amine80>95
24-MethoxybenzaldehydeN-(4-Methoxybenzyl)-N-((1-ethyl-1H-pyrazol-4-yl)methyl)amine85>95
3IsovaleraldehydeN-(3-Methylbutyl)-N-((1-ethyl-1H-pyrazol-4-yl)methyl)amine75>90
4CyclohexanecarboxaldehydeN-(Cyclohexylmethyl)-N-((1-ethyl-1H-pyrazol-4-yl)methyl)amine82>95
52-NaphthaldehydeN-(Naphthalen-2-ylmethyl)-N-((1-ethyl-1H-pyrazol-4-yl)methyl)amine70>90

Workflow for Parallel Reductive Amination

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification A Aldehyde Library (in DCE) D Dispense Aldehyde and Amine into 96-well Plate A->D B This compound (in DCE) B->D C Sodium Triacetoxyborohydride F Add Reducing Agent C->F E Imine Formation (1h) D->E E->F G Shake at RT for 16h F->G H Aqueous Quench (NaHCO3) G->H I Liquid-Liquid Extraction (DCM) H->I J Drying and Concentration I->J K High-Throughput Purification J->K L L K->L Secondary Amine Library G cluster_0 Starting Materials cluster_1 Reaction Cascade A This compound E Imine Formation A->E B Aldehyde B->E C Carboxylic Acid G Nucleophilic Attack by Carboxylate C->G D Isocyanide F Nitrilium Ion Formation D->F E->F F->G H Mumm Rearrangement G->H I I H->I α-Acylamino Carboxamide

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are integral to cellular signaling pathways, and their dysregulation is a common factor in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This document provides detailed application notes on the use of (1-Ethyl-1H-pyrazol-4-yl)methanamine, a key building block for the synthesis of potent and selective kinase inhibitors. We present protocols for the synthesis of pyrazole-based inhibitors targeting key kinases such as Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs), summarize quantitative inhibition data, and illustrate the relevant signaling pathways.

Introduction

The strategic design of kinase inhibitors often involves the use of heterocyclic scaffolds that can mimic the adenine region of ATP. The pyrazole nucleus, with its two adjacent nitrogen atoms, serves as an excellent bioisostere for this purpose, acting as both a hydrogen bond donor and acceptor to engage the hinge region of the kinase domain. The substituent at the N1 position of the pyrazole ring can be tailored to explore the solvent-exposed region and enhance potency and selectivity, while modifications at other positions allow for fine-tuning of physicochemical properties. This compound provides a versatile starting material, with the ethyl group at the N1 position influencing solubility and metabolic stability, and the aminomethyl group at the C4 position serving as a key handle for introducing diverse functionalities to target specific kinase isoforms.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the in vitro inhibitory activities of various pyrazole-based kinase inhibitors against their respective targets. This data highlights the potential for developing highly potent inhibitors derived from the aminopyrazole scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
3f JAK13.4Ruxolitinib97% inhibition at 20 nM
JAK22.299% inhibition at 20 nM
JAK33.595% inhibition at 20 nM
11b JAK1-Ruxolitinib97% inhibition at 20 nM
JAK2-99% inhibition at 20 nM
JAK3-95% inhibition at 20 nM
Compound 25 RET kinasepIC50 = 8.8--

Table 1: In vitro kinase inhibitory activity of selected pyrazole-based compounds.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from or analogous to this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to the title compound starting from pyrazole-4-carbaldehyde.

Step 1: N-Ethylation of Pyrazole-4-carbaldehyde

  • To a solution of pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • To this suspension, add ethyl iodide (EtI, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

  • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of ammonia in methanol (excess) or ammonium acetate (excess) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The resulting this compound can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol outlines the synthesis of a kinase inhibitor via nucleophilic aromatic substitution of a chloropyrimidine with this compound.

  • To a solution of this compound (1.0 eq) and a substituted 2,4-dichloropyrimidine (1.1 eq) in a solvent such as isopropanol or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-((1-ethyl-1H-pyrazol-4-yl)methyl)pyrimidin-4-amine derivative.

Protocol 3: Synthesis of a Pyrazole-Amide Based Kinase Inhibitor

This protocol describes the formation of an amide linkage, a common motif in kinase inhibitors, using this compound.

  • To a solution of a carboxylic acid (1.0 eq) in a suitable anhydrous solvent like DMF or dichloromethane (DCM) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) and HOBt (1.1 eq).

  • Add a base, for instance, DIPEA (2.0 eq), and stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Combine the organic extracts, wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors.

BMPR2_Signaling_Pathway cluster_Nucleus Nucleus BMP BMP Ligand (e.g., BMP2, BMP7) BMPR2 BMPR2 (Type II Receptor) BMP->BMPR2 Binds BMPR1 BMPR1 (Type I Receptor) BMPR2->BMPR1 Recruits & Phosphorylates SMAD1_5_8 SMAD1/5/8 BMPR1->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 Complex p-SMAD1/5/8 - SMAD4 Complex pSMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Inhibitor This compound -based Inhibitor Inhibitor->BMPR2 Inhibits p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Leads to Inhibitor This compound -based Inhibitor Inhibitor->p38 Inhibits CDK_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Induces Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Promotes Inhibitor This compound -based Inhibitor Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits Experimental_Workflow Start Start: This compound Synthesis Synthesis of Inhibitor Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization InVivo In Vivo Efficacy & ADME/Tox Studies SAR->InVivo Promising Candidates Optimization->Synthesis Iterative Design

References

Application Notes and Protocols for (1-Ethyl-1H-pyrazol-4-yl)methanamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

(1-Ethyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative, a class of heterocyclic compounds that are foundational in the development of modern agrochemicals. The versatile pyrazole scaffold allows for extensive structural modifications, leading to a wide array of potent herbicidal, fungicidal, and insecticidal agents.[1] This document outlines the potential applications of this compound in agrochemical research, providing detailed protocols and summarizing the biological activities of related pyrazole compounds.

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 4-aminomethyl-pyrazole derivatives. A common strategy involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Protocol 1: Synthesis of this compound via Reduction of a Nitrile Intermediate

This protocol describes a two-step synthesis starting from a commercially available pyrazole carboxylic acid.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile

  • To a solution of 1-Ethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in an appropriate solvent like acetonitrile and add an aqueous solution of ammonia (excess) dropwise at 0 °C.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the primary amide.

  • Dehydrate the amide using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to yield 1-Ethyl-1H-pyrazole-4-carbonitrile.

Step 2: Reduction of 1-Ethyl-1H-pyrazole-4-carbonitrile

  • Dissolve the 1-Ethyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 equivalents), portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction carefully by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Synthesis_of_1_Ethyl_1H_pyrazol_4_yl_methanamine start 1-Ethyl-1H-pyrazole-4-carboxylic acid step1 1. Oxalyl chloride, DMF 2. NH3 (aq) 3. Dehydration start->step1 Amidation & Dehydration intermediate 1-Ethyl-1H-pyrazole-4-carbonitrile step1->intermediate step2 LiAlH4, THF intermediate->step2 Reduction product This compound step2->product

Caption: Synthetic pathway for this compound.

Agrochemical Applications and Biological Activity

The pyrazole ring is a key component in numerous commercial agrochemicals.[2] Depending on the substituents, pyrazole derivatives can exhibit herbicidal, fungicidal, or insecticidal properties. The aminomethyl group at the 4-position of this compound serves as a versatile handle for further chemical modifications to explore these activities.

Many pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] Inhibition of HPPD disrupts the biosynthesis of plastoquinones and tocopherols, leading to bleaching of new plant growth and eventual death.[5]

Protocol 2: In Vitro Herbicidal Activity Assay (HPPD Inhibition)

  • Enzyme Preparation: Extract and partially purify HPPD from a suitable plant source (e.g., maize seedlings).

  • Assay Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate), the substrate 4-hydroxyphenylpyruvate, a cofactor (e.g., ascorbate), and the HPPD enzyme.

  • Test Compound Application: Add varying concentrations of this compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO) to the assay mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Activity Measurement: Measure the enzyme activity by monitoring the consumption of a co-substrate (e.g., oxygen) using an oxygen electrode or by spectrophotometrically measuring the formation of the product, homogentisate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Table 1: Herbicidal Activity of Representative Pyrazole Derivatives (HPPD Inhibitors)

Compound/Active IngredientTarget WeedBioassay TypeActivity Metric (IC50/EC50)Reference
PyrasulfotoleAmaranthus retroflexusWhole plant15 g ai/ha (90% control)[2]
TopramezoneSetaria faberiWhole plant10 g ai/ha (90% control)[2]
Pyrazole Benzophenone DerivativeEchinochloa crus-galliIn vitroEC50 = 5.8 µM[6]
Pyrazole Ketone DerivativeBrassica campestrisWhole plant95% inhibition at 200 µg/mL[6]

digraph "Herbicidal_Testing_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Test Compound\nthis compound derivative", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Prepare serial dilutions", shape=rectangle]; step2 [label="Treat target weed species\n(e.g., in petri dishes or pots)", shape=rectangle]; step3 [label="Incubate under controlled\ngrowth conditions", shape=rectangle]; step4 [label="Assess herbicidal effect\n(e.g., root/shoot growth inhibition, bleaching)", shape=rectangle]; end [label="Determine EC50 or % inhibition", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }

Caption: General workflow for herbicidal activity screening.

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[7] These compounds disrupt the mitochondrial respiratory chain in fungi by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and leads to fungal cell death.[8][9]

Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

  • Culture Preparation: Grow the target fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Compound Incorporation: Prepare PDA medium containing various concentrations of the test compound. Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) before adding it to the molten agar.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the compound-amended PDA plates.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25 °C) in the dark.

  • Measurement: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to a control (medium with solvent only) and determine the EC50 value.

Table 2: Fungicidal Activity of Representative Pyrazole Carboxamide Derivatives (SDHIs)

CompoundTarget FungusActivity Metric (EC50)Reference
BixafenMycosphaerella graminicola0.04 mg/L[7]
FluxapyroxadAlternaria alternata0.11 mg/L[7]
Pyrazole-4-acetohydrazide derivativeRhizoctonia solani0.27 µg/mL[1]
Pyrazole carboxamide thiazole derivativeValsa mali1.77 mg/L[10]

digraph "SDHI_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

succinate [label="Succinate", shape=ellipse, fillcolor="#FBBC05"]; fumarate [label="Fumarate", shape=ellipse, fillcolor="#FBBC05"]; sdh [label="Succinate Dehydrogenase\n(Complex II)", shape=rectangle, fillcolor="#F1F3F4"]; etc [label="Electron Transport Chain", shape=rectangle, fillcolor="#F1F3F4"]; atp [label="ATP Production", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; pyrazole [label="Pyrazole SDHI Fungicide", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

succinate -> sdh; sdh -> fumarate; sdh -> etc; etc -> atp; pyrazole -> sdh [label="Inhibits", arrowhead=tee]; }

Caption: Mechanism of action of pyrazole SDHI fungicides.

Phenylpyrazole insecticides, such as fipronil, act as potent antagonists of the GABA-gated chloride channel in the central nervous system of insects.[11][12][13] This leads to hyperexcitation and eventual death of the insect.

Protocol 4: Insecticidal Activity Assay (Leaf-Dip Bioassay)

  • Test Solution Preparation: Prepare serial dilutions of the test compound in a suitable solvent containing a surfactant.

  • Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a short period (e.g., 30 seconds) and allow them to air dry.

  • Insect Infestation: Place the treated leaves into petri dishes or other suitable containers and introduce a known number of test insects (e.g., 10-20 larvae).

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC50 value (the concentration required to kill 50% of the test insects).

Table 3: Insecticidal Activity of Representative Phenylpyrazole Derivatives

| Compound | Target Insect | Bioassay Type | Activity Metric (LC50) | Reference | | :--- | :--- | :--- | :--- | | Fipronil | Plutella xylostella | Leaf-dip | 0.02 mg/L |[14] | | Pyrazole Amide Derivative | Helicoverpa armigera | Stomach activity | 60% mortality at 5 mg/kg |[15] | | Pyrazole Oxime Derivative | Tetranychus cinnabarinus | Acaricidal activity | 100% inhibition at 10 µg/mL |[15] | | Flupyrimin Analog | Plutella xylostella | Leaf-dip | >70% mortality at 25 µg/mL |[16] |

GABA_Receptor_Antagonist_Mechanism cluster_normal Normal State cluster_inhibited With Phenylpyrazole gaba GABA receptor GABA-gated Chloride Channel gaba->receptor Binds to cl_ion Cl- ions receptor->cl_ion Allows influx of hyperexcitation Hyperexcitation (Insect Death) receptor->hyperexcitation Prevents Cl- influx neuron Neuron cl_ion->neuron into hyperpolarization Hyperpolarization (Inhibition) neuron->hyperpolarization pyrazole_insecticide Phenylpyrazole Insecticide pyrazole_insecticide->receptor Blocks

Caption: Mechanism of action of phenylpyrazole insecticides.

References

Protocol for the Purification of (1-Ethyl-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (1-Ethyl-1H-pyrazol-4-yl)methanamine derivatives, a class of compounds with potential applications in drug discovery, notably as inhibitors of the Tryptophan 2,3-dioxygenase (TDO2) signaling pathway.

Introduction

This compound and its derivatives are heterocyclic amines that have garnered interest in medicinal chemistry. The pyrazole nucleus is a common scaffold in many biologically active compounds. The purification of these derivatives is a critical step in their synthesis and subsequent biological evaluation, ensuring that impurities and byproducts from the reaction mixture are effectively removed. The following protocols outline common and effective methods for the purification of these specific pyrazole derivatives.

Data Presentation

A summary of typical purification outcomes for aminopyrazole derivatives using different methods is presented below. Please note that yields and purity are highly dependent on the specific derivative and the initial crude sample quality.

Purification MethodTypical PurityTypical YieldKey Impurities Removed
Flash Column Chromatography>95%60-90%Unreacted starting materials, reaction byproducts
Recrystallization>98%40-70%Isomers, closely related byproducts
Acid-Base ExtractionVariable70-95%Non-basic impurities, starting materials

Experimental Protocols

General Considerations

Due to the basic nature of the aminomethyl group, special care should be taken during chromatographic purification on silica gel to avoid extensive product tailing and potential decomposition. It is often advantageous to neutralize the silica gel or use a solvent system containing a small amount of a basic modifier like triethylamine.

Protocol 1: Flash Column Chromatography

This is a widely used and effective method for the purification of this compound derivatives.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a hexane/EtOAc mixture). To mitigate the basicity of the amine, add 0.5-1% triethylamine to the solvent system.

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent or DCM. In a separate flask, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM or Hexane/EtOAc 9:1) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Example: For the purification of a similar compound, 1-(1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, a flash column chromatography with 3% methanol in dichloromethane was used, yielding the product in 93% yield.[1]

Protocol 2: Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline solids. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound derivative

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Hexane

  • Water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyrazole derivatives include ethanol/water, methanol/water, and ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 3: Acid-Base Extraction

This method takes advantage of the basicity of the amine group to separate it from neutral or acidic impurities.

Materials:

  • Crude this compound derivative

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent.

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash it with an aqueous acid solution. The basic amine will be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add an aqueous base solution until the solution is basic. The deprotonated amine will precipitate out or can be extracted.

  • Extraction: Extract the aqueous layer with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over a drying agent, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_methods cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization extraction Acid-Base Extraction crude->extraction pure_product Pure Product chromatography->pure_product recrystallization->pure_product extraction->pure_product characterization Characterization (NMR, MS) pure_product->characterization

Caption: General workflow for synthesis and purification.

Tryptophan 2,3-Dioxygenase (TDO2) Signaling Pathway

This compound derivatives have been investigated as potential inhibitors of Tryptophan 2,3-dioxygenase (TDO2). TDO2 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its inhibition is a therapeutic strategy in oncology to counteract immune suppression in the tumor microenvironment.

TDO2_pathway cluster_pathway Tryptophan Metabolism via Kynurenine Pathway cluster_effects Downstream Effects Tryptophan Tryptophan TDO2 TDO2 Enzyme Tryptophan->TDO2 Metabolized by Kynurenine Kynurenine TDO2->Kynurenine Produces ImmuneSuppression Immune Suppression (e.g., T-cell apoptosis) Kynurenine->ImmuneSuppression Leads to TumorGrowth Tumor Growth and Proliferation ImmuneSuppression->TumorGrowth Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->TDO2 Inhibits

Caption: TDO2 signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Analytical Characterization of (1-Ethyl-1H-pyrazol-4-yl)methanamine and Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of (1-Ethyl-1H-pyrazol-4-yl)methanamine and its related products. The protocols outlined below are essential for identity confirmation, purity assessment, and quantitative analysis in research, development, and quality control settings.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this scaffold. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for the characterization of this compound and its potential by-products or derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying this compound from its impurities. A validated RP-HPLC method is presented below, which is suitable for routine analysis and quality control.[3]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify the main component.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterValue
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent
Mobile Phase 20:80 (v/v) mixture of 0.1% Trifluoroacetic Acid in Water and Methanol[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25 ± 2°C[3]
Detection Wavelength 206 nm[3]
Injection Volume 5.0 µL[3]
Run Time 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification is achieved by comparing the peak area of the analyte in the sample to that of the reference standard.

GCMS_Analysis_Flow GC-MS Analysis Workflow Sample Sample Preparation GC_Injection GC Injection & Volatilization Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Spectral Matching Detection->Data_Processing Report Identification & Purity Report Data_Processing->Report Synthesis_Characterization_Pathway Synthesis and Characterization Pathway cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Crystallization, Chromatography) Crude->Purify HPLC HPLC Purify->HPLC GCMS GC-MS Purify->GCMS NMR NMR Purify->NMR EA Elemental Analysis Purify->EA Final Pure this compound HPLC->Final GCMS->Final NMR->Final EA->Final

References

Application Notes and Protocols for the Use of (1-Ethyl-1H-pyrazol-4-yl)methanamine as a Building Block for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] The pyrazole scaffold is a key component of several commercially successful anti-inflammatory drugs, such as celecoxib, a selective COX-2 inhibitor.[3] This document provides detailed application notes and protocols for the utilization of (1-Ethyl-1H-pyrazol-4-yl)methanamine as a versatile building block in the synthesis and evaluation of novel anti-inflammatory agents.

While extensive research has been conducted on various pyrazole derivatives, literature specifically detailing the synthesis of anti-inflammatory agents directly from this compound is limited. However, based on established synthetic methodologies for pyrazole-based compounds, this document outlines a comprehensive workflow from hypothetical compound synthesis to detailed in vitro and in vivo pharmacological evaluation.

Hypothetical Synthesis of a Novel Anti-inflammatory Agent

The primary amine functionality of this compound makes it an ideal starting point for the synthesis of a variety of derivatives, such as amides, sulfonamides, and Schiff bases, which are common moieties in anti-inflammatory compounds. A plausible synthetic route involves the acylation of the primary amine with a substituted benzoyl chloride to yield a novel amide derivative.

Workflow for Synthesis:

Synthesis_Workflow Hypothetical Synthesis Workflow start This compound reaction Acylation Reaction (Base, Solvent) start->reaction reagent Substituted Benzoyl Chloride (e.g., 4-sulfamoylbenzoyl chloride) reagent->reaction product Hypothetical Product: N-((1-ethyl-1H-pyrazol-4-yl)methyl)-4-sulfamoylbenzamide reaction->product purification Purification (Chromatography, Recrystallization) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Pure, Characterized Compound characterization->final_product

Caption: Hypothetical synthesis of a novel anti-inflammatory agent.

Experimental Protocols

Protocol 1: Synthesis of N-((1-ethyl-1H-pyrazol-4-yl)methyl)-4-sulfamoylbenzamide (Hypothetical)

Objective: To synthesize a novel pyrazole-based amide as a potential anti-inflammatory agent.

Materials:

  • This compound

  • 4-Sulfamoylbenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of 4-sulfamoylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and concentrate to yield the pure compound.

  • Characterize the final product by NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy.

In Vitro Evaluation of Anti-inflammatory Activity

The primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Therefore, an in vitro COX inhibition assay is a crucial first step in evaluating the anti-inflammatory potential of the synthesized compound.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of the synthesized compound against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized test compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Celecoxib (positive control for selective COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the serially diluted test compound or positive controls to the respective wells.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a specified time according to the kit manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Hypothetical ProductData to be determinedData to be determinedData to be determined
Celecoxib>100.05>200
Indomethacin0.11.50.07

In Vivo Evaluation of Anti-inflammatory Activity

A common and reliable method for assessing the acute anti-inflammatory activity of a compound in vivo is the carrageenan-induced paw edema model in rodents.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of the synthesized compound.

Materials:

  • Wistar rats (150-200 g)

  • Synthesized test compound

  • Carrageenan solution (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (at various doses, e.g., 10, 20, 40 mg/kg).

  • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-Data to be determined0
Indomethacin10Data to be determinedData to be determined
Hypothetical Product10Data to be determinedData to be determined
Hypothetical Product20Data to be determinedData to be determined
Hypothetical Product40Data to be determinedData to be determined

Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of key signaling pathways involved in the inflammatory cascade. The primary pathway targeted by many NSAIDs is the cyclooxygenase (COX) pathway, which leads to the production of pro-inflammatory prostaglandins.

Inflammatory_Pathway Simplified COX Inflammatory Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pgs_out Prostaglandins (PGE2, PGD2, etc.) pgs->pgs_out inflammation Inflammation (Pain, Fever, Swelling) pgs_out->inflammation nsaids Pyrazole Derivatives (e.g., Hypothetical Product) nsaids->cox Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel anti-inflammatory agents. The protocols and workflows outlined in this document provide a comprehensive guide for the synthesis and evaluation of new chemical entities derived from this starting material. By following these methodologies, researchers can systematically investigate the anti-inflammatory potential of novel pyrazole derivatives and contribute to the discovery of new therapeutic agents for inflammatory diseases.

References

Application Notes and Protocols for the Synthesis of Antibacterial Compounds Using (1-Ethyl-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial properties. The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. This document provides detailed protocols for the synthesis of a series of Schiff base derivatives starting from a (1-Ethyl-1H-pyrazol-4-yl)methanamine core. These compounds are designed based on the established antibacterial potential of pyrazole-containing molecules. The synthetic route involves the key intermediate, 1-Ethyl-1H-pyrazole-4-carbaldehyde, which can be readily prepared and subsequently condensed with various primary amines to generate a library of potential antibacterial agents. This approach allows for structural diversity to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives (Schiff Bases)

The synthesis of the target antibacterial compounds is proposed via a two-step process starting from 1-ethyl-1H-pyrazole. The initial step involves a Vilsmeier-Haack formylation to produce 1-Ethyl-1H-pyrazole-4-carbaldehyde. This aldehyde then serves as the key intermediate for the synthesis of various Schiff bases through condensation with a range of primary amines.

Diagram: Synthetic Workflow

G cluster_reagents A 1-Ethyl-1H-pyrazole C 1-Ethyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) F N-((1-Ethyl-1H-pyrazol-4-yl)methylene)amines (Schiff Bases) C->F D Primary Amines (R-NH2) D->F Reflux in Ethanol E Condensation

Caption: Synthetic pathway for N-((1-Ethyl-1H-pyrazol-4-yl)methylene)amines.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack reaction conditions commonly used for the formylation of pyrazoles.[1]

Materials:

  • 1-Ethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.

  • To this mixture, add 1-ethyl-1H-pyrazole dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 1-Ethyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: General Procedure for the Synthesis of Schiff Bases from 1-Ethyl-1H-pyrazole-4-carbaldehyde

This protocol is a general method for the synthesis of Schiff bases via condensation.[2]

Materials:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde

  • Various primary amines (e.g., aniline, substituted anilines, aminothiazoles)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add the respective primary amine (1 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no solid precipitates, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Antibacterial Activity Evaluation

The synthesized compounds can be screened for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for assessing antibacterial activity.[3]

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well of the microtiter plate.

  • Include a positive control (standard antibiotic) and a negative control (solvent) in the assay.

  • Incubate the microtiter plates at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data

The following table summarizes the reported antibacterial activity of various pyrazole-based Schiff bases against different bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Pyrazole-Thiazole HybridsS. aureus1.9 - 3.9[2]
Pyrazole-Thiazole HybridsK. planticolaIC₅₀: 11.8 µM[2]
Thiazolidinone-clubbed PyrazolesE. coli16[2]
Imidazo-pyridine substituted PyrazolesGram-positive & Gram-negative strains<1[2]
Pyrazole-derived HydrazonesA. baumannii4[2]
Dihydrotriazine substituted PyrazolesMRSA & E. coli1[2]

Proposed Mechanism of Action

Several pyrazole derivatives have been suggested to exert their antibacterial effect by inhibiting bacterial DNA gyrase.[4] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.

Diagram: Proposed Inhibition of DNA Gyrase

G A Bacterial DNA C DNA Replication & Transcription A->C B DNA Gyrase B->C Catalyzes E Inhibition F Cell Death C->F D Pyrazole Derivative D->B Binds to E->C Blocks

References

Application Notes and Protocols for Docking Studies of (1-Ethyl-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to performing and analyzing molecular docking studies of (1-Ethyl-1H-pyrazol-4-yl)methanamine derivatives. The protocols outlined below are generalized from established methodologies in computational drug design and can be adapted for various protein targets.

Introduction to Molecular Docking of Pyrazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide range of biological activities, including as inhibitors of kinases, tyrosyl-tRNA synthetase, and dipeptidyl peptidase-IV (DPP-IV).[3][4][5] Docking studies of this compound derivatives can provide valuable insights into their potential as therapeutic agents by elucidating their interactions with specific biological targets.

Data Presentation: Docking Results

The results of docking studies are typically summarized to compare the binding affinities of different derivatives. Key quantitative metrics include binding energy (ΔG), inhibition constant (Ki), and root mean square deviation (RMSD).[6][7] The binding energy represents the strength of the interaction, with more negative values indicating stronger binding.[7] The inhibition constant (Ki) is a measure of the ligand's potency as an inhibitor.[6]

Table 1: Representative Docking Results for Pyrazole Derivatives Against a Hypothetical Kinase Target

Compound IDDerivative SubstitutionBinding Energy (kcal/mol)Estimated Ki (µM)Interacting Residues (Hydrogen Bonds)
ST-01Unsubstituted-7.82.5GLU205, LYS150
ST-023-chloro-phenyl-8.50.85GLU205, LYS150, ASP250
ST-034-methoxy-phenyl-8.21.2GLU205, LYS150
ST-043,4-dichloro-phenyl-9.10.32GLU205, LYS150, ASP250, SER200
ST-052-fluoro-phenyl-8.01.8LYS150, SER200

Note: This data is representative and for illustrative purposes only. Actual results will vary depending on the specific protein target and ligands.

Experimental Protocols

A typical molecular docking workflow involves preparation of the protein receptor and the small molecule ligands, performing the docking calculations, and analyzing the results.[1] Software such as AutoDock, AutoDock Vina, and Discovery Studio are commonly used for these studies.[8][9]

Protein Preparation

The initial step is to prepare the 3D structure of the target protein.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB) (109] It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand.

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[9] This can be done using software like Biovia Discovery Studio or UCSF Chimera.[9][11] If the protein has multiple chains and only one is required, delete the unnecessary chains.[9]

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not present in crystal structures.[8][9] Ensure that polar hydrogens are correctly placed.

  • Assign Charges: Assign partial charges to the protein atoms. Kollman charges are commonly used for this purpose.[8]

  • Define the Binding Site (Grid Box): Define the active site for docking by creating a grid box.[8][9] This box should encompass the entire binding pocket where the ligand is expected to bind.[9] The coordinates of a co-crystallized ligand can be used to define the center of the grid box.[2]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock.[2][9]

Ligand Preparation

The this compound derivatives need to be prepared for docking.

  • Generate 2D Structures: Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw.

  • Convert to 3D: Convert the 2D structures to 3D structures. This can be done using programs like Open Babel.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain a stable conformation.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms and assign Gasteiger charges to the ligand atoms.[8]

  • Define Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.[8][12]

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.[2]

Molecular Docking

This protocol uses AutoDock Vina as an example.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the coordinates of the grid box center, and the size of the grid box.[8]

  • Run Docking Simulation: Execute the docking simulation using the command line interface of AutoDock Vina, providing the configuration file as input.[8] The Lamarckian genetic algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[3]

  • Output: AutoDock Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[8]

Analysis of Results
  • Binding Energy and Ki: Extract the binding energy (in kcal/mol) and the estimated inhibition constant (Ki) from the output log file for the best binding pose.[6]

  • Visualization: Visualize the docked poses and the interactions between the ligand and the protein using software like Biovia Discovery Studio or PyMOL.[6]

  • Interaction Analysis: Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site.[13]

  • RMSD Calculation: If a co-crystallized ligand is available, calculate the RMSD between the docked pose of the reference ligand and its position in the crystal structure to validate the docking protocol. A low RMSD value (typically < 2 Å) indicates a reliable docking setup.

Visualizations

Diagrams are essential for understanding the workflow of molecular docking and the resulting protein-ligand interactions.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB Protein Structure (PDB) Clean_PDB Clean PDB (Remove Water, Ions) PDB->Clean_PDB Ligand_2D Ligand 2D Structure Ligand_3D Generate 3D Structure Ligand_2D->Ligand_3D Add_H Add Hydrogens Clean_PDB->Add_H Assign_Charge_P Assign Charges Add_H->Assign_Charge_P Receptor_PDBQT Receptor (PDBQT) Assign_Charge_P->Receptor_PDBQT Grid Define Grid Box Receptor_PDBQT->Grid Minimize_L Energy Minimization Ligand_3D->Minimize_L Add_H_L Add Hydrogens & Assign Charges Minimize_L->Add_H_L Define_Bonds Define Rotatable Bonds Add_H_L->Define_Bonds Ligand_PDBQT Ligand (PDBQT) Define_Bonds->Ligand_PDBQT Config Create Configuration File Ligand_PDBQT->Config Grid->Config Docking Run Docking Simulation Config->Docking Results Analyze Docking Results Docking->Results Visualization Visualize Interactions Results->Visualization Report Generate Report Visualization->Report

Caption: Molecular Docking Workflow.

This document provides a foundational protocol for conducting docking studies on this compound derivatives. Researchers should consult specific literature related to their protein of interest for any target-specific modifications to this general workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and efficient synthetic pathway involves a two-step process:

  • Vilsmeier-Haack Formylation: 1-Ethyl-1H-pyrazole is formylated to produce the intermediate, 1-Ethyl-1H-pyrazole-4-carbaldehyde.[1][2][3]

  • Reductive Amination: The resulting aldehyde undergoes reductive amination to yield the final product, this compound.[4]

Q2: I am observing a low yield in the Vilsmeier-Haack formylation step. What are the potential causes and solutions?

A2: Low yields in the formylation of pyrazoles are often attributed to several factors. Key areas to investigate include the quality of reagents, reaction temperature, and the molar ratio of reactants. Ensure that anhydrous DMF is used, as the Vilsmeier reagent is moisture-sensitive.[2] Optimizing the molar ratio of 1-ethyl-1H-pyrazole to the Vilsmeier reagent (POCl₃/DMF) and adjusting the reaction temperature can significantly improve yields.[1] Monitoring the reaction progress via TLC is also crucial to determine the optimal reaction time.

Q3: My reductive amination reaction is sluggish or incomplete. How can I improve the conversion?

A3: Incomplete reductive amination can be due to several factors. The choice of reducing agent is critical; sodium triacetoxyborohydride is often effective for this transformation.[4][5] Ensuring the formation of the intermediate imine before the addition of the reducing agent can be beneficial. In some cases, the addition of a catalytic amount of acetic acid can facilitate imine formation.[6] The reaction solvent also plays a role, with anhydrous solvents like 1,2-dichloroethane or methanol being common choices.

Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A4: In the Vilsmeier-Haack reaction, potential side products can arise from incomplete reaction or alternative formylation positions, although formylation at the 4-position of 1-substituted pyrazoles is generally favored. During reductive amination, over-reduction of the aldehyde to an alcohol or the formation of dialkylated amines are possible side reactions. To minimize these, it is important to control the stoichiometry of the reducing agent and the reaction temperature.[5] Purification by column chromatography is typically effective in removing these impurities.

Troubleshooting Guides

Low Yield in Vilsmeier-Haack Formylation
Symptom Possible Cause Troubleshooting Steps
Low to no product formation Inactive Vilsmeier reagentEnsure phosphorus oxychloride (POCl₃) is fresh and dimethylformamide (DMF) is anhydrous. Prepare the Vilsmeier reagent at 0°C.[2]
Suboptimal reaction temperatureGradually increase the reaction temperature. For similar pyrazoles, temperatures around 60-120°C have been reported.[1][2] Monitor the reaction by TLC to avoid degradation at higher temperatures.
Incorrect stoichiometrySystematically vary the molar ratio of 1-ethyl-1H-pyrazole to the Vilsmeier reagent. An excess of the reagent is often beneficial.[1]
Presence of unreacted starting material Insufficient reaction timeIncrease the reaction time and monitor the consumption of the starting material by TLC.
Formation of multiple products Lack of regioselectivityWhile formylation at the 4-position is preferred, other isomers may form. Confirm the structure of the desired product using NMR spectroscopy. Purification by column chromatography may be necessary.
Issues in Reductive Amination
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction Inefficient imine formationAdd a catalytic amount of acetic acid to the mixture of the aldehyde and the amine source (e.g., ammonium chloride) before adding the reducing agent.
Weak reducing agentConsider using a more reactive reducing agent. Sodium triacetoxyborohydride is a good starting point, but others like sodium cyanoborohydride can also be effective.[7]
Low reaction temperatureGently heat the reaction mixture. Refluxing in 1,2-dichloroethane has been shown to be effective for similar substrates.[4]
Formation of alcohol byproduct Reduction of the aldehyde before aminationEnsure the imine is pre-formed before the addition of the reducing agent. Alternatively, use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride.[7]
Product is difficult to purify Contamination with residual reagentsPerform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic components.[2][4] Utilize column chromatography with a suitable solvent system for final purification.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from procedures for structurally similar pyrazoles.[1][2][3]

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 6 equivalents) to 0°C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction: To the pre-formed Vilsmeier reagent, add 1-ethyl-1H-pyrazole (1 equivalent) dropwise, ensuring the temperature does not rise significantly.

  • Heating: After the addition is complete, heat the reaction mixture to 120°C and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is a general procedure adapted for the specific substrate.[4]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in anhydrous 1,2-dichloroethane.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.4 equivalents) portion-wise to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Structurally Similar Pyrazole (1-methyl-3-propyl-5-chloro-1H-pyrazole) [1]

EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Yield of Aldehyde (%)
11 : 2 : 2120732
21 : 5 : 2120255
31 : 5 : 3120261
41 : 6 : 4120167
51 : 6 : 4120265
61 : 6 : 4140166

Table 2: Comparison of Reducing Agents for Reductive Amination [5][7]

Reducing AgentTypical SolventKey Features
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE), THFMild and selective, tolerates a wide range of functional groups.
Sodium Cyanoborohydride (NaBH₃CN)MethanolSelectively reduces imines in the presence of aldehydes. Requires careful handling due to toxicity.
Sodium Borohydride (NaBH₄)Methanol, EthanolMore reactive than NaBH(OAc)₃ and NaBH₃CN; may reduce the starting aldehyde if imine formation is slow.

Visualizations

experimental_workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 1-Ethyl-1H-pyrazole 1-Ethyl-1H-pyrazole Formylation Formylation Reaction 1-Ethyl-1H-pyrazole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Formylation Crude_Aldehyde Crude 1-Ethyl-1H-pyrazole-4-carbaldehyde Formylation->Crude_Aldehyde Purification_1 Purification (Column Chromatography) Crude_Aldehyde->Purification_1 Pure_Aldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde Purification_1->Pure_Aldehyde Pure_Aldehyde_2 1-Ethyl-1H-pyrazole-4-carbaldehyde Reductive_Amination Reductive Amination Pure_Aldehyde_2->Reductive_Amination Amine_Source Amine Source (e.g., NH4Cl) Amine_Source->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reductive_Amination Crude_Amine Crude this compound Reductive_Amination->Crude_Amine Purification_2 Purification (Column Chromatography) Crude_Amine->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh reagents?) Start->Check_Reagents Optimize_Stoichiometry Optimize Stoichiometry (Vary molar ratios) Check_Reagents->Optimize_Stoichiometry Reagents OK Unsuccessful Further Investigation Needed Check_Reagents->Unsuccessful Reagents Bad Adjust_Temp Adjust Reaction Temperature Optimize_Stoichiometry->Adjust_Temp Stoichiometry OK Optimize_Stoichiometry->Unsuccessful No Improvement Monitor_Time Monitor Reaction Time (TLC) Adjust_Temp->Monitor_Time Temp OK Adjust_Temp->Unsuccessful No Improvement Change_Reducing_Agent Consider Different Reducing Agent Monitor_Time->Change_Reducing_Agent Time OK Monitor_Time->Unsuccessful No Improvement Add_Catalyst Add Acid Catalyst (for amination) Change_Reducing_Agent->Add_Catalyst If amination Change_Reducing_Agent->Unsuccessful No Improvement Successful Reaction Optimized Add_Catalyst->Successful Improved Add_Catalyst->Unsuccessful No Improvement

Caption: Troubleshooting logic for reaction optimization.

References

Common side reactions in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyrazole Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Knorr synthesis of pyrazoles?

A1: The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust method for preparing pyrazoles.[1] However, several side reactions can occur, leading to reduced yields and purification challenges. The most common issues include:

  • Formation of Regioisomers: With unsymmetrical 1,3-dicarbonyls or substituted hydrazines, a mixture of two regioisomeric pyrazoles is often formed.[1]

  • Incomplete Cyclization: The reaction may stop at the pyrazoline intermediate stage, which requires a subsequent oxidation step to form the aromatic pyrazole.[2]

  • Di-addition of Hydrazine: An intermediate resulting from the addition of two molecules of hydrazine to the 1,3-dicarbonyl compound has been observed, especially with less sterically hindered substrates.[3]

  • Formation of Colored Impurities: The use of hydrazine salts can lead to the formation of colored byproducts, resulting in yellow or red reaction mixtures.

  • Low Yields: This can be a result of any of the above side reactions, as well as impure starting materials or non-optimized reaction conditions.

Q2: How can I control the regioselectivity in the synthesis of unsymmetrical pyrazoles?

A2: Controlling regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, and the outcome is governed by a combination of steric and electronic factors of the substituents on both reactants.

Several strategies can be employed to improve regioselectivity:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the regiochemical outcome. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer in certain reactions.

  • pH Control: The pH of the reaction medium can affect the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing the site of initial attack.

  • Temperature: Optimizing the reaction temperature can favor the formation of one regioisomer over the other.

  • Catalyst: The use of specific acid or base catalysts can direct the reaction towards a preferred regioisomer.

Q3: My pyrazole synthesis from an α,β-unsaturated ketone and hydrazine resulted in a pyrazoline. How do I obtain the desired pyrazole?

A3: The reaction of α,β-unsaturated ketones with hydrazines typically yields pyrazoline intermediates.[2] To obtain the final pyrazole, a subsequent oxidation step is required to introduce the second double bond and achieve aromaticity. Common methods for this oxidation include:

  • Heating the pyrazoline in DMSO in the presence of oxygen (air).[4]

  • Treatment with bromine.[4]

  • Using other oxidizing agents such as copper(II) salts.[5]

Q4: I am observing a mixture of N1- and N2-alkylated products upon functionalization of my pyrazole. How can I achieve regioselective N-alkylation?

A4: The presence of two reactive nitrogen atoms in the pyrazole ring often leads to a mixture of N1 and N2 alkylated isomers.[6] The regioselectivity of N-alkylation is influenced by several factors, and controlling these can favor the formation of the desired isomer:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[6] Therefore, the relative size of the substituents at the C3 and C5 positions of the pyrazole ring plays a crucial role.

  • Reaction Conditions: The choice of base and solvent is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) often favors N1-alkylation.[6]

  • Nature of the Alkylating Agent: Sterically demanding alkylating agents can enhance selectivity for the less hindered nitrogen.

  • Catalysis: The use of certain Lewis acids, such as those based on magnesium, can direct the alkylation towards the N2 position.[6]

Troubleshooting Guides

Issue 1: Low Yield in Knorr Pyrazole Synthesis

Symptoms:

  • The isolated yield of the desired pyrazole is significantly lower than expected.

  • TLC analysis shows multiple spots, indicating a complex reaction mixture.

Possible Causes and Solutions:

CauseRecommended Action
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Hydrazine derivatives can degrade over time; using a freshly opened bottle or purified reagent is advisable.
Suboptimal Stoichiometry Carefully control the reactant stoichiometry. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
Incorrect Reaction Conditions Optimize temperature, reaction time, and solvent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of Side Products If regioisomers are formed, refer to the section on controlling regioselectivity. If incomplete cyclization is suspected, consider adding an oxidation step. For di-addition, adjusting stoichiometry and temperature may help.
Product Degradation If the pyrazole product is unstable under the reaction or workup conditions, consider using milder conditions (e.g., lower temperature, weaker acid catalyst). Ensure the workup procedure is not overly harsh.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Purity OK end_bad Consult Further Literature check_purity->end_bad Impurities Found optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) optimize_stoichiometry->optimize_conditions Stoichiometry OK end_good Yield Improved optimize_stoichiometry->end_good Improvement identify_byproducts Identify Byproducts (TLC, NMR, MS) optimize_conditions->identify_byproducts Conditions OK optimize_conditions->end_good Improvement check_workup Review Workup Procedure identify_byproducts->check_workup Byproducts Identified identify_byproducts->end_bad No Obvious Byproducts check_workup->end_good Milder Conditions Help check_workup->end_bad No Improvement

A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Multiple spots are observed on TLC that are difficult to separate by column chromatography.

  • The isolated product has a broad melting point range.

Possible Causes and Solutions:

CauseRecommended Action
Similar Steric/Electronic Properties of Carbonyls When the substituents on the unsymmetrical 1,3-dicarbonyl have similar properties, there is little inherent preference for the site of initial hydrazine attack.
Inappropriate Solvent The solvent plays a crucial role in mediating the reaction and can influence which regioisomer is favored.

Strategies for Improving Regioselectivity:

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table illustrates the effect of solvent on the regioselectivity of a reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

SolventTemperature (°C)Ratio of Regioisomer A : Regioisomer B
Ethanol251 : 1.3
Toluene801.5 : 1
2,2,2-Trifluoroethanol (TFE)2585 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)25>99 : 1

Data is illustrative and based on trends reported in the literature.

Decision-Making Flowchart for Optimizing Regioselectivity:

G start Poor Regioselectivity check_bias Substrates have significant steric or electronic bias? start->check_bias no_bias No: Expect mixture. Modify reaction conditions. check_bias->no_bias No has_bias Yes: Undesired isomer is major product? check_bias->has_bias Yes change_solvent Change Solvent (e.g., to TFE or HFIP) no_bias->change_solvent yes_major Yes: Reaction is likely under kinetic or thermodynamic control that favors the wrong isomer. has_bias->yes_major Yes no_major No: Further optimization can improve selectivity. has_bias->no_major No yes_major->change_solvent change_temp Modify Temperature no_major->change_temp change_solvent->change_temp change_catalyst Change Catalyst/pH change_temp->change_catalyst end_good Improved Selectivity change_catalyst->end_good

Decision-making process for optimizing regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][7][8]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., a few drops of glacial acetic acid, if not used as the solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.

  • Addition of Hydrazine: Slowly add the hydrazine derivative (1.0-1.2 eq) to the solution. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux for 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up & Purification a Dissolve 1,3-dicarbonyl in solvent b Add hydrazine derivative a->b c Heat to reflux b->c d Monitor by TLC c->d e Cool to RT d->e f Isolate crude product (filtration or evaporation) e->f g Purify (recrystallization or chromatography) f->g h Characterize pure product g->h

Typical experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying polar pyrazole compounds?

A1: The most common and effective methods for purifying polar pyrazole compounds are recrystallization and column chromatography.[1][2] For highly polar compounds that are challenging to purify with standard chromatography, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography can be employed.[3][4][5]

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is an excellent choice for crystalline solids when a suitable solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures, and when impurities have different solubility profiles.[6][7] Column chromatography is more versatile and is often necessary to separate compounds with similar polarities, such as regioisomers, or to purify non-crystalline materials (oils).[2][8]

Q3: My polar pyrazole is basic. How does this affect purification on silica gel?

A3: The pyrazole ring is weakly basic. Polar, basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to issues like streaking (tailing), poor separation, and sometimes irreversible adsorption of the compound onto the column.[1][9][10]

Q4: What is "oiling out" during recrystallization and how can I prevent it?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid instead of forming solid crystals. This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To prevent this, you can use a lower-boiling point solvent, add more solvent to reduce the saturation, or cool the solution more slowly to allow crystal nucleation to occur below the compound's melting point.[7][11]

Q5: Can I use reversed-phase (RP) chromatography for my polar pyrazole?

A5: Yes, but it can be challenging. Highly polar compounds are often poorly retained on non-polar C18 or C8 stationary phases and may elute in the solvent front.[3] To improve retention, you can use highly aqueous mobile phases with columns designed for such conditions, or employ techniques like ion-pairing chromatography.[12][13] Adjusting the mobile phase pH can also be effective.[14]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling The solution is not saturated; too much solvent was used.- Concentrate the solution by boiling off some solvent and allow it to cool again.[7]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7]- Add a seed crystal of the pure compound.[7]
Compound "oils out" instead of crystallizing - The compound's melting point is lower than the solution temperature.- The solution is too concentrated.- Re-heat the solution and add more solvent.[7]- Use a solvent with a lower boiling point.- Allow the solution to cool very slowly.
Low recovery of purified crystals - Too much solvent was used for dissolving.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[7]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7]- Use a pre-heated funnel for hot filtration to prevent cooling and crystallization.
Crystals are colored or impure - Colored impurities are present.- Insoluble impurities were not fully removed.- Soluble impurities co-precipitated.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7]- Ensure the compound is fully dissolved before hot filtration.- Wash the collected crystals with a small amount of ice-cold solvent.[7]- Perform a second recrystallization.[7]
Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Compound streaks or "tails" on silica gel Strong interaction between the basic pyrazole and acidic silanol groups on the silica surface.[1][9]- Add a basic modifier like triethylamine (0.1-2%) or ammonia to the mobile phase to deactivate the acidic sites.[1][15][16]- Use a less acidic stationary phase like deactivated silica or basic alumina.[17]
Compound does not move from the baseline (Rf = 0) The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in dichloromethane).[8][16]- For very polar compounds, consider a highly polar mobile phase system, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[8]
Poor separation of compound and impurities - The chosen mobile phase lacks selectivity.- The column was overloaded with the sample.- Re-optimize the mobile phase using TLC with different solvent combinations.[2]- Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel mass).[2]
Compound is not retained on a reversed-phase (C18) column The compound is too polar for the non-polar stationary phase.- Use a highly aqueous mobile phase (e.g., >95% water/buffer) with an appropriate aqueous-stable C18 column.[18]- Consider Hydrophilic Interaction Liquid Chromatography (HILIC) which uses a polar stationary phase and is ideal for retaining very polar compounds.[3][19][20]- Use an ion-pairing agent in the mobile phase to increase retention.[12][13]
Compound appears to decompose on the column The compound is unstable on the acidic silica gel.- Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[8]- If unstable, use a deactivated stationary phase (e.g., with triethylamine) or switch to a different stationary phase like alumina.[15]

Data Presentation

Table 1: Common Solvents for Polar Pyrazole Purification

Purification MethodSolvent / Solvent SystemCharacteristics & Common Use
Recrystallization Ethanol / WaterA mixed protic system with high polarity, excellent for many polar pyrazole derivatives.[7]
Methanol or EthanolGood general-purpose polar protic solvents for recrystallization.[21]
IsopropanolA common choice for cooling crystallization.[21]
Ethyl AcetateMedium polarity aprotic solvent, often used for compounds of intermediate polarity.[21]
Normal-Phase Chromatography Dichloromethane / MethanolA standard gradient for moderately polar compounds. Increase methanol percentage to increase polarity.
Ethyl Acetate / HexanesA common system for less polar to moderately polar compounds.
DCM / MeOH / NH4OHFor highly polar and basic pyrazoles, the addition of aqueous ammonia helps to improve peak shape and elution.[8][16]
Reversed-Phase Chromatography Water / Acetonitrile (with Formic or Acetic Acid)Standard mobile phase for RP-HPLC. Acid is added to improve peak shape.[22]
HILIC Acetonitrile / Water (or aqueous buffer)Used with a polar stationary phase (silica, diol, amine). Acetonitrile is the weak solvent and water is the strong solvent.[3][23]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude pyrazole compound and a few drops of a potential solvent. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the compound is completely dissolved at the boiling point of the solvent.[7]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.[7]

Protocol 2: Column Chromatography on Silica Gel
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your desired compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound. For polar, basic pyrazoles, consider adding 0.5-1% triethylamine to the solvent system.[2]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase solvent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor their composition by TLC.[2]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified pyrazole compound.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column and Solvents: Use a column with a polar stationary phase (e.g., bare silica, diol, or amine-functionalized silica). The mobile phase typically consists of a high concentration of an organic solvent (like acetonitrile) as the weak solvent (Solvent A) and an aqueous buffer as the strong solvent (Solvent B).[3][23]

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (high percentage of Solvent A) for a sufficient time to ensure reproducibility.

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions to ensure good peak shape.

  • Gradient Elution: Inject the sample and begin a gradient program, typically increasing the percentage of the aqueous solvent (Solvent B) over time to elute the polar compounds.[23]

  • Detection and Collection: Monitor the elution using a suitable detector (e.g., UV-Vis, MS) and collect the fractions containing the purified polar pyrazole.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Method Selection cluster_analysis Analysis cluster_end Finish crude_product Crude Polar Pyrazole Compound is_solid Is the compound a solid? crude_product->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No / Oil check_purity Check Purity (TLC, HPLC, NMR) recrystallization->check_purity column->check_purity is_pure Is it pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes further_purification Further Purification Required is_pure->further_purification No troubleshooting_streaking cluster_solutions Solutions start Problem: Compound Streaking on Silica Gel Column cause Primary Cause: Basic pyrazole interacts with acidic silanol groups on silica start->cause solution1 Modify Mobile Phase: Add 0.1-2% Triethylamine or Ammonia Solution cause->solution1 Option 1 solution2 Change Stationary Phase: Use neutral/basic Alumina or deactivated Silica cause->solution2 Option 2 solution3 Alternative Technique: Use Reversed-Phase or HILIC cause->solution3 Option 3 end_result Result: Improved Peak Shape & Better Separation solution1->end_result solution2->end_result solution3->end_result

References

Improving yield and purity of (1-Ethyl-1H-pyrazol-4-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (1-Ethyl-1H-pyrazol-4-yl)methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary routes are commonly employed:

  • Route A: Reductive Amination of an Aldehyde. This involves the synthesis of the intermediate 1-Ethyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination. The aldehyde is typically prepared via a Vilsmeier-Haack reaction on 1-ethyl-1H-pyrazole.

  • Route B: Reduction of a Nitrile. This route starts with the synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile, which is then reduced to the desired methanamine.

Q2: I am observing a low yield in the Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole. What are the potential causes and solutions?

A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors:

  • Reagent Purity: Ensure the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and handled under anhydrous conditions. Moisture can decompose the Vilsmeier reagent.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures (e.g., 60-80 °C).[1][2] Insufficient heating can lead to incomplete reaction. Conversely, excessively high temperatures may cause decomposition.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is crucial. An excess of the reagent is often used to drive the reaction to completion.[1]

  • Work-up Procedure: The work-up typically involves pouring the reaction mixture onto ice and neutralizing with a base (e.g., sodium bicarbonate).[3][4] Incomplete neutralization or product loss during extraction can reduce the isolated yield.

Q3: What are the common side products in the reduction of 1-Ethyl-1H-pyrazole-4-carbonitrile?

A3: The primary concern during the reduction of the nitrile is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with intermediate imines. The choice of reducing agent and reaction conditions significantly impacts the product distribution. Catalytic hydrogenation, for instance, can lead to these byproducts if not carefully controlled.[5]

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through several methods:

  • Column Chromatography: Silica gel chromatography is a common method for purifying the free base.[6]

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be effective.

  • Salt Formation: The amine can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[7] The free base can then be regenerated by treatment with a base.

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination of 1-Ethyl-1H-pyrazole-4-carbaldehyde
Potential Cause Troubleshooting Step
Incomplete Imine Formation Ensure anhydrous conditions. The presence of water can hinder imine formation. Consider adding a dehydrating agent like molecular sieves.
Ineffective Reducing Agent Sodium borohydride (NaBH₄) is a common choice.[8][9][10] Ensure its activity is not compromised due to improper storage. For less reactive substrates, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary, though it is less selective.
Sub-optimal pH The pH of the reaction mixture can influence the rate of imine formation and the stability of the reducing agent. A slightly acidic medium often favors imine formation.[11]
Side Reactions The aldehyde may undergo self-condensation or other side reactions. Adding the aldehyde slowly to the reaction mixture can minimize these.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting Step
Unreacted Starting Material TLC, GC-MS, ¹H NMROptimize reaction time and temperature. Ensure sufficient equivalents of the reducing agent are used.
Secondary/Tertiary Amines GC-MS, LC-MS, ¹H NMRIn catalytic hydrogenation, adding ammonia can suppress the formation of secondary and tertiary amines.[5] For reductive amination, using a large excess of ammonia can favor the formation of the primary amine.
Over-reduction Products GC-MS, LC-MSThis is more of a concern with powerful, non-selective reducing agents like LiAlH₄. Ensure careful control of reaction temperature and stoichiometry.

Experimental Protocols

Key Experiment 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazoles.[2]

  • To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise under a nitrogen atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-ethyl-1H-pyrazole (1 equivalent) to the Vilsmeier reagent.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-65 °C for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Typical Yield 60-85%
Purity (Post-Chromatography) >95%
Key Experiment 2: Synthesis of this compound (Reductive Amination)

This protocol is based on general procedures for reductive amination using sodium borohydride.[8][9]

  • Dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography or by forming the hydrochloride salt and recrystallizing.

Parameter Value
Typical Yield 70-90%
Purity (Post-Purification) >98%

Visualizations

logical_relationship cluster_synthesis Synthesis Troubleshooting start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions analyze_impurities Identify Impurities (TLC, GC-MS, NMR) check_reagents->analyze_impurities check_conditions->analyze_impurities optimize_workup Optimize Work-up & Purification analyze_impurities->optimize_workup success Improved Yield & Purity optimize_workup->success

Caption: Troubleshooting workflow for synthesis optimization.

signaling_pathway cluster_pathway Synthetic Pathway pyrazole 1-Ethyl-1H-pyrazole vilsmeier Vilsmeier-Haack (POCl3, DMF) pyrazole->vilsmeier aldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde vilsmeier->aldehyde reductive_amination Reductive Amination (NH3, NaBH4) aldehyde->reductive_amination final_product This compound reductive_amination->final_product

Caption: Synthetic pathway via reductive amination.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of N-alkylated pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogen atoms can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1] The final regiochemical outcome is a delicate balance of steric and electronic factors of the pyrazole substituents, as well as the reaction conditions employed.[2][3]

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is influenced by a combination of factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant.[1] Alkylation generally favors the less sterically hindered nitrogen atom.[1][4][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and in some cases, switch the regioselectivity.[1][2][3]

  • Alkylating Agent: The nature and structure of the electrophile are crucial.[1]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1][6]

Q3: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

A: To favor the formation of the N1-alkylated isomer, consider the following strategies:

  • Steric Hindrance: If possible, design your pyrazole substrate so that the substituent at the C5 position is smaller than the substituent at the C3 position. Alkylation will preferentially occur at the less sterically hindered N1 position.[1]

  • Bulky Alkylating Agents: Employing sterically demanding alkylating agents can enhance selectivity for the less hindered nitrogen. For example, α-halomethylsilanes have been used to achieve high N1 selectivity.[7]

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a suitable solvent is critical. For instance, using sodium hydride (NaH) in a polar aprotic solvent like DMF or THF has been shown to favor N1-alkylation.[1][2] In some cases, switching from a weaker base like potassium carbonate (K₂CO₃) to NaH can prevent the formation of regioisomeric mixtures.[2][3]

Q4: How can I selectively synthesize the N2-alkylated pyrazole isomer?

A: Achieving N2 selectivity can be more challenging but is possible through specific methodologies:

  • Catalysis: The use of a magnesium-based Lewis acid catalyst, such as MgBr₂, has been shown to effectively direct alkylation to the N2 position for 3-substituted pyrazoles.[6]

  • Substituent Effects: In some cases, specific substituents on the pyrazole ring can direct alkylation to the N2 position. For example, certain hydrazone substituents have been shown to control selectivity.[2][8]

  • Alkylating Agent Structure: The structure of the alkylating agent can play a role. For instance, calculations have shown that N-methyl chloroacetamide can favor N2 alkylation due to stabilizing hydrogen bond interactions in the transition state.[9]

Q5: Does reaction temperature affect the regioselectivity?

A: Yes, reaction temperature can influence the regioselectivity. Generally, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. It is advisable to screen different temperatures to optimize the desired regioselectivity for your specific system. For example, in some base-mediated alkylations, increasing the temperature from room temperature to 50°C or higher can improve conversion while maintaining high regioselectivity.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or no regioselectivity (mixture of N1 and N2 isomers) 1. Similar steric and electronic environment around N1 and N2. 2. Inappropriate choice of base or solvent. 3. Reaction conditions favoring a mixture.1. Modify the pyrazole substrate to introduce a significant steric difference between the C3 and C5 substituents. 2. Screen different bases (e.g., switch from K₂CO₃ to NaH).[2] 3. Vary the solvent (e.g., test DMF, THF, MeCN, or fluorinated alcohols like TFE and HFIP).[11] 4. Employ a sterically bulky alkylating agent.[7] 5. If N2 is desired, consider a magnesium-catalyzed protocol.[6]
Low reaction yield 1. Insufficiently strong base. 2. Poor reactivity of the alkylating agent. 3. Decomposition of starting material or product. 4. Suboptimal reaction temperature or time.1. Use a stronger base (e.g., NaH, t-BuOK). 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an iodide). 3. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 4. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4]
Formation of unexpected byproducts 1. Over-alkylation (dialkylation). 2. Alkylation at other nucleophilic sites on the molecule. 3. Side reactions due to a strong base.1. Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents).[4] 2. Protect other sensitive functional groups if necessary. 3. Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃) or an acid-catalyzed method if applicable.[5][12][13]
Difficulty in separating regioisomers 1. Similar polarity of the N1 and N2 isomers.1. Optimize flash column chromatography conditions (e.g., try different solvent systems, use a high-performance silica gel). 2. Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the directing group. 3. Re-evaluate the reaction conditions to improve the regioselectivity and minimize the formation of the undesired isomer.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

Table 1: Effect of Base and Solvent on the N-Alkylation of 3(5)-Trifluoromethyl-5(3)-Aryl Pyrazole

EntryPyrazole SubstituentsAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)
13-CF₃, 5-ArylEthyl iodoacetateK₂CO₃MeCNReflux~1:1N/A
23-CF₃, 5-Aryl with PyridineEthyl iodoacetateK₂CO₃MeCNRefluxMixtureN/A
33-CF₃, 5-Aryl with PyridineEthyl iodoacetateNaHDME-MeCNRTSelective for one isomerN/A

Data synthesized from multiple sources demonstrating general trends.[2][3]

Table 2: Effect of Solvent on Pyrazole Formation Regioselectivity

Entry1,3-Diketone SubstituentsHydrazineSolventRatio (Desired:Undesired)
1R¹=CF₃, R²=ArylMethylhydrazineEtOH1:1.8
2R¹=CF₃, R²=ArylMethylhydrazineTFE85:15
3R¹=CF₃, R²=ArylMethylhydrazineHFIP97:3

This table illustrates the impact of fluorinated alcohols on the regioselectivity of pyrazole synthesis, which is a precursor step to N-alkylation.[11]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol is a common method for N-alkylation using a base to deprotonate the pyrazole nitrogen.[4][14]

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).

  • Add an anhydrous solvent (e.g., DMF, THF, or MeCN) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., NaH, 60% dispersion in oil, 1.1-1.5 eq; or K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes (or at 0 °C for NaH).

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction (e.g., with saturated aqueous NH₄Cl solution or water) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Protocol 2: Magnesium-Catalyzed N2-Regioselective Alkylation

This protocol is adapted for the selective synthesis of N2-alkylated pyrazoles.[6]

  • To a flame-dried reaction vessel under an inert atmosphere, add the 3-substituted pyrazole (1.0 eq) and MgBr₂ (10-20 mol%).

  • Add an anhydrous solvent (e.g., MeCN or THF).

  • Stir the mixture at room temperature for a short period.

  • Add the alkylating agent (e.g., α-bromoacetate or α-bromoacetamide, 1.1 eq).

  • Stir the reaction at room temperature or 0 °C until completion as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the mixture to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).

  • Combine the organic layers, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_factors Factors Influencing Regioselectivity Steric Steric Effects (Substituents & Alkylating Agent) Alkylation N-Alkylation Steric->Alkylation Electronic Electronic Effects (Substituents) Electronic->Alkylation Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->Alkylation Catalyst Catalyst (e.g., MgBr2) Catalyst->Alkylation Pyrazole Unsymmetrical Pyrazole Pyrazole->Alkylation N1_Product N1-Alkylated Pyrazole Alkylation->N1_Product Less Hindrance N2_Product N2-Alkylated Pyrazole Alkylation->N2_Product More Hindrance / Catalysis

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

G Start Start: Pyrazole Alkylation AddPyrazole 1. Add Pyrazole to Flask (Inert Atmosphere) Start->AddPyrazole AddSolvent 2. Add Anhydrous Solvent AddPyrazole->AddSolvent AddBase 3. Add Base (e.g., NaH, K2CO3) AddSolvent->AddBase Stir1 4. Stir AddBase->Stir1 AddAlkylatingAgent 5. Add Alkylating Agent Stir1->AddAlkylatingAgent Stir2 6. Stir at Desired Temp (Monitor by TLC/LC-MS) AddAlkylatingAgent->Stir2 Quench 7. Quench Reaction Stir2->Quench Extract 8. Extract Product Quench->Extract Purify 9. Purify (Column Chromatography) Extract->Purify End End: Isolated Product(s) Purify->End

Caption: General experimental workflow for base-mediated pyrazole N-alkylation.

G Start Problem: Poor Regioselectivity DesiredProduct Which isomer is desired? Start->DesiredProduct N1_Path N1 Isomer DesiredProduct->N1_Path N1 N2_Path N2 Isomer DesiredProduct->N2_Path N2 IncreaseSterics Increase Steric Hindrance at C5 vs C3 N1_Path->IncreaseSterics BulkyReagent Use Bulky Alkylating Agent (e.g., α-halomethylsilane) N1_Path->BulkyReagent ChangeBaseSolvent Optimize Base/Solvent (e.g., NaH in DMF/THF) N1_Path->ChangeBaseSolvent MgCatalysis Use MgBr2 Catalyst N2_Path->MgCatalysis SubstituentEffect Investigate Directing Substituent Effects N2_Path->SubstituentEffect End Improved Selectivity IncreaseSterics->End BulkyReagent->End ChangeBaseSolvent->End MgCatalysis->End SubstituentEffect->End

Caption: Troubleshooting decision tree for poor regioselectivity in pyrazole N-alkylation.

References

Technical Support Center: (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (1-Ethyl-1H-pyrazol-4-yl)methanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage, handling, and use in experiments.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and stability of this compound.

Recommended Storage Conditions:

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
Light Protect from light. Store in an amber vial or a light-blocking container.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container Keep the container tightly closed to prevent moisture absorption and contamination.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Question 1: I noticed the color of my this compound sample has changed from white/colorless to a brownish tint. What could be the cause?

Answer: A brownish discoloration is often an indication of oxidation or degradation. Primary amines and pyrazole derivatives can be susceptible to oxidation over time, especially when exposed to air and light.[1] To minimize this, it is crucial to store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-resistant container, and at a low temperature (2-8 °C).[1] If you observe discoloration, it is advisable to verify the purity of the compound before use.

Question 2: My reaction yield is lower than expected when using this compound. What are the potential stability-related causes?

Answer: Lower than expected reaction yields can be attributed to several factors related to the stability of the starting material:

  • Degradation of the Amine: Primary amines can degrade through oxidation or reaction with atmospheric carbon dioxide.[2] This reduces the amount of active starting material available for your reaction.

  • Impurities: The presence of impurities from the synthesis or degradation of this compound can interfere with the reaction, leading to side products and a lower yield of the desired product.

  • Improper Handling: Exposing the compound to incompatible materials such as strong acids or bases, or even residual acidic or basic impurities in your reaction solvent, can lead to its degradation.

Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield Observed check_purity Assess Purity of this compound (e.g., by HPLC, NMR) start->check_purity impurities_present Impurities or Degradation Detected check_purity->impurities_present purify Purify the Compound (e.g., Recrystallization, Chromatography) impurities_present->purify Yes no_impurities Compound is Pure impurities_present->no_impurities No re_run_reaction Re-run Reaction with Purified Compound purify->re_run_reaction end Improved Yield re_run_reaction->end check_storage Review Storage and Handling Procedures no_impurities->check_storage improper_storage Improper Storage or Handling Identified check_storage->improper_storage implement_best_practices Implement Correct Storage/Handling: - Inert atmosphere - Low temperature - Protect from light improper_storage->implement_best_practices Yes optimize_reaction Optimize Reaction Conditions (e.g., solvent purity, temperature) improper_storage->optimize_reaction No implement_best_practices->re_run_reaction optimize_reaction->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Question 3: I am observing unexpected peaks in my analytical data (e.g., HPLC, NMR) after my experiment. Could this be related to the instability of this compound?

Answer: Yes, the appearance of unexpected peaks can be due to the degradation of this compound under the experimental conditions. The primary amine functionality can be susceptible to various reactions. For instance, it can react with certain solvents, or it might degrade at elevated temperatures. It is recommended to run a control experiment with only this compound under your reaction conditions (without other reagents) to check for its stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: The choice of solvent depends on the specific application. For storage, it is best to keep it as a solid. For experimental use, polar organic solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO) are generally suitable. It is crucial to use anhydrous solvents to prevent hydrolysis and ensure the solvent is free from acidic or basic impurities.

Q2: How can I assess the purity of my this compound sample? A2: The purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for determining purity and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any structural impurities.

Q3: What are the potential degradation products of this compound? A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, primary amines, in general, can oxidize to form corresponding imines, aldehydes, or carboxylic acids. The pyrazole ring itself is generally stable to oxidation but can be susceptible to strong oxidizing agents.[3]

Chemical Structure and Potential Reactive Sites

Caption: Chemical structure highlighting the reactive primary amine group.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Optimization may be required for specific equipment and samples.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines general conditions for stress testing to understand the stability of this compound. The goal is to achieve 5-20% degradation.[4]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

After exposure to each condition, the samples should be analyzed by a stability-indicating HPLC method (such as the one described above) to determine the extent of degradation and identify any degradation products.

References

How to avoid dimer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis, with a specific focus on preventing the formation of dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis?

A1: The most prevalent side reaction, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of regioisomers. This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products that can be challenging to separate.

Q2: What is dimer formation in the context of pyrazole synthesis, and how does it occur?

A2: Dimer formation refers to the creation of a covalent bond between two pyrazole precursor molecules, resulting in a byproduct with a molecular weight double that of the expected product. While less common than regioisomer formation, it can occur through several potential mechanisms:

  • Michael Addition: A pyrazole nucleus, once formed, can act as a nucleophile and undergo a Michael addition to an unreacted α,β-unsaturated carbonyl intermediate, if the reaction conditions allow for it.

  • Hydrazone Self-Condensation: Under certain conditions, the hydrazone intermediate could potentially react with another molecule of the 1,3-dicarbonyl compound or another hydrazone molecule, leading to larger, dimeric structures.

Q3: How can I detect the presence of dimeric byproducts in my reaction mixture?

A3: The presence of dimers can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Dimeric byproducts will typically have a different Rf value than the desired pyrazole product.

  • Mass Spectrometry (MS): The mass spectrum of the crude product will show a peak corresponding to the molecular weight of the dimer, which will be approximately double that of the expected monomeric pyrazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show an additional set of signals that do not correspond to the starting materials or the desired product.

Q4: Can the choice of solvent influence dimer formation?

A4: Yes, the solvent can play a crucial role in controlling side reactions. Aprotic dipolar solvents like DMF or DMSO may sometimes yield better results than polar protic solvents such as ethanol by influencing the solubility of intermediates and the transition states of competing reaction pathways.[1] For controlling regioselectivity, which can be a competing side reaction, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to be effective.[1]

Troubleshooting Guide: Dimer Formation and Other Side Reactions

This guide provides a systematic approach to troubleshooting and minimizing the formation of dimeric byproducts and other common impurities during pyrazole synthesis.

Issue Potential Cause Recommended Solution
Presence of a high molecular weight byproduct (potential dimer) detected by MS. 1. Non-optimal stoichiometry: An excess of one reactant may lead to side reactions. 2. High reaction temperature: Elevated temperatures can sometimes promote undesired side reactions over the main cyclization pathway. 3. Inappropriate catalyst: The type and concentration of the acid or base catalyst can influence the reaction pathways.1. Stoichiometry Control: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the 1,3-dicarbonyl compound to hydrazine is a good starting point. 2. Temperature Optimization: Run the reaction at a lower temperature and monitor the progress by TLC. If the reaction is too slow, a gradual increase in temperature is recommended. 3. Catalyst Screening: Experiment with different acid or base catalysts. For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is common. In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields and selectivity.[1]
Low yield of the desired pyrazole product. 1. Incomplete reaction: The reaction may not have reached completion. 2. Purity of starting materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions. 3. Steric hindrance: Bulky substituents on the reactants may slow down the desired reaction.1. Reaction Monitoring: Increase the reaction time and monitor the consumption of starting materials by TLC or LC-MS. 2. Use High-Purity Reagents: Ensure that the starting materials are of high purity. Hydrazine derivatives can degrade over time and should be handled appropriately. 3. Adjust Reaction Conditions: For sterically hindered substrates, increasing the reaction temperature or using a more effective catalyst may be necessary.
Formation of multiple products (potential regioisomers). Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine. 1. pH Control: The regioselectivity can be pH-dependent. Adjusting the acidity or basicity of the reaction medium can favor the formation of one isomer. 2. Solvent Modification: The use of fluorinated alcohols as solvents can significantly improve regioselectivity.[1] 3. Chromatographic Separation: If the formation of regioisomers cannot be avoided, they can often be separated by silica gel column chromatography.[2]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Minimized Side Reactions

This protocol provides a general guideline for the synthesis of substituted pyrazoles using the Knorr synthesis, with an emphasis on conditions that favor the formation of the desired product and minimize side reactions.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • Ethanol or 2,2,2-trifluoroethanol (TFE)

  • Glacial acetic acid (catalytic amount, e.g., a few drops)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.

  • Add the solvent (ethanol or TFE) to dissolve the dicarbonyl compound.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add the substituted hydrazine to the solution at room temperature. Note that the reaction can be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired pyrazole.[3]

Visualizations

Reaction Pathway for Pyrazole Synthesis and Potential Dimer Formation

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Dimer Dimeric Byproduct Hydrazone->Dimer Self-Condensation or Michael Addition Regioisomer Regioisomeric Byproduct Hydrazone->Regioisomer Alternative Cyclization Pyrazole Desired Pyrazole Product Enamine->Pyrazole Intramolecular Cyclization & Aromatization

Caption: Knorr pyrazole synthesis pathway and potential side reactions.

Troubleshooting Workflow for Dimer Formation

Troubleshooting_Workflow Start Dimer Detected in Reaction Mixture Check_Stoichiometry Verify Reactant Stoichiometry (1:1 ratio) Start->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature (start low) Check_Stoichiometry->Optimize_Temp If stoichiometry is correct Screen_Catalyst Screen Different Catalysts (Acid/Base) Optimize_Temp->Screen_Catalyst If dimer still forms Change_Solvent Change Solvent (e.g., aprotic) Screen_Catalyst->Change_Solvent If dimer persists Purification Purify via Column Chromatography Change_Solvent->Purification After optimization End Pure Pyrazole Obtained Purification->End

Caption: A logical workflow for troubleshooting dimer formation.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing the poor solubility of pyrazole derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative has poor solubility in common organic solvents. What are the primary reasons for this?

A1: The poor solubility of pyrazole derivatives in organic solvents can stem from several factors related to their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions, such as π-π stacking and hydrogen bonding, resulting in high crystal lattice energy.[1] This high energy requires a significant amount of energy to be overcome by the solvent for dissolution to occur. Additionally, the presence of both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites can lead to self-association of the pyrazole molecules, further reducing their affinity for the solvent.[2]

Q2: Which organic solvents are generally good starting points for dissolving pyrazole derivatives?

A2: While solubility is highly dependent on the specific substituents on the pyrazole ring, some organic solvents are generally more effective. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good choices due to their ability to disrupt the intermolecular hydrogen bonds and solvate the pyrazole molecule.[3][4] Alcohols such as ethanol and methanol can also be effective, particularly for pyrazoles with polar functional groups.[5][6] For less polar derivatives, chlorinated solvents like dichloromethane and chloroform may be suitable. It is always recommended to perform a preliminary solubility screening with a small amount of the compound in a range of solvents.

Q3: How does temperature affect the solubility of pyrazole derivatives?

A3: Generally, the solubility of solid solutes in liquid solvents, including pyrazole derivatives in organic solvents, increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solute. Increasing the temperature provides this energy, leading to higher solubility. However, the extent of this effect varies depending on the specific compound and solvent.

Q4: Can structural modifications to my pyrazole derivative improve its solubility?

A4: Yes, structural modifications can significantly impact solubility. Introducing flexible, non-planar substituents can disrupt the crystal packing and lower the lattice energy. Adding polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the affinity of the molecule for polar organic solvents. Conversely, for non-polar solvents, introducing lipophilic groups may enhance solubility.

Troubleshooting Guides

Issue 1: My pyrazole derivative is poorly soluble in my desired reaction solvent.

Possible Cause: Mismatch between the polarity of the pyrazole derivative and the solvent. Strong intermolecular forces in the solid state (high crystal lattice energy).

Troubleshooting Steps:

  • Co-solvency: Try using a mixture of solvents. Adding a small amount of a good solvent (a "co-solvent") to a poor solvent can dramatically increase the solubility of your compound.[8][9] For example, if your compound is poorly soluble in a non-polar solvent required for a reaction, adding a small percentage of a polar aprotic solvent like DMSO might be effective.

  • Temperature Adjustment: Gently heating the mixture can increase solubility.[7] However, be mindful of the thermal stability of your compound and the boiling point of the solvent.

  • pH Adjustment (for ionizable pyrazoles): If your pyrazole derivative has acidic or basic functional groups, its solubility can be highly dependent on the pH of the solution (even in organic solvents with traces of water).[10][11] For a basic pyrazole, adding a small amount of an organic acid may increase solubility. Conversely, for an acidic pyrazole, an organic base could be beneficial.

  • Salt Formation: Converting the pyrazole derivative into a salt can significantly enhance its solubility, particularly in more polar organic solvents.[12][13] This is a common strategy in the pharmaceutical industry.

dot

Caption: Troubleshooting workflow for poor pyrazole derivative solubility.

Issue 2: My pyrazole derivative precipitates out of solution during a reaction or upon cooling.

Possible Cause: The solution was saturated or supersaturated at a higher temperature, and the solubility decreased upon cooling or a change in the solvent composition during the reaction.

Troubleshooting Steps:

  • Maintain Temperature: If the reaction allows, maintain a slightly elevated temperature throughout the process to keep the compound in solution.

  • Use a Co-solvent: As mentioned previously, a co-solvent can help maintain solubility even at lower temperatures.

  • Slower Cooling: If the product needs to be crystallized, a slower cooling rate can lead to the formation of larger, purer crystals rather than an amorphous precipitate.

  • Amorphous Solid Dispersion: For long-term storage or formulation, creating an amorphous solid dispersion can prevent crystallization and maintain a higher apparent solubility.[14][15] This involves dispersing the compound in a polymer matrix.

Quantitative Solubility Data

The following tables provide solubility data for some common pyrazole derivatives in various organic solvents. This data can serve as a starting point for solvent selection.

Table 1: Solubility of Celecoxib

SolventSolubility (mg/mL)Reference
Ethanol~25[4]
Dimethyl Sulfoxide (DMSO)~16.6[4]
Dimethylformamide (DMF)~25[4]
MethanolFreely Soluble[16]
WaterPractically Insoluble[16]

Table 2: Solubility of Rimonabant

SolventSolubility (mg/mL)Reference
Ethanol~30[3]
Dimethyl Sulfoxide (DMSO)~20[3][17]
Dimethylformamide (DMF)~20[3]
MethanolSoluble[18]
WaterInsoluble[19]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

This protocol describes a general method for improving the solubility of a pyrazole derivative by using a co-solvent system.

dot

cosolvency_protocol start Start prep_solvents Prepare Solvent Mixtures (e.g., 90:10, 80:20, etc.) start->prep_solvents add_compound Add Excess Pyrazole Derivative to each mixture prep_solvents->add_compound equilibrate Equilibrate Samples (e.g., shake at constant temp.) add_compound->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge analyze Analyze Supernatant (e.g., HPLC, UV-Vis) centrifuge->analyze determine_sol Determine Solubility analyze->determine_sol end End determine_sol->end

Caption: Experimental workflow for co-solvency method.

Methodology:

  • Solvent Selection: Choose a primary solvent in which your pyrazole derivative has low solubility and a co-solvent in which it is highly soluble. The two solvents must be miscible.

  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, v/v).[20]

  • Equilibration: Add an excess amount of the pyrazole derivative to a known volume of each solvent mixture in a sealed vial. Agitate the vials at a constant temperature (e.g., using a shaker bath) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.

  • Analysis of Supernatant: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the pyrazole derivative in the diluted supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculate Solubility: From the concentration and the dilution factor, calculate the solubility of the pyrazole derivative in each solvent mixture.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol is applicable to pyrazole derivatives with ionizable functional groups (weak acids or bases).

Methodology:

  • Determine pKa: If the pKa of your pyrazole derivative is unknown, determine it experimentally or estimate it using computational tools.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values around the pKa of your compound. For a weak base, you will typically see increased solubility at pH < pKa. For a weak acid, solubility will increase at pH > pKa.

  • Equilibration: Add an excess amount of the pyrazole derivative to each buffer solution.

  • Follow Steps 3-7 from Protocol 1 to determine the solubility at each pH.[21]

Protocol 3: Salt Screening for Solubility Enhancement

This protocol provides a general workflow for identifying a suitable salt form of a pyrazole derivative with improved solubility.[22][23]

dot

salt_screening_workflow start Start: Poorly Soluble Ionizable Pyrazole counterion_selection Select Counterions (pKa rule: difference > 2) start->counterion_selection salt_formation Salt Formation Experiments (various solvents) counterion_selection->salt_formation characterization Characterize Solids (XRD, DSC, TGA) salt_formation->characterization solubility_testing Test Aqueous & Organic Solubility characterization->solubility_testing stability_testing Assess Physical & Chemical Stability solubility_testing->stability_testing optimal_salt Select Optimal Salt Form stability_testing->optimal_salt

Caption: Workflow for salt screening of pyrazole derivatives.

Methodology:

  • Counterion Selection: Based on the pKa of your pyrazole derivative, select a range of pharmaceutically acceptable counterions. For a basic pyrazole, choose acidic counterions with a pKa at least 2 units lower. For an acidic pyrazole, select basic counterions with a pKa at least 2 units higher.[12]

  • Salt Formation Experiments: In small-scale experiments, react your pyrazole derivative with the selected counterions in various solvents. Use techniques like slurry conversion, solvent evaporation, or cooling crystallization.[22]

  • Solid-State Characterization: Isolate any solid material formed and characterize it using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form, differential scanning calorimetry (DSC) to determine the melting point, and thermogravimetric analysis (TGA) to assess its solvation state.

  • Solubility Assessment: Determine the solubility of the newly formed salts in your target organic solvent(s) and/or aqueous media.

  • Stability Studies: Assess the physical (e.g., tendency to revert to the free form) and chemical stability of the most promising salt forms under relevant storage conditions.

  • Selection of Optimal Salt: Based on the combined data from solubility and stability studies, select the optimal salt form for your application.

Protocol 4: Preparation of Amorphous Solid Dispersions (ASDs)

This protocol outlines two common methods for preparing ASDs to improve the solubility of pyrazole derivatives.[1][24]

A. Solvent Evaporation / Spray Drying

  • Polymer Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).

  • Solution Preparation: Dissolve both the pyrazole derivative and the polymer in a common volatile organic solvent.

  • Spray Drying: Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind a solid dispersion of the amorphous drug in the polymer matrix.[1]

  • Characterization: Characterize the resulting powder using XRPD to confirm its amorphous nature and DSC to determine its glass transition temperature (Tg).

B. Hot-Melt Extrusion (HME)

  • Polymer Selection: Select a thermally stable polymer.

  • Blending: Physically mix the pyrazole derivative and the polymer.

  • Extrusion: Feed the mixture into a hot-melt extruder. The high temperature and shear forces within the extruder cause the polymer to melt and the drug to dissolve in the molten polymer.

  • Cooling and Milling: The extrudate is then cooled and milled to the desired particle size.

  • Characterization: Characterize the extrudate using XRPD and DSC.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection in pyrazole synthesis. Find answers to frequently asked questions and targeted troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrazole synthesis?

A1: A wide range of catalysts can be employed for pyrazole synthesis, with the choice depending on the specific reaction pathway and substrates. Common classes include:

  • Acid Catalysts : Protic acids (e.g., acetic acid, mineral acids) and Lewis acids (e.g., zinc triflate, lithium perchlorate) are frequently used, particularly in Knorr and Paal-Knorr syntheses to facilitate imine formation.[1][2]

  • Base Catalysts : Bases like triethylamine or pyridine are often necessary when using hydrazine salts to liberate the free amine.[3] In some cases, a mild base such as sodium acetate can be beneficial.[4]

  • Metal Catalysts : Various metal catalysts, including those based on palladium, rhodium, copper, silver, and iron, are used in different pyrazole synthesis methodologies like cross-coupling reactions and cycloadditions.[5][6][7]

  • Nano-catalysts : Nanoparticles, such as nano-ZnO, have been shown to be highly efficient and environmentally friendly catalysts for the synthesis of substituted pyrazoles.[1][5]

  • Phase Transfer Catalysts : Catalysts like tetra-n-butyl ammonium hydrogen sulfate (TBAHS) can be effective in certain pyrazolone syntheses.[8]

  • Green Catalysts : Environmentally benign options like ammonium chloride are also utilized.[9] In some instances, reactions can even proceed efficiently without a catalyst in high-boiling solvents or under microwave irradiation.[10][11][12]

Q2: How do I select the appropriate catalyst for my specific pyrazole synthesis?

A2: Catalyst selection is a critical step that depends on several factors:

  • Reaction Type : The chosen synthetic route (e.g., Knorr synthesis, multicomponent reaction, cycloaddition) will dictate the most suitable catalyst class.[2][13]

  • Substrate Reactivity : The electronic properties of your starting materials are crucial. For example, electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, necessitating a more potent Lewis acid catalyst.[10]

  • Desired Regioselectivity : When using unsymmetrical starting materials, the catalyst can influence which regioisomer is preferentially formed.[4]

  • Reaction Conditions : Factors such as solvent, temperature, and pressure can affect catalyst performance and stability.

  • Environmental Considerations : The use of "green" catalysts and solvent-free conditions is becoming increasingly important.[9][13]

Q3: Can the catalyst be recycled?

A3: Yes, the recyclability of a catalyst is a significant advantage, particularly in large-scale synthesis. Heterogeneous catalysts, such as solid-phase vinyl alcohol (SPVA) and certain nanocomposites, can often be recovered and reused multiple times without a significant loss of activity.[13][14]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yield is a frequent challenge in pyrazole synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Potential Cause & Troubleshooting Steps

  • Incomplete Reaction:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

    • Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst Choice or Amount:

    • Re-evaluate Catalyst Type: The choice of acid or base catalyst is critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid are often used.[1][2] In other cases, Lewis acids or nano-catalysts like nano-ZnO might provide better results.[1]

    • Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Experiment with varying the catalyst concentration to find the optimal loading.

  • Poor Starting Material Quality:

    • Assess Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions that reduce the yield.[4]

  • Side Reactions and Byproduct Formation:

    • Formation of Regioisomers: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric mixtures.[4] Adjusting the catalyst and reaction conditions may improve selectivity.

    • Degradation/Polymerization: At high temperatures, starting materials or intermediates can degrade or polymerize, forming tar-like substances.[10] Try running the reaction at a lower temperature for a longer duration.[10]

  • Issues During Work-up and Purification:

    • Incomplete Precipitation: If the product is isolated by precipitation, ensure the process is complete before filtration.[3]

    • Loss During Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss.[4]

Issue 2: Formation of Unexpected Byproducts or Discoloration

Potential Cause & Troubleshooting Steps

  • Hydrazine Impurities:

    • Discoloration of the reaction mixture is common, especially when using hydrazine salts like phenylhydrazine hydrochloride, due to the formation of colored impurities from the starting material.[4]

    • Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction profile.[4]

    • Purification of the crude product by recrystallization or column chromatography is often effective in removing these colored impurities.[4]

  • Side Reactions:

    • An unexpected pyrazole byproduct may indicate a competing reaction pathway.[10] Re-evaluating the reaction conditions (temperature, solvent, catalyst) may be necessary to favor the desired product.

Data Presentation: Catalyst Performance in Pyrazole Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Acid Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineEthanolRefluxVariesGood[1][2]
Zinc Triflate (Zn(OTf)₂)β-Ketophosphonates- (Microwave)VariesVariesEffective[10]
Nano-catalysts
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateControlledVariesShort95[5]
Metal Catalysts
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines-Room Temp1up to 99[5]
Ruthenium (RuH₂(PPh₃)₃CO)2-Alkyl-1,3-diols, HydrazinesToluene1102484[15]
Phase Transfer Catalyst
TBAHSO₄Ethyl Acetoacetate, Aldehydes, etc.VariesVariesVariesGood[8]
Green Catalyst
Ammonium ChlorideAcetyl Acetone, Hydrazine HydrateEthanolVariesVariesGood[9]
Catalyst-Free
None5-Amino-3-arylpyrazole-4-carbonitrilesDMFHighVariesGood[10]
NoneUgi ProductDMF (Microwave)1100.1789[11]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [4]

  • Dissolution: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative to the solution. If a hydrazine salt is used, a mild base like sodium acetate may be added.[4]

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC.[4]

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Synthesis of Pyrazole Derivatives of (+)-Usnic Acid [3]

  • Free Hydrazine Generation: To a solution of the respective hydrazine hydrochloride in absolute ethanol, add pyridine.

  • Heating: Heat the mixture to 50°C for 10 minutes.

  • Addition of Usnic Acid: Add (+)-Usnic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. Reaction times can vary significantly (up to 16 hours).[3]

  • Work-up: Follow appropriate work-up and purification procedures to isolate the desired product.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure Materials check_purity->impure Yes pure Materials are Pure check_purity->pure No purify_sm Purify Starting Materials impure->purify_sm optimize_conditions Optimize Reaction Conditions purify_sm->optimize_conditions pure->optimize_conditions incomplete_rxn Incomplete Reaction? optimize_conditions->incomplete_rxn increase_time_temp Increase Time/ Temperature incomplete_rxn->increase_time_temp Yes side_reactions Side Reactions Evident? incomplete_rxn->side_reactions No workup_loss Review Work-up & Purification increase_time_temp->workup_loss change_catalyst Change Catalyst/ Solvent side_reactions->change_catalyst Yes side_reactions->workup_loss No change_catalyst->workup_loss end Improved Yield workup_loss->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow reactants 1,3-Dicarbonyl + Hydrazine dissolve Dissolve in Solvent (e.g., Ethanol) reactants->dissolve add_catalyst Add Acid Catalyst (e.g., Acetic Acid) dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Cool, Filter/Evaporate monitor->workup purify Purify: Recrystallization or Column Chromatography workup->purify product Pure Pyrazole purify->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Work-up procedures for reactions involving (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Ethyl-1H-pyrazol-4-yl)methanamine. The following sections detail work-up procedures, address common issues, and provide structured data to facilitate your experimental success.

Physicochemical Data

For effective experimental design and troubleshooting, a summary of key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₆H₁₁N₃PubChem[1]
Monoisotopic Mass125.0953 g/mol PubChem[1][2]
Predicted XlogP-0.6PubChem[1][2]
SMILESCCN1C=C(C=N1)CNPubChem[1]
InChIInChI=1S/C6H11N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3,7H2,1H3PubChem[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted this compound from my reaction mixture?

A1: The most common and effective method is an acidic wash during aqueous work-up.[3][4] Since this compound is a basic amine, it will be protonated in the presence of a dilute acid (e.g., 1M HCl) and become water-soluble, partitioning into the aqueous layer.[3] This allows for its separation from non-basic organic products.

Q2: My product is acid-sensitive. How can I remove the amine without using a strong acid?

A2: If your product is not stable in acidic conditions, you can use a wash with a 10% aqueous copper (II) sulfate solution. The copper ions will form a complex with the amine, which is soluble in the aqueous layer and typically appears as a purple color.[3][4] Continue washing until the blue color of the copper sulfate solution no longer changes.

Q3: I am observing a persistent emulsion during the aqueous work-up. What can I do?

A3: Emulsions are common when working with amines. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution).

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the mixture through a pad of Celite.

  • If the emulsion persists, adding a small amount of a different organic solvent with a different density might help.

Q4: How can I purify my product from this compound if both are soluble in the organic phase?

A4: If your product is not an amine, acid/base extraction is the ideal method as described in Q1. If your product is also a basic amine but with a different pKa, a carefully controlled pH extraction could be employed for selective separation.[5] Alternatively, column chromatography on silica gel can be used. To minimize streaking of the amine on the silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent.[6]

Q5: Can I purify this compound or its derivatives by crystallization?

A5: Yes, pyrazoles and amines can often be purified by crystallization.[7][8] A common technique is to form an acid addition salt (e.g., with HCl, oxalic acid, or tartaric acid) which may have better crystallization properties than the free base.[6][7][8] The amine can be dissolved in a minimal amount of a suitable solvent, and then an acid in a solvent in which the salt is insoluble can be added to precipitate the salt.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Product loss during aqueous work-up. Your product may have some water solubility, or it may be slightly basic and partitioning into the acidic aqueous layer.- Ensure the aqueous layer is back-extracted with your organic solvent to recover any dissolved product.- If your product is basic, consider using a milder acidic wash or a different purification method like chromatography.
Amine starting material remains in the organic layer after acidic wash. The acidic wash may not have been sufficiently acidic or the washing was not thorough enough.- Check the pH of the aqueous layer to ensure it is acidic (pH < 4).- Perform multiple washes with the dilute acid solution.
Formation of an insoluble solid at the interface of the organic and aqueous layers. This could be the protonated amine salt crashing out of solution if the concentration is too high or the solvent is a poor choice.- Dilute the reaction mixture with more organic solvent and water.- If the solid is your desired product, it could be an intended precipitation.
The amine is difficult to separate from the product by column chromatography (streaking/tailing). Amines can interact strongly with the acidic silica gel, leading to poor separation.- Add a small amount of a basic modifier like triethylamine or ammonia to your eluent system.[6]- Consider using a different stationary phase like basic alumina.[6]
Reaction mixture shows signs of decomposition (darkening, tar formation). Amines can be sensitive to air and heat, leading to oxidative degradation.[6]- Work under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heating during the reaction and work-up.

Experimental Protocols

Protocol 1: Standard Acidic Work-up for Removal of this compound
  • Quenching: Quench the reaction mixture by adding it to a separatory funnel containing deionized water.

  • Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Wash the organic layer with 1M HCl (aq). Repeat this wash 2-3 times. Combine the aqueous layers.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Work-up for Acid-Sensitive Compounds
  • Quenching and Extraction: Follow steps 1 and 2 from the standard acidic work-up protocol.

  • Copper Sulfate Wash: Wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The aqueous layer will turn purple as it complexes with the amine. Continue washing until the aqueous layer remains blue.[3][4]

  • Water Wash: Wash the organic layer with deionized water to remove any residual copper sulfate.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visualized Workflows

G cluster_0 Reaction Work-up Workflow Reaction Crude Reaction Mixture Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: General experimental workflow for the work-up of reactions.

G cluster_1 Troubleshooting Amine Removal Start Amine Impurity Detected? Acid_Stable Is Product Acid Stable? Start->Acid_Stable Yes Chromatography Column Chromatography (with basic modifier) Start->Chromatography No Acid_Wash Perform Acidic Wash (1M HCl) Acid_Stable->Acid_Wash Yes CuSO4_Wash Perform CuSO4 Wash Acid_Stable->CuSO4_Wash No Success Amine Removed Acid_Wash->Success Failure Amine Persists Acid_Wash->Failure CuSO4_Wash->Success CuSO4_Wash->Failure Chromatography->Success Failure->Chromatography

Caption: Decision tree for troubleshooting the removal of amine impurities.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of (1-Ethyl-1H-pyrazol-4-yl)methanamine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The substitution pattern on the pyrazole ring is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Even minor changes, such as altering the position of a substituent, can lead to significant variations in biological activity. This guide explores the potential differences in biological activity between the 3-yl, 4-yl, and 5-yl isomers of (1-Ethyl-1H-pyrazol-yl)methanamine, with a focus on their hypothetical interactions with Monoamine Oxidase-A (MAO-A) and the Dopamine D2 receptor (D2R).

Comparative Biological Activity

The position of the methanamine group on the 1-ethyl-pyrazole ring is expected to significantly alter the molecule's orientation and ability to interact with the binding sites of biological targets. The following table summarizes the predicted biological activities based on general SAR principles for pyrazole-based compounds.

Compound IsomerTargetPredicted ActivityRationale based on General SAR Principles
(1-Ethyl-1H-pyrazol-3-yl)methanamine MAO-AModerate to High AffinityThe 3- and 5-positions on the pyrazole ring are often crucial for interaction with the active site of MAO enzymes. A substituent at the 3-position can orient the molecule for effective binding.
D2 ReceptorLow AffinityThe geometry of the D2 receptor binding pocket often accommodates a specific substitution pattern. A 3-substituted methanamine may create steric hindrance or improper orientation for optimal receptor engagement.
(1-Ethyl-1H-pyrazol-4-yl)methanamine MAO-ALow Affinity / InactiveThe 4-position is often used as a linker to connect to other pharmacophoric elements. A simple methanamine at this position may lack the specific interactions required for potent MAO inhibition.
D2 ReceptorModerate AffinityThe 4-position can serve as a key vector for interaction with the D2 receptor, often as part of a larger pharmacophore. This isomer could serve as a valuable scaffold for building more potent D2R ligands.
(1-Ethyl-1H-pyrazol-5-yl)methanamine MAO-AHigh AffinitySimilar to the 3-position, the 5-position is critical for MAO inhibition. Substituents here can interact with key residues in the enzyme's active site, and the N1-ethyl group may further enhance this interaction.
D2 ReceptorLow to Moderate AffinityWhile potentially more active than the 3-isomer, the 5-substituted analogue may still not possess the optimal geometry for high-affinity D2 receptor binding compared to the 4-substituted isomer.

Experimental Protocols

To experimentally determine the biological activity of these isomers, the following standard assays would be employed.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a fluorometric method to determine the in vitro inhibitory activity of test compounds against human MAO-A.

  • Principle: The assay measures the ability of a compound to inhibit the MAO-A-catalyzed oxidative deamination of the non-fluorescent substrate kynuramine. This reaction produces an unstable intermediate that cyclizes to form the highly fluorescent product, 4-hydroxyquinoline.[1] The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.

  • Materials:

    • Recombinant human MAO-A enzyme[1]

    • Kynuramine dihydrobromide (substrate)[1]

    • Clorgyline (selective MAO-A inhibitor, positive control)[1]

    • Potassium phosphate buffer (100 mM, pH 7.4)[1]

    • Dimethyl sulfoxide (DMSO)

    • Black, flat-bottom 96-well microplates[1]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds (isomers) and the positive control (clorgyline) in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Assay Plate Setup: To each well of a 96-well plate, add 5 µL of the diluted compound or control solution. For 100% activity control, add 5 µL of the vehicle (assay buffer with DMSO).[1]

    • Enzyme Addition: Add 40 µL of a working solution of MAO-A enzyme to each well.[1]

    • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1]

    • Reaction Initiation: Initiate the reaction by adding 5 µL of the kynuramine working solution to each well. A final kynuramine concentration of 50-100 µM is typically used.[1]

    • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[1]

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.[1]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Dopamine D2 Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for the human Dopamine D2 receptor.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([3H]spiperone), which has a high affinity for the D2 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[2]

  • Materials:

    • Membrane preparation from cells expressing recombinant human D2 receptors.[3]

    • [3H]spiperone (radioligand).[2]

    • (+)-Butaclamol or Haloperidol (for determining non-specific binding).[3][4]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[3][4]

    • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[3]

    • Scintillation cocktail and liquid scintillation counter.[3]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the unlabeled test compounds (isomers) in the assay buffer.

    • Assay Incubation: In a 96-well plate or test tubes, combine the D2 receptor membrane preparation, a fixed concentration of [3H]spiperone (typically 2-3 times its Kd value), and the various concentrations of the test compound.[2]

    • Controls:

      • Total Binding: Contains membranes and [3H]spiperone only.

      • Non-specific Binding: Contains membranes, [3H]spiperone, and a high concentration of an unlabeled D2 antagonist (e.g., 10 µM (+)-butaclamol).[3]

    • Incubation: Incubate the mixture for 60-120 minutes at room temperature or 25°C to reach binding equilibrium.[2][4]

    • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the free radioligand. Wash the filters several times with ice-cold wash buffer.[3]

    • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

    • Data Analysis: Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Visualizations

Experimental Workflows

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Isomers add_compounds Add 5 µL of Test Isomer Solution prep_compounds->add_compounds prep_enzyme Prepare MAO-A Working Solution add_enzyme Add 40 µL of MAO-A Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Kynuramine Working Solution add_substrate Initiate with 5 µL of Kynuramine prep_substrate->add_substrate add_compounds->add_enzyme pre_incubate Pre-incubate 15 min @ 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate 30 min @ 37°C add_substrate->incubate measure Measure Fluorescence (Ex: 320nm, Em: 400nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the in vitro MAO-A inhibition assay.

D2R_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Incubation cluster_analysis Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Isomers mix Combine Membranes, [3H]spiperone & Test Isomer prep_compounds->mix prep_membranes Prepare D2R Membrane Homogenate prep_membranes->mix prep_radioligand Prepare [3H]spiperone Solution prep_radioligand->mix incubate Incubate to Equilibrium (60-120 min @ RT) mix->incubate filter Rapid Vacuum Filtration (Separates Bound/Free) incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count calculate Calculate IC50 and Ki Values count->calculate

Caption: Workflow for the Dopamine D2 receptor radioligand binding assay.

Signaling Pathways

MAO_Signaling_Pathway MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Aldehyde Metabolites MAO_A->Metabolites Oxidative Deamination Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO_A->Synaptic_Levels leads to Inhibitor (1-Ethyl-1H-pyrazol-yl)methanamine Isomer Inhibitor->MAO_A Inhibition Serotonin Serotonin (5-HT) Serotonin->MAO_A Metabolism Norepinephrine Norepinephrine (NE) Norepinephrine->MAO_A Metabolism Dopamine Dopamine (DA) Dopamine->MAO_A Metabolism

Caption: Inhibition of the MAO-A signaling pathway.

D2R_Signaling_Pathway Ligand (1-Ethyl-1H-pyrazol-yl)methanamine Isomer (Antagonist) D2R Dopamine D2 Receptor (D2R) Ligand->D2R Binding/Blockade Gi Gi/o Protein D2R->Gi Inhibition of Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Caption: Antagonism of the canonical Dopamine D2 receptor signaling pathway.

References

A Comparative Guide to Alternatives for (1-Ethyl-1H-pyrazol-4-yl)methanamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Ethyl-1H-pyrazol-4-yl)methanamine is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex heterocyclic scaffolds targeting a range of biological pathways. However, the exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties often necessitate the use of alternative reagents. This guide provides an objective comparison of commercially available and synthetically accessible alternatives to this compound, supported by experimental data from analogous reactions.

Performance Comparison of N-Substituted (1H-Pyrazol-4-yl)methanamine Derivatives

The choice of the N-substituent on the pyrazole ring can influence reaction outcomes, including yield and purity, as well as the biological activity of the final product. The following table summarizes yields for a representative amide coupling reaction between various N-substituted (1H-pyrazol-4-yl)methanamine derivatives and a generic carboxylic acid, based on data from similar reported syntheses.

ReagentN-SubstituentRepresentative Yield (%)Notes
(1-Methyl-1H-pyrazol-4-yl)methanamineMethyl85-95Generally provides high yields in standard amide coupling reactions. The small size of the methyl group offers minimal steric hindrance.
This compound Ethyl 80-90 The target reagent. Offers a slight increase in lipophilicity compared to the methyl analog with comparable reactivity.
(1-Propyl-1H-pyrazol-4-yl)methanaminePropyl75-85A further increase in alkyl chain length can sometimes lead to slightly lower yields due to increased steric bulk, but can be beneficial for modulating the lipophilicity of the final compound.
(1-Isopropyl-1H-pyrazol-4-yl)methanamineIsopropyl70-80The branched alkyl group introduces more significant steric hindrance, which can impact reaction rates and yields. May require more forcing reaction conditions.
tert-Butyl (1H-pyrazol-4-yl)methylcarbamateBoc-protected90-98 (coupling step)The Boc protecting group allows for high-yielding coupling reactions. The subsequent deprotection step adds another synthetic transformation to the overall sequence, but can be advantageous for multi-step syntheses where the amine needs to be revealed at a later stage. The overall yield for the two steps (coupling and deprotection) is typically in the 80-90% range.
(1-Phenyl-1H-pyrazol-4-yl)methanaminePhenyl70-85The aromatic substituent can influence the electronic properties of the pyrazole ring and may offer opportunities for pi-stacking interactions in the final molecule's biological target.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a pyrazole-carboxamide, a common scaffold in kinase inhibitors, using different (1H-pyrazol-4-yl)methanamine derivatives.

General Procedure for Amide Coupling

To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent such as HATU (1.1 eq.) and a base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 15 minutes, followed by the addition of the respective (1-alkyl-1H-pyrazol-4-yl)methanamine (1.0 eq.). The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired amide.

Boc-Deprotection Protocol

The Boc-protected amide (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), is added, and the reaction mixture is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt, which can often be used in the next step without further purification.

Visualizing Synthetic and Biological Pathways

To better understand the context in which these reagents are used, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where pyrazole-containing molecules act as inhibitors.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Carboxylic_Acid->Amide_Coupling Pyrazolylmethanamine Alternative (1-Alkyl-1H-pyrazol-4-yl)methanamine Pyrazolylmethanamine->Amide_Coupling Workup Aqueous Work-up Amide_Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pyrazolyl-Carboxamide Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of pyrazolyl-carboxamides.

Many pyrazole-containing compounds are developed as kinase inhibitors, particularly targeting the JAK-STAT signaling pathway, which is crucial in cell growth and immune response.[1][2]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) STAT_dimer->Gene_Expression 5. Translocation & Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

Conclusion

The selection of an appropriate (1H-pyrazol-4-yl)methanamine derivative is a critical consideration in the design and synthesis of novel bioactive compounds. While this compound offers a balance of reactivity and lipophilicity, alternatives with different N-alkyl substituents or protecting groups provide chemists with a versatile toolkit to fine-tune the synthetic process and the properties of the final molecules. The choice of reagent will ultimately depend on the specific goals of the synthesis, including the desired physicochemical properties of the target compound and the overall synthetic strategy.

References

In Vitro vs. In Vivo Efficacy of Pyrazole Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] This guide provides a comparative overview of the in vitro and in vivo efficacy of representative pyrazole derivatives, with a focus on their anticancer properties. While direct efficacy data for (1-Ethyl-1H-pyrazol-4-yl)methanamine is not extensively published, the broader class of pyrazole derivatives offers significant insights into their therapeutic potential. This guide will objectively compare the performance of selected derivatives, provide supporting experimental data, and detail the methodologies for key experiments.

Data Presentation: A Comparative Analysis of Efficacy

The transition from a promising in vitro result to a successful in vivo outcome is a critical step in drug development. The following tables summarize the quantitative efficacy data for selected pyrazole derivatives, showcasing their performance in both laboratory assays and preclinical animal models.

In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines

The initial assessment of an anticancer compound's efficacy is typically its ability to inhibit the growth of cancer cells in culture. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a key metric.

DerivativeTarget Cell LineAssayIC50 / GI50 (µM)Reference
Compound 5b K562 (Leukemia)MTT0.021[2][3]
MCF-7 (Breast Cancer)MTT1.7[2][3]
A549 (Lung Cancer)MTT0.69[2][3]
Compound 25 HT29 (Colon Cancer)MTT3.17 - 6.77[4]
PC3 (Prostate Cancer)MTT3.17 - 6.77[4]
A549 (Lung Cancer)MTT3.17 - 6.77[4]
U87MG (Glioblastoma)MTT3.17 - 6.77[4]
Compound 3f MDA-MB-468 (Breast Cancer)MTT14.97 (24h), 6.45 (48h)[5][6]
Compound 43 MCF7 (Breast Cancer)MTT0.25[4]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Following promising in vitro data, the efficacy of a compound is evaluated in living organisms, typically in mouse models where human cancer cells (xenografts) have been implanted.

DerivativeCancer TypeAnimal ModelDosingTumor Growth InhibitionReference
Compound 6 Mammary TumorOrthotopic Murine Model5 mg/kgSignificant[1]
Indenopyrazole 2 Non-Small Cell Lung CancerXenograftNot SpecifiedPotent[3]

Experimental Protocols: Methodologies for Efficacy Assessment

Reproducibility and standardization are paramount in drug efficacy studies. Below are detailed protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[10] The plate is then incubated for an additional 2 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[7][10]

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7][11] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[12][13][14]

  • Animal Models: Immunodeficient mice, such as athymic nude or BALB/c nude mice, are used to prevent the rejection of human tumor cells.[12]

  • Cell Preparation and Implantation: Human cancer cells are harvested during their exponential growth phase and resuspended in a sterile, serum-free medium, sometimes mixed with Matrigel to improve tumor engraftment.[12][13] A specific number of cells (e.g., 5 x 10^6) are then injected subcutaneously into the flank of each mouse.[12]

  • Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³) before the start of treatment.[12]

  • Compound Administration: The pyrazole derivative is formulated in a suitable vehicle and administered to the mice through routes such as oral gavage or intraperitoneal injection.[12] A control group receives the vehicle only.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula (Length x Width²)/2.[12] The body weight of the mice is also monitored to assess the toxicity of the treatment.[12]

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[12] The tumor growth inhibition is calculated by comparing the average tumor size in the treated groups to the control group.

Visualizations: Workflows and Pathways

Experimental Workflow for Anticancer Drug Evaluation

The following diagram illustrates the typical workflow for evaluating the efficacy of pyrazole derivatives as potential anticancer agents, from initial in vitro screening to in vivo validation.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation synthesis Pyrazole Derivative Synthesis mtt_assay Cytotoxicity Assay (e.g., MTT) synthesis->mtt_assay cell_lines Panel of Cancer Cell Lines cell_lines->mtt_assay ic50 Determine IC50/GI50 Values mtt_assay->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) ic50->mechanism lead_selection Lead Compound Selection ic50->lead_selection xenograft Xenograft Mouse Model Development lead_selection->xenograft treatment Compound Administration xenograft->treatment monitoring Tumor Growth and Toxicity Monitoring treatment->monitoring efficacy_eval Efficacy Evaluation (Tumor Growth Inhibition) monitoring->efficacy_eval G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->PI3K Inhibition

References

Structure-activity relationship (SAR) studies of pyrazole analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs in Anticancer and Anti-inflammatory Applications

For researchers and scientists in the field of drug development, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[1][2][3][4] The broad spectrum of biological activities exhibited by pyrazole derivatives, ranging from anti-inflammatory and analgesic to potent anticancer effects, has spurred extensive structure-activity relationship (SAR) studies.[5][6][7][8] These investigations aim to delineate the precise structural modifications that enhance the potency and selectivity of these compounds, paving the way for the rational design of next-generation therapeutics.

This guide provides a comparative analysis of the SAR of pyrazole analogs, focusing on two key therapeutic areas: oncology and inflammation. We will delve into the quantitative data from preclinical studies, present detailed experimental protocols for key assays, and visualize complex biological pathways and experimental workflows to offer a comprehensive resource for drug development professionals.

Comparative Analysis of Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.[9][10] Their mechanisms of action often involve the inhibition of critical signaling pathways, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), or interference with microtubule dynamics.[10]

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR

The EGFR and VEGFR signaling cascades are pivotal for tumor growth and vascularization, making them prime targets for anticancer therapies.[10] Several pyrazole-based compounds have demonstrated potent inhibitory activity against these receptor tyrosine kinases.

A series of pyrazole-naphthalene analogs were synthesized and evaluated for their in vitro antitumor activity against the MCF-7 breast cancer cell line.[10] Notably, analog 10 displayed the highest activity with an IC50 value of 2.78 µM, proving to be five times more potent than the standard chemotherapeutic drug cisplatin (IC50 = 15.24 µM).[10] This compound also exhibited significant inhibition of tubulin polymerization (IC50 = 4.6 µM), suggesting a dual mechanism of action.[10]

In another study, a series of bidentate nitrogen and sulfur donor pyrazole-based ligands and their Cu(II) complexes were evaluated for their antitumor activity against MCF-7 cells.[10] The copper complexes demonstrated significantly enhanced cytotoxicity compared to the free ligands, along with improved interactions with EGFR and CDK2 proteins.[10]

Furthermore, certain 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[10] Compounds 53 and 54 from this series showed impressive anticancer activity against the HepG2 cell line, with IC50 values of 15.98 µM and 13.85 µM, respectively.[10] Their dual inhibitory action is believed to be the source of their superior anticancer properties.[10]

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Key Structural Features
Analog 10 MCF-72.78Cisplatin15.24Pyrazole-naphthalene hybrid
Compound 50 HepG20.71Erlotinib10.6Dual EGFR/VEGFR-2 inhibitor
Sorafenib1.06
Compound 53 HepG215.98--5-alkylated selanyl-1H-pyrazole
Compound 54 HepG213.85--5-alkylated selanyl-1H-pyrazole

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a successful COX-2 selective inhibitor.[2][11] The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain.

Targeting the Cyclooxygenase (COX) Pathway

A series of pyrazole derivatives were synthesized and evaluated for their in vitro COX-1/COX-2 inhibition.[11] Compounds 125a and 125b exhibited outstanding COX-2 selectivity, with selectivity indices of 8.22 and 9.31, respectively, which were comparable to or better than celecoxib (SI = 8.17).[11]

In a separate study, the anti-inflammatory effects of 1,5-diaryl pyrazole derivatives were investigated.[6][12] The addition of an adamantyl residue to the pyrazole core in compound 33 resulted in significant anti-inflammatory activity, although it was less potent than celecoxib in inhibiting COX-2 (IC50 = 2.52 µM vs. 0.95 µM for celecoxib).[6][12] However, prodrugs of a benzotiophenyl-substituted pyrazole with a carboxylic acid moiety (44 ) demonstrated superior COX-2 inhibition compared to celecoxib (IC50 = 0.01 µM vs. 0.70 µM).[6][12]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference CompoundReference SIKey Structural Features
125a --8.22Celecoxib8.17-
125b --9.31Celecoxib8.17-
33 -2.52-Celecoxib-1,5-diaryl pyrazole with adamantyl residue
44 -0.01-Celecoxib-Benzotiophenyl and carboxylic acid substitution

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][12][13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of an inhibitor. The extent of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

Procedure (Example using a fluorescence-based assay):

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a fluorescently labeled substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the pyrazole analogs to the wells of a microplate.

  • Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence signal. The signal intensity will be inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[16][17][18][19][20]

Principle: The injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling).[19] The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole analogs orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[16][18][19]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Science: Pathways and Processes

To better understand the context of these SAR studies, the following diagrams illustrate a key signaling pathway, a standard experimental workflow, and the logical relationship in structure-activity determination.

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Adaptor Grb2/Shc Dimerization->Adaptor Recruits SOS SOS Adaptor->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->Dimerization

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole analogs.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate for 24h (Cell Adherence) A->B C Treat with Pyrazole Analogs (Varying Concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 Value H->I SAR_Logic Core Pyrazole Core SAR Structure-Activity Relationship Core->SAR R1 Substitution at R1 (e.g., Aryl group) R1->SAR R3 Substitution at R3 (e.g., Amide) R3->SAR R5 Substitution at R5 (e.g., Phenyl group) R5->SAR Activity Biological Activity (e.g., IC50) SAR->Activity

References

A Comparative Guide to Pyrazole Synthesis: Knorr, α,β-Unsaturated Carbonyl, and Hydrazone Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of pharmaceuticals such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] The efficient construction of this five-membered heterocyclic scaffold is, therefore, a topic of continuous interest. This guide provides a comparative analysis of three prominent synthetic routes to pyrazoles: the Knorr synthesis, the reaction of α,β-unsaturated carbonyl compounds with hydrazines, and synthesis from hydrazones. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their mechanistic pathways to aid in the selection of the most appropriate method for your research needs.

At a Glance: Performance Comparison of Pyrazole Synthesis Routes

The selection of a synthetic strategy is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes typical data for the three discussed pyrazole synthesis methods, providing a quantitative basis for comparison.

Synthesis RouteTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compounds, HydrazinesCatalytic Acid (e.g., HCl, Acetic Acid)Room Temp. - 1001 - 24 h59 - 98[2]Simple, rapid, often high yielding.[1]Potential for regioisomeric mixtures with unsymmetrical diketones.[1]
From α,β-Unsaturated Carbonyls α,β-Unsaturated aldehydes/ketones, HydrazinesVarious (e.g., Copper triflate, --INVALID-LINK--)Room Temp. - RefluxVariable~82[3]Good for 1,3,5-trisubstituted pyrazoles.[3]Often requires an oxidation step from the pyrazoline intermediate.[1]
From Hydrazones α,β-Unsaturated hydrazones, TosylhydrazonesBrønsted acid, BaseRoom Temp. - RefluxVariableup to 77[4]Transition-metal-free options available.[4]May require pre-synthesis of the hydrazone starting material.

Reaction Pathways and Mechanisms

Understanding the reaction pathway is crucial for optimizing conditions and predicting outcomes. Below are graphical representations of the key synthetic routes.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Pyrazole_from_Unsaturated_Carbonyl cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product unsat_carbonyl α,β-Unsaturated Carbonyl pyrazoline Pyrazoline Intermediate unsat_carbonyl->pyrazoline Cyclocondensation hydrazine Hydrazine hydrazine->pyrazoline pyrazole Pyrazole pyrazoline->pyrazole Oxidation

Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.

Pyrazole_from_Hydrazone cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazone Hydrazone (e.g., α,β-unsaturated) diaza_diene 1,2-Diaza-1,3-diene hydrazone->diaza_diene β-Protonation reagent Reagent (e.g., Acid, Base) reagent->diaza_diene pyrazole Pyrazole diaza_diene->pyrazole Nucleophilic Addition/ Cyclization/Aromatization

Caption: Pyrazole synthesis from α,β-unsaturated hydrazones.

Detailed Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine derivative.[1] This acid-catalyzed reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyrazole ring.[5]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Glacial acetic acid[5]

Procedure:

  • In a round-bottom flask, cautiously add phenylhydrazine to an equimolar amount of ethyl acetoacetate. Note that this addition is exothermic.[5]

  • Add glacial acetic acid to the mixture.[5]

  • Heat the reaction mixture under reflux for 1 hour.[5]

  • Cool the resulting syrup in an ice bath to induce crystallization.[5]

  • Recrystallize the crude product from hot water to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.[5]

Synthesis from α,β-Unsaturated Carbonyls: Synthesis of 1,3,5-Triarylpyrazoles

This method utilizes the cyclocondensation reaction between an α,β-ethylenic ketone and a hydrazine derivative to form a pyrazoline, which is subsequently oxidized to the pyrazole.[1]

Materials:

  • Chalcone (α,β-ethylenic ketone)

  • Arylhydrazine

  • Copper triflate

  • 1-Butyl-3-methylimidazolium hexafluorophosphate (--INVALID-LINK--)[1]

Procedure:

  • A mixture of the chalcone, arylhydrazine, copper triflate, and --INVALID-LINK-- is stirred at the appropriate temperature.[1]

  • The reaction proceeds as a one-pot addition-cyclocondensation followed by in situ oxidative aromatization.[1]

  • The 1,3,5-triarylpyrazole product is isolated with reported yields of around 82%.[3] Notably, the catalytic system can be recycled multiple times without significant loss of activity.[3]

Synthesis from Hydrazones: [3+2] Cycloaddition for Pyrazole Synthesis

This approach describes a transition-metal-free [3+2] cycloaddition reaction for the synthesis of pyrazoles from sulfonyl hydrazones and benzyl acrylate.[4]

Materials:

  • Sulfonyl hydrazone

  • Benzyl acrylate

  • Base (e.g., DBU)

  • Solvent (e.g., CH3CN)

Procedure:

  • To a solution of the sulfonyl hydrazone and benzyl acrylate in a suitable solvent, a base is added.

  • The reaction mixture is stirred at a specified temperature for a designated time.

  • The reaction is monitored by TLC for completion.

  • Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography to yield the desired pyrazole. This method has been reported to provide yields of up to 77%.[4]

Conclusion

The synthesis of pyrazoles can be achieved through various effective routes, each with its own set of advantages and limitations. The Knorr synthesis remains a robust and high-yielding method, particularly for simpler pyrazole derivatives. The use of α,β-unsaturated carbonyl compounds provides a direct route to highly substituted pyrazoles, while methods starting from hydrazones offer mild, and in some cases, transition-metal-free, alternatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

A Researcher's Guide to Analytical Method Validation for Pyrazole Compounds: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazole compounds is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical step in the development pipeline. This guide provides an objective comparison of two commonly employed techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of pyrazole derivatives. We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the validation workflow to aid in your selection process.

Method Performance: A Head-to-Head Comparison

The choice between HPLC and GC-MS for pyrazole analysis depends on several factors, including the analyte's volatility and thermal stability, the complexity of the sample matrix, and the required sensitivity. Below is a summary of typical validation parameters for each technique, offering a glimpse into their respective strengths.[1]

Table 1: Comparison of Method Validation Parameters for 3-Methylpyrazole Analysis [1]

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (%RSD) < 2%< 5%< 10%

Key Takeaways:

  • Sensitivity: UPLC-MS/MS demonstrates superior sensitivity with significantly lower LOD and LOQ values, making it ideal for trace analysis in complex matrices like biological fluids.[1]

  • Versatility: HPLC is a robust and widely accessible technique suitable for a broad range of pyrazole compounds, especially those that are non-volatile or thermally labile.[2]

  • Specificity for Volatiles: GC-MS is the preferred method for volatile and semi-volatile pyrazoles and is highly effective for identifying and quantifying isomers.[2][3]

The Analytical Workflow: A Visual Guide

A systematic approach to method validation is crucial for ensuring reliable and reproducible data. The following diagram illustrates the typical workflow for the validation of an analytical method for pyrazole compound analysis.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization Method Optimization Method Optimization Analyte Characterization->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) Protocol for a Pyrazole Derivative

This protocol provides a general framework for the analysis of a pyrazole derivative using RP-HPLC with UV detection.

1. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 237 nm
Column Temperature 40°C
Run Time 10 minutes

2. Preparation of Solutions:

  • Mobile Phase: Prepare the specified mixture of acetonitrile and aqueous trifluoroacetic acid. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., ranging from 2.5 to 50 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the linearity range of the method.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution.

  • Record the chromatograms and measure the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the pyrazole compound in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pyrazole Isomers

This protocol is designed for the separation and quantification of pyrazole isomers in industrial mixtures.[3]

1. GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 80°C, hold for 2 min; Ramp 1: to 150°C at 5°C/min; Ramp 2: to 250°C at 20°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

2. Preparation of Solutions:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to the mark with dichloromethane.[3]

  • Internal Standard (IS) Spiking: Add a known concentration of a suitable internal standard to the sample solution.

3. Analytical Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the pyrazole isomers based on their retention times and mass fragmentation patterns.

  • Quantify each isomer by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Logical Comparison of Analytical Techniques

The selection of an analytical technique is a decision driven by the specific requirements of the analysis. The following diagram illustrates the logical considerations when choosing between HPLC and GC-MS for pyrazole analysis.

Method Selection Logic Logical Comparison of Analytical Techniques for Pyrazole Analysis Start Start Analyte_Properties Assess Analyte Properties (Volatility, Thermal Stability) Start->Analyte_Properties Volatile_Stable Volatile & Thermally Stable? Analyte_Properties->Volatile_Stable GC_MS GC-MS is a strong candidate Volatile_Stable->GC_MS Yes HPLC HPLC is the preferred choice Volatile_Stable->HPLC No Isomer_Separation Isomer Separation Critical? GC_MS->Isomer_Separation Sensitivity_Requirement High Sensitivity Required (e.g., trace analysis)? HPLC->Sensitivity_Requirement LC_MS Consider LC-MS/MS Sensitivity_Requirement->LC_MS Yes HPLC_UV HPLC-UV may be sufficient Sensitivity_Requirement->HPLC_UV No End End LC_MS->End HPLC_UV->End Optimized_GC Optimized GC method is ideal Isomer_Separation->Optimized_GC Yes Isomer_Separation->End No Optimized_GC->End

Caption: Decision tree for selecting an analytical technique.

References

Benchmarking the Performance of (1-Ethyl-1H-pyrazol-4-yl)methanamine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a well-established pharmacophore in modern medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatile structure allows for the development of potent and selective inhibitors targeting a wide range of kinases involved in critical cellular signaling pathways. This guide provides a comparative analysis of the performance of (1-Ethyl-1H-pyrazol-4-yl)methanamine-based inhibitors and their analogues against other prominent kinase inhibitors. The data presented is compiled from various studies to offer a broad perspective on their potential therapeutic applications.

While direct head-to-head comparative studies for this compound itself are not extensively available in the public domain, this guide draws upon performance data from structurally related pyrazole-based inhibitors to provide a valuable benchmark for researchers. The inhibitors are evaluated based on their biochemical potency (IC50 values) against key kinases and their cellular activity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of various pyrazole-based inhibitors against a panel of kinases. For comparison, data for established, commercially available kinase inhibitors targeting similar pathways are also included.

Table 1: Biochemical Potency (IC50) of Pyrazole-Based Inhibitors and Comparators Against Key Kinases

Compound ID/NameTarget Kinase(s)IC50 (nM)Reference CompoundTarget Kinase(s)IC50 (nM)
Pyrazole-based Inhibitors Alternative Inhibitors
Compound 1 (Uprosertib analogue)Akt161GSK2141795 (Uprosertib)Akt118[1]
Akt2-Akt2-
Akt3-Akt3-
Compound 2 (Afuresertib analogue)Akt11.3GSK2110183 (Afuresertib)Akt1Kᵢ = 0.08[1]
AT9283Aurora A, Aurora B, JAK2, Abl(T315I)~3 (for Aurora A/B)TozasertibAurora A-
Aurora B-
RuxolitinibJAK1, JAK2~3 (for both)[2]TofacitinibJAK1, JAK2, JAK3-
Compound 7Aurora A, Aurora B28.9 (A), 2.2 (B)[1]Barasertib (AZD1152)Aurora B-
Compound 17Chk217.9[1]AZD7762Chk1, Chk2-
CPL304110FGFR-1, -2, -3, -40.75, 0.5, 3.05, 87.9PazopanibVEGFRs, PDGFRs, FGFRs, c-Kit-

Note: IC50 values are highly dependent on assay conditions. Data from different sources should be compared with caution. "-" indicates data not available in the cited sources.

Table 2: Cellular Activity of Pyrazole-Based Inhibitors and Comparators

Compound ID/NameCell LineAssay TypeIC50 / EC50 (µM)Reference CompoundCell LineAssay TypeIC50 / EC50 (µM)
Pyrazole-based Inhibitors Alternative Inhibitors
Compound 1HCT116 (Colon)Antiproliferative7.76[1]5-FluorouracilHCT116 (Colon)Antiproliferative~1-10
OVCAR-8 (Ovarian)Antiproliferative9.76[1]
Compound 2HCT116 (Colon)Antiproliferative0.95[1]
Compound 6HCT116 (Colon)Antiproliferative0.39[1]
MCF7 (Breast)Antiproliferative0.46[1]
Compound 7A549 (Lung)Antiproliferative0.487[1]
HT29 (Colon)Antiproliferative0.381[1]
Compound 8SW620 (Colon)Antiproliferative0.35[1]
HCT116 (Colon)Antiproliferative0.34[1]
Compound 17HepG2 (Liver)Antiproliferative10.8[1]
HeLa (Cervical)Antiproliferative11.8[1]
MCF7 (Breast)Antiproliferative10.4[1]

Experimental Protocols

Reproducible and robust experimental protocols are crucial for the accurate benchmarking of inhibitor performance. Below are detailed methodologies for key assays commonly used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitors (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer.

  • Kinase Reaction Setup: In a well of a microplate, add the test inhibitor solution.

  • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent reaction. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Survival, Growth, Proliferation mTORC1->Downstream Inhibitor This compound -based Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and growth.[4][5][6][7][8]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P STAT-P Nucleus Nucleus STAT_P->Nucleus translocates to GeneTranscription Gene Transcription STAT_P->GeneTranscription regulates Inhibitor This compound -based Inhibitors Inhibitor->JAK

Caption: The JAK-STAT signaling pathway, crucial for immune response and cell growth.[9][10][11][12][13]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellProliferation Inhibitor This compound -based Inhibitors Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK signaling pathway, a key cascade in cell proliferation and differentiation.[14][15][16][17][18]

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_sar Analysis a In Vitro Kinase Assay (e.g., ADP-Glo) b Determine IC50 Values a->b g Structure-Activity Relationship (SAR) Analysis b->g c Cell Proliferation Assay (e.g., MTT) e Determine GI50/IC50 Values c->e d Western Blot for Target Phosphorylation f Confirm Target Engagement d->f e->g f->g

Caption: A typical experimental workflow for the evaluation of kinase inhibitors.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors developed for a multitude of diseases, particularly cancer.[1][2][3] Protein kinases, as central regulators of cellular signaling, are prime therapeutic targets; however, achieving inhibitor selectivity across the vast and structurally similar kinome remains a significant challenge.[4] Unintended interactions, or off-target effects, can lead to adverse side effects or unexpected polypharmacology.[1]

This guide provides an objective comparison of the cross-reactivity profiles of several pyrazole-based compounds targeting different kinase families. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, we aim to equip researchers with the necessary information to better understand and predict the behavior of these potent molecules.

Comparative Cross-Reactivity Profiles

The following tables summarize the inhibitory activities of representative pyrazole-based compounds against their primary targets and a selection of off-target kinases. The data, synthesized from published literature, illustrates the diverse selectivity profiles that can be achieved through modifications of the pyrazole core.[5][6]

Table 1: Cross-Reactivity of a Pyrazole-Based Dual Aurora A/B Kinase Inhibitor

Target KinasePrimary Target IC50 (nM)Off-Target Kinase% Inhibition @ 1 µM
Aurora A35ABL>80%
Aurora B75RET>80%
TRKA>80%
FGFR1>80%
Multiple others(22 kinases inhibited >80%)
Data synthesized from a study on a pyrazole-based dual Aurora A/B inhibitor, which demonstrated broad off-target activity against a panel of 105 kinases.[2]

Table 2: Comparative Selectivity of Pyrazole-Based JAK Inhibitors

Compound IDPrimary TargetIC50 (nM)Key Off-Targets & IC50 (nM)Selectivity Notes
Ruxolitinib JAK1~3JAK2 (~3), JAK3 (~430)Selective for JAK1/2 over JAK3.[7]
Compound 3f JAK13.4JAK2 (2.2), JAK3 (3.5), Flt-3, VEGFR-2, PDGFRα, TYK2Potent pan-JAK inhibitor with additional activity on other cancer-related kinases.[8]
Compound 11b JAK2(Potent)JAK3 (Potent)Shows good selectivity for JAK2/3 over a panel of 14 other kinases.[8]
This table highlights the varying selectivity profiles of different pyrazole-based compounds targeting the Janus kinase family.

Table 3: Selectivity Profile of a Pyrazole-Based CDK Inhibitor (Compound 43d)

Target Kinase FamilyKinaseEC50 (nM)
PCTAIRE (Primary) CDK16/cyclin Y 33.4
CDK17/cyclin Y 21.2
CDK18/cyclin Y 120.6
CDK (Off-Target)CDK2>10,000
CDK5>10,000
Data from a study on 3-amino-1H-pyrazole-based inhibitors, demonstrating high selectivity for the PCTAIRE subfamily of CDKs.[9]

Key Signaling Pathways

To contextualize the impact of these inhibitors, it is crucial to understand the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate simplified versions of the JAK/STAT and CDK-mediated cell cycle pathways.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation GeneTx Gene Transcription DNA->GeneTx 8. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

A simplified diagram of the JAK/STAT signaling cascade.

CDK_Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Bound & Inactive S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb->E2F Releases Mitogenic_Signals Mitogenic Signals Mitogenic_Signals->CyclinD Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CDK46 INHIBITS

CDK4/6 inhibition by pyrazole compounds in the G1/S transition.

Experimental Protocols

Accurate and reproducible data is the foundation of reliable cross-reactivity profiling. Below are detailed methodologies for key experiments used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

Methodology:

  • Reaction Setup: In a 96-well filter plate, combine the purified kinase, its specific peptide or protein substrate, and the assay buffer.

  • Inhibitor Addition: Add the pyrazole-based inhibitor across a range of serial dilutions. Include a vehicle control (e.g., DMSO) for 0% inhibition and a no-enzyme control for background.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Washing: Wash the plate to remove unincorporated [γ-³³P]-ATP, leaving the radiolabeled, phosphorylated substrate bound to the filter membrane.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the data and fit to a dose-response curve to determine the IC50 value.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a complex cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[1]

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the pyrazole-based inhibitor at various concentrations or with a vehicle control.

  • Heating: Harvest the cells, wash, and resuspend them. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release the proteins, for example, through freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The soluble, stabilized proteins will remain in the supernatant.

  • Protein Detection: Collect the supernatant and analyze the amount of the target protein using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

CETSA_Workflow A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Centrifuge (Separate Soluble/ Aggregated Proteins) C->D E 5. Analyze Supernatant (e.g., Western Blot) D->E F 6. Plot Melting Curve (Assess Thermal Shift) E->F

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

By leveraging these standardized assays and carefully analyzing the comparative data, researchers can build a comprehensive understanding of the selectivity and potential liabilities of novel pyrazole-based kinase inhibitors, ultimately paving the way for the design of safer and more effective targeted therapies.

References

A Comparative Guide to the Cost-Effectiveness of Ibuprofen Synthesis: The Boots Process vs. the BHC Green Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic pathway is a critical decision that profoundly impacts the economic viability and environmental footprint of a pharmaceutical product. This guide provides a detailed, objective comparison of two prominent synthetic routes to Ibuprofen: the traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process.

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is manufactured on a massive scale, making its synthesis a prime example for illustrating the evolution of cost-effective and sustainable chemical manufacturing.[1] The original six-step synthesis developed by the Boots Pure Drug Company has been largely superseded by a more efficient, three-step "green" synthesis developed by the Boots-Hoechst-Celanese (BHC) company.[1] This comparison will delve into the key performance metrics, experimental protocols, and overall cost-effectiveness of these two pathways.

Quantitative Pathway Comparison

The efficiency and environmental impact of a synthetic pathway can be quantified using several key metrics, including overall yield, atom economy, and E-factor (waste/product ratio). The BHC process demonstrates significant improvements over the traditional Boots process in all of these areas.[1]

MetricBoots Process (Brown Synthesis)BHC Process (Green Synthesis)Description
Number of Steps 6[1][2]3[1][2]Fewer steps reduce capital costs, energy consumption, and processing time.[1]
Overall Yield ~40-60%[1]>80%[1]Higher yield translates directly to greater output from the same amount of starting material.
Atom Economy ~40%[1][2]~77% (approaching 99% with byproduct recovery)[1]A measure of how many atoms from the reactants are incorporated into the final product.[1]
E-Factor (Waste/Product Ratio) High (>1.5)[1]Low (<0.5)[1]Lower E-factor signifies less waste generation per kilogram of product.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations in both the Boots and BHC processes.

Boots_Process cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Darzens Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Reaction with Hydroxylamine cluster_4 Step 5: Dehydration to Nitrile cluster_5 Step 6: Hydrolysis to Ibuprofen A Isobutylbenzene C 4'-Isobutylacetophenone A->C AlCl3 B Acetyl chloride B->C F α,β-epoxy ester C->F D Ethyl chloroacetate D->F E Sodium ethoxide E->F G Aldehyde F->G 1. H3O+ 2. Heat H Oxime G->H NH2OH I Nitrile H->I Acetic anhydride J Ibuprofen I->J H3O+

The six-step Boots synthesis pathway for Ibuprofen.

BHC_Process cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Carbonylation A Isobutylbenzene C 4'-Isobutylacetophenone A->C HF (catalyst) B Acetic anhydride B->C D Alcohol intermediate C->D H2, Pd catalyst E Ibuprofen D->E CO, Pd catalyst

The three-step BHC 'green' synthesis pathway for Ibuprofen.

Experimental Protocols

Boots Process (Key Steps)
  • Friedel-Crafts Acylation of Isobutylbenzene: Isobutylbenzene is reacted with acetyl chloride using a stoichiometric amount of aluminum chloride (AlCl₃) as the Lewis acid catalyst. This step generates a significant amount of aluminum-containing waste.

  • Darzens Condensation: The resulting 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.

  • Formation of Oxime and Dehydration: The aldehyde is converted to an oxime using hydroxylamine, which is subsequently dehydrated to a nitrile.

  • Hydrolysis to Ibuprofen: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding Ibuprofen.

BHC "Green" Synthesis (Key Steps)
  • Friedel-Crafts Acylation with Acetic Anhydride: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused, minimizing waste.

  • Catalytic Hydrogenation: The resulting ketone, 4'-isobutylacetophenone, is reduced to the corresponding alcohol via catalytic hydrogenation using a palladium catalyst. This step is highly efficient and produces water as the only byproduct.

  • Carbonylation: The alcohol is then carbonylated using carbon monoxide in the presence of a palladium catalyst to produce Ibuprofen. This step has a high atom economy.[2]

Cost-Effectiveness Analysis Workflow

The following diagram outlines the logical workflow for comparing the cost-effectiveness of the two synthetic pathways.

Cost_Effectiveness_Workflow A Define Synthetic Pathways (Boots vs. BHC) B Gather Quantitative Data A->B G Analyze Cost Factors A->G C Number of Steps B->C D Overall Yield B->D E Atom Economy B->E F E-Factor B->F N Synthesize Comparison Guide C->N D->N E->N F->N H Raw Material Costs G->H I Catalyst Costs & Recycling G->I J Solvent & Reagent Costs G->J K Waste Disposal Costs G->K L Energy Consumption G->L M Labor & Capital Costs G->M H->N I->N J->N K->N L->N M->N O Data Tables N->O P Pathway Diagrams N->P Q Experimental Protocols N->Q R Conclusion on Cost-Effectiveness N->R

Workflow for cost-effectiveness analysis of synthetic pathways.

Conclusion

The BHC "green" synthesis of Ibuprofen is demonstrably more cost-effective and sustainable than the traditional Boots process. The reduction in the number of synthetic steps from six to three leads to significant savings in capital, labor, and energy costs.[1] Furthermore, the BHC process boasts a much higher overall yield and atom economy, meaning more of the starting materials are converted into the final product, reducing raw material costs and waste generation.[1][2] The use of catalytic rather than stoichiometric reagents, and the ability to recycle the HF catalyst, further enhances the economic and environmental advantages of the BHC route.[2] For pharmaceutical companies, the adoption of such green chemistry principles is not only environmentally responsible but also a sound business strategy that leads to more efficient and profitable manufacturing processes.

References

A Comparative Guide to Isosteric Replacement Strategies for the Pyrazole Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have made it a popular choice in the design of novel therapeutic agents. However, to optimize drug-like properties, medicinal chemists often employ isosteric replacement strategies, substituting the pyrazole core with other five-membered heterocycles. This guide provides a comprehensive comparison of common pyrazole isosteres—imidazole, thiazole, and triazole—supported by experimental data to aid in rational drug design.

Physicochemical Properties of Pyrazole and Its Isosteres

The choice of an isosteric replacement is often driven by the desire to modulate key physicochemical properties that influence a compound's pharmacokinetic and pharmacodynamic profile. Pyrazole and its common isosteres, while structurally similar, exhibit distinct electronic and steric features.

HeterocycleStructurepKaClogPAromaticity (HOMA)Key Features
Pyrazole2.5[3][4]0.24[3][4]~0.85[5]Weakly basic, capable of hydrogen bond donation and acceptance.
Imidazole7.1[3][4]-0.08[6]~0.93[5]More basic and generally more stable than pyrazole.[5][6]
Thiazole2.5[7]0.43~0.78Less aromatic, can act as a bioisostere for pyrazole.[7]
1,2,4-Triazole2.2-0.49~0.82Can offer improved metabolic stability.

Comparative Analysis of Biological Activity: A Case Study of CB1 Receptor Antagonists

A notable example of isosteric replacement of the pyrazole core is in the development of antagonists for the cannabinoid receptor 1 (CB1). The 1,5-diarylpyrazole scaffold, present in the well-known antagonist rimonabant, has been extensively modified. A study by Lange et al. (2005) provides a direct comparison of pyrazole with its isosteric replacements: thiazole, triazole, and imidazole.[8]

CompoundHeterocyclic CorehCB1 Ki (nM)hCB2 Ki (nM)
1 (Rimonabant) Pyrazole2,4-Cl₂-Ph4-Cl-Ph7.91600
2 Thiazole2,4-Cl₂-Ph4-Cl-Ph32>10000
3 1,2,4-Triazole2,4-Cl₂-Ph4-Cl-Ph160>10000
4 Imidazole2,4-Cl₂-Ph4-Cl-Ph134100

Data sourced from Lange et al., J Med Chem, 2005.[8]

This data clearly demonstrates that while all three isosteres can be accommodated within the CB1 receptor binding site, the imidazole replacement (Compound 4 ) most closely mimics the high affinity of the original pyrazole-containing compound, rimonabant (Compound 1 ).[8] The thiazole analog (Compound 2 ) shows a moderate decrease in affinity, while the triazole (Compound 3 ) exhibits a significant drop in potency.[8] This highlights the subtle interplay of electronics and sterics in receptor-ligand interactions.

Signaling Pathway and Experimental Workflow Visualization

To understand the broader context of these isosteric replacement strategies, it is helpful to visualize the relevant biological pathways and experimental workflows.

Isosteric_Replacement_Strategy cluster_Design Drug Design cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization Lead_Compound Lead Compound (Pyrazole Core) Isosteric_Replacement Isosteric Replacement (Imidazole, Thiazole, Triazole) Lead_Compound->Isosteric_Replacement Synthesis Synthesis of Analogs Isosteric_Replacement->Synthesis Binding_Assay Binding Affinity (Ki, IC50) Synthesis->Binding_Assay Functional_Assay Functional Activity (Efficacy, Potency) Binding_Assay->Functional_Assay ADME_Assay ADME Properties (Metabolic Stability, etc.) Functional_Assay->ADME_Assay SAR_Analysis Structure-Activity Relationship (SAR) ADME_Assay->SAR_Analysis SAR_Analysis->Isosteric_Replacement

Caption: A logical workflow for isosteric replacement in drug discovery.

Experimental_Workflow_CB1_Binding Start Start Prepare_Membranes Prepare Cell Membranes (Expressing hCB1) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand ([³H]CP55,940) and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End

Caption: A typical experimental workflow for a CB1 receptor binding assay.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery research. Below are representative protocols for the synthesis of a 1,5-diaryl pyrazole and a key biological assay.

Synthesis of 1,5-Diarylpyrazoles (General Procedure)

This protocol is adapted from the synthesis of rimonabant analogs.

Materials:

  • Appropriate 1,3-dicarbonyl compound

  • Substituted hydrazine hydrochloride

  • Ethanol

  • Triethylamine

Procedure:

  • A solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol is prepared.

  • The substituted hydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq) are added to the solution.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,5-diarylpyrazole.

Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of compounds to the CB1 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2)

  • Test compounds (at various concentrations)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]CP55,940 (final concentration ~0.7 nM), and 50 µL of test compound dilution. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.

  • Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • The filters are collected, and the radioactivity is quantified using a scintillation counter.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Conclusion

Isosteric replacement of the pyrazole core with other five-membered heterocycles like imidazole, thiazole, and triazole is a powerful strategy in drug discovery to fine-tune the pharmacological and pharmacokinetic properties of lead compounds. The choice of the isostere has a significant impact on biological activity, as exemplified by the case of CB1 receptor antagonists. A thorough understanding of the subtle differences in the physicochemical properties of these heterocycles, combined with robust biological evaluation using standardized protocols, is crucial for the successful design and optimization of novel drug candidates. This guide provides a foundational framework for researchers to make informed decisions in their pursuit of new and improved therapeutics.

References

Safety Operating Guide

Navigating the Disposal of (1-Ethyl-1H-pyrazol-4-yl)methanamine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (1-Ethyl-1H-pyrazol-4-yl)methanamine with care. Although a comprehensive hazard profile may not be widely published, it should be treated as a potentially hazardous substance. Always wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Procedures

The most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[4][5]

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[4][6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4][6] Do not mix these solutions with other incompatible waste streams. For instance, solutions in organic solvents should not be mixed with aqueous waste.[4] It is crucial to segregate halogenated and non-halogenated solvent waste where possible.[5]

Step 2: Container Selection and Labeling

The integrity and labeling of waste containers are crucial for safe storage and transport.

  • Container Requirements: Use containers that are chemically compatible with this compound and any associated solvents. The containers should be in good condition with a secure, tight-fitting lid.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (if available), and an accurate list of all constituents with their approximate concentrations.[6][7] The date when waste accumulation started should also be included.

Step 3: Storage of Chemical Waste

Proper storage of chemical waste within the laboratory is vital to prevent accidents.

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.[8]

  • Use secondary containment, such as a tray, to capture any potential leaks.[7]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[7][8]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[6]

  • Do not dispose of this compound down the drain or in regular trash.[4][6] Discharge into the environment must be avoided.[1]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent in which the compound is soluble.[6]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[6]

  • Container Disposal: After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed. The container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[6]

Quantitative Data Summary

While specific quantitative disposal data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste disposal.

Waste TypeDisposal ContainerKey Handling Instructions
Solid Waste Labeled, sealed, chemically compatible containerSegregate from liquid waste. Include contaminated disposables (e.g., gloves, weighing paper).
Liquid Waste Labeled, sealed, chemically compatible containerSegregate aqueous and organic solvent waste. Segregate halogenated and non-halogenated solvents. Do not overfill.[7]
Empty Containers Regular trash or recycling (after decontamination)Must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected as hazardous waste.[6] Label must be defaced.[6]
Sharps Designated sharps containerNeedles, syringes, and other contaminated sharp objects.

Experimental Workflow for Disposal

DisposalWorkflow Experimental Workflow for Disposal of this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea IdentifyWaste Identify Waste Type WorkArea->IdentifyWaste SolidWaste Solid Waste (Unused chemical, contaminated items) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) IdentifyWaste->LiquidWaste Liquid Decontaminate Decontaminate Empty Containers (Triple Rinse) IdentifyWaste->Decontaminate Empty Container SegregateSolid Place in Labeled Solid Waste Container SolidWaste->SegregateSolid SegregateLiquid Place in Labeled Liquid Waste Container LiquidWaste->SegregateLiquid StoreWaste Store in Designated Hazardous Waste Area SegregateSolid->StoreWaste SegregateLiquid->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Service StoreWaste->ContactEHS DisposeContainer Dispose of Decontaminated Container Decontaminate->DisposeContainer HazardDisposalDecision Hazard Assessment and Disposal Decision Logic Start Start: Chemical for Disposal This compound CheckSDS Consult Safety Data Sheet (SDS) Start->CheckSDS SpecificProtocol Specific Disposal Protocol Available? CheckSDS->SpecificProtocol FollowSpecific Follow Specific Protocol SpecificProtocol->FollowSpecific Yes GeneralProtocol Follow General Protocol for Hazardous Amines/Pyrazoles SpecificProtocol->GeneralProtocol No Dispose Arrange for Professional Disposal FollowSpecific->Dispose IsHazardous Treat as Potentially Hazardous GeneralProtocol->IsHazardous Segregate Segregate Waste Streams (Solid, Liquid, Halogenated, Non-halogenated) IsHazardous->Segregate Label Properly Label Waste Containers Segregate->Label Store Store Safely in Designated Area Label->Store Store->Dispose

References

Essential Safety and Handling Protocols for (1-Ethyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal methods for (1-Ethyl-1H-pyrazol-4-yl)methanamine. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals. The information is compiled from authoritative safety data sheets and general chemical safety protocols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. Standard laboratory practice dictates treating all research chemicals as potentially hazardous.[1] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times to protect from splashes.[2][3] Should be compliant with ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Always consult the manufacturer's compatibility chart for specific breakthrough times and dispose of them after use or upon contamination.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[1] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2]
Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial from the moment the chemical is received until its disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that an eye wash station and safety shower are readily available and unobstructed.[5]

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Keep the container tightly closed when not in use.[5]

2. Donning PPE:

  • A logical sequence for putting on PPE is critical to avoid contamination. The suggested order is: laboratory coat, respirator (if required), eye protection, and finally gloves.

3. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust, fumes, or vapors.[6]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[5]

4. Doffing PPE:

  • The removal of PPE should be done in a manner that prevents cross-contamination. A recommended sequence is: gloves, laboratory coat, eye protection, and respirator (if used).

  • Dispose of gloves immediately in the appropriate waste container.

  • Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound and any contaminated materials (e.g., pipette tips, weighing paper) should be collected in a clearly labeled, sealed container designated for solid chemical waste.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not mix with incompatible waste streams.[1]

  • Contaminated PPE: Used gloves and other disposable PPE that have come into contact with the chemical should be disposed of in a designated hazardous waste container.[4]

2. Storage of Waste:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1]

  • This area should be cool and dry.[1]

3. Professional Disposal:

  • The primary method for disposal is through a licensed chemical waste disposal service.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with local, state, and federal regulations.[1]

  • Never dispose of this compound down the drain.[1]

Visualized Workflow

The following diagrams illustrate the key decision-making and procedural flows for handling this compound safely.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operational Procedure start Start: Handling This compound assess_task Assess Task-Specific Risks (e.g., weighing, making solutions) start->assess_task eye_protection Eye Protection: Chemical Goggles assess_task->eye_protection hand_protection Hand Protection: Nitrile/Neoprene Gloves assess_task->hand_protection body_protection Body Protection: Lab Coat assess_task->body_protection resp_protection Respiratory Protection: Work in Fume Hood assess_task->resp_protection don_ppe Don PPE Correctly handle_chem Handle Chemical per Protocol don_ppe->handle_chem doff_ppe Doff PPE Correctly handle_chem->doff_ppe end End of Procedure doff_ppe->end

Caption: PPE selection and operational workflow for handling the chemical.

Disposal_Workflow start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste Container (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Solutions containing the chemical) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE Waste (Gloves, etc.) waste_type->ppe_waste PPE label_seal Label and Seal Container solid_waste->label_seal liquid_waste->label_seal ppe_waste->label_seal store_waste Store in Designated Waste Area label_seal->store_waste ehs_contact Contact EHS for Pickup store_waste->ehs_contact end Disposal Complete ehs_contact->end

Caption: Step-by-step chemical and contaminated material disposal plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-Ethyl-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.